Product packaging for Apigenin-7-O-glucoside(Cat. No.:)

Apigenin-7-O-glucoside

Cat. No.: B7853720
M. Wt: 432.4 g/mol
InChI Key: KMOUJOKENFFTPU-MKJMBMEGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Apigenin-7-O-glucoside (also known as apigetrin or cosmosiin) is a flavonoid glycoside belonging to the class of flavonoid-7-O-glycosides, where a glucose molecule is O-glycosidically linked to the 7-position of the apigenin backbone. This conjugation significantly enhances its water solubility compared to its aglycone form, making it a highly suitable compound for various in vitro research applications . This compound is a stable natural product found in a variety of food items such as common thyme, oregano, celery, and anise, and is prescribed in some regions for inflammatory conditions like upper respiratory infections . Key Research Applications & Mechanisms: • Oncology Research: this compound demonstrates significant cytotoxic and pro-apoptotic effects across various cancer cell lines. In colon cancer (HCT116) cells, it effectively reduces cell viability and induces apoptosis, showing greater potency than apigenin in some assays . In cervical cancer (HeLa) cells, it inhibits proliferation and migration while promoting apoptosis through the PTEN/PI3K/AKT pathway and ROS production . A 2024 study also highlighted its role in a nanoparticle formulation (PDN@AGL) that alleviates intestinal ischemia-reperfusion injury by targeting the ATF3/SLC7A11 pathway to inhibit ferroptosis, a form of regulated cell death . • Antimicrobial & Anti-Biofilm Research: This compound exhibits potent broad-spectrum activity against Gram-positive and Gram-negative bacteria. It has shown efficacy against Staphylococcus aureus , Escherichia coli , Enterococcus faecalis , and Klebsiella pneumoniae . Its significant value lies in its potent anti-biofilm activity, which works by inhibiting key formation mechanisms: exopolysaccharides (EPS) production, quorum sensing (QS), and cell surface hydrophobicity (CSH) . Furthermore, it displays strong antifungal activity against Candida spp. , potentially through mechanisms involving breakdown of the plasma membrane and reduction of reactive oxidative species . • Neuroscience Research: Research indicates potential applications in neurodegenerative diseases. The related compound luteolin-7-O-glucoside, isolated from the same plant source, has shown notable acetylcholinesterase (AChE) inhibitory activity, a key target in Alzheimer's disease research . Disclaimer: This product is intended for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use. All information provided is for informational purposes to support scientific research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20O10 B7853720 Apigenin-7-O-glucoside

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-5-12(24)17-13(25)7-14(30-15(17)6-11)9-1-3-10(23)4-2-9/h1-7,16,18-24,26-28H,8H2/t16-,18-,19+,20-,21?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOUJOKENFFTPU-MKJMBMEGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Apigenin-7-O-glucoside: A Technical Guide to Natural Sources and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin-7-O-glucoside, a prominent naturally occurring flavonoid, has garnered significant attention within the scientific community for its potential therapeutic applications, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] As the glycosidic form of apigenin (B1666066), its prevalence in a variety of dietary plants makes it a compound of interest for nutraceutical and pharmaceutical development.[3] However, the efficacy of this compound is intrinsically linked to its bioavailability—the extent and rate at which the active moiety, apigenin, reaches systemic circulation. This technical guide provides an in-depth analysis of the primary natural sources of this compound, its metabolic fate, bioavailability, and the key experimental protocols used in its study.

Natural Sources of this compound

This compound is widely distributed in the plant kingdom, with particularly high concentrations found in specific herbs, vegetables, and flowers. Chamomile, parsley, and celery are among the most significant dietary sources.[4] The concentration of this glycoside can vary considerably based on the plant species, variety, part of the plant used (e.g., flowers vs. leaves), and processing methods.[5][6]

Table 1: Quantitative Analysis of this compound in Various Natural Sources

Natural SourcePlant PartThis compound ContentReference(s)
Chamomile (Matricaria recutita)Dry Flowers2.1 - 11.1 mg/g (0.21 - 1.11%)[6]
Chamomile (Matricaria recutita)Ray Florets (Methanolic Extract)~390 mg/g (39%)[5]
Chamomile (Matricaria recutita)Disc Florets (Methanolic Extract)361 - 385 mg/g (36.1 - 38.5%)[5]
Chamomile Herbal InfusionTea0.8 - 1.2% (as total apigenin)[7]
Chrysanthemum (Chrysanthemum morifolium 'Huangju')FlowersUp to 16.04 mg/g[8][9]
Parsley (Petroselinum crispum)Fresh LeavesApigenin content is high, primarily as apiin (B1667559) (apigenin-7-O-apiosylglucoside). This compound is also present.[4][10]
Celery (Apium graveolens)Seeds, LeavesA significant source of apigenin glycosides.[4][11]

Note: Content can vary significantly based on extraction method and analytical techniques.

Bioavailability and Metabolism

The bioavailability of apigenin from its glycosidic forms is a complex process, primarily dictated by enzymatic metabolism within the gastrointestinal tract. Unlike its aglycone form, this compound is generally not absorbed intact.

Absorption and the Role of Gut Microbiota

Ingested this compound transits to the small and large intestines, where it undergoes enzymatic hydrolysis. This deglycosylation is a critical step for absorption and is carried out by two main enzyme sources:

  • Intestinal Enzymes: Lactase-phlorizin hydrolase in the brush border of the small intestine can hydrolyze the glycosidic bond, releasing the apigenin aglycone.

  • Microbial Enzymes: The gut microbiota plays a substantial role.[12][13] Specific bacterial species, such as Eubacterium ramulus and Bacteroides distasonis, possess β-glucosidases that efficiently cleave the glucose moiety from this compound, liberating free apigenin for absorption.[13][14]

The liberated apigenin, being more lipophilic, can then be absorbed across the intestinal epithelium into systemic circulation.[15]

Metabolic Pathway

Once absorbed, apigenin undergoes extensive Phase I and Phase II metabolism, primarily in the enterocytes and the liver. The primary metabolic transformations include hydroxylation to form luteolin, followed by glucuronidation and sulfation to increase water solubility and facilitate excretion.[15][16] The major metabolites identified in human plasma and urine after consumption of apigenin glycosides are apigenin-4'-glucuronide, apigenin-7-glucuronide, and apigenin-7-sulfate.[17][18]

Metabolic_Pathway_of_this compound Metabolic Pathway of this compound cluster_gut Gastrointestinal Tract cluster_systemic Systemic Circulation / Liver A7G This compound (in Lumen) API Apigenin (Aglycone) A7G->API Deglycosylation (Gut Microbiota / Intestinal Enzymes) ABS Absorption (Intestinal Epithelium) API->ABS Passive Diffusion MET Metabolites (Glucuronides, Sulfates) API->MET Phase II Metabolism (Glucuronidation, Sulfation) LUT Luteolin (Phase I Metabolite) API->LUT Phase I Metabolism (Hydroxylation) EXC Excretion (Urine, Feces) MET->EXC LUT->MET Phase II Metabolism Apigenin_PI3K_Akt_Pathway Apigenin's Inhibition of the PI3K/Akt Signaling Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apigenin Apigenin Apigenin->PI3K Inhibits Apigenin->Akt Inhibits Extraction_Workflow Workflow for Extraction and Quantification start Start: Dried Plant Material (e.g., Chamomile Flowers) grind 1. Grinding (Increase surface area) start->grind extract 2. Ultrasound-Assisted Extraction (Solvent: e.g., 70% Ethanol) (Temp: 50°C, Time: 35 min) grind->extract separate 3. Separation (Centrifugation / Filtration) extract->separate supernatant Collect Supernatant separate->supernatant concentrate 4. Concentration (Rotary Evaporation) supernatant->concentrate hplc 5. HPLC-UV/DAD Analysis (C18 column, Mobile Phase Gradient) concentrate->hplc quantify 6. Quantification (Compare peak area to standard curve) hplc->quantify end End: Concentration Data (mg/g) quantify->end Caco2_Workflow Caco-2 Permeability Assay Workflow start Start: Seed Caco-2 cells on Transwell™ inserts culture 1. Cell Culture (21 days to form a differentiated monolayer) start->culture integrity 2. Monolayer Integrity Check (Measure TEER - Transepithelial Electrical Resistance) culture->integrity add_compound 3. Add Test Compound (e.g., this compound) to Apical (AP) chamber integrity->add_compound incubate 4. Incubation (e.g., 2 hours at 37°C) add_compound->incubate sample 5. Sample Collection (Collect samples from Basolateral (BL) and AP chambers at time points) incubate->sample analyze 6. LC-MS/MS Analysis (Quantify compound concentration in AP and BL samples) sample->analyze calculate 7. Calculate Apparent Permeability (Papp) (Papp = (dQ/dt) / (A * C0)) analyze->calculate end End: Permeability Classification (Low, Moderate, High) calculate->end

References

Apigenin-7-O-glucoside: A Technical Guide to its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin-7-O-glucoside (A7G), a naturally occurring flavonoid glycoside found in various plants, has garnered significant attention in oncological research for its potential as an anti-cancer agent. This technical guide provides an in-depth overview of the molecular mechanisms through which A7G exerts its effects on cancer cells. It consolidates key findings on its impact on cell signaling pathways, apoptosis, cell cycle progression, and cell migration. Detailed experimental protocols for assays commonly used to evaluate these effects are also provided, along with quantitative data and visual representations of the underlying molecular interactions.

Core Mechanisms of Action

This compound exhibits a multi-faceted approach to inhibiting cancer cell proliferation and survival. Its primary mechanisms of action include the modulation of critical signaling pathways, induction of programmed cell death (apoptosis), and arrest of the cell cycle.

Data Presentation: Cytotoxicity of this compound

The cytotoxic effects of A7G have been evaluated across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for its potency.

Cell LineCancer TypeIC50 Value (µM)Incubation Time (hours)Reference
HeLaCervical Cancer47.2648[1]
HCT116Colon Cancer1548[2]
A549Lung CancerDose-dependent suppression-[3]
H1975Non-small cell lung cancerDose-dependent suppression-[3]

Note: Some studies have reported dose-dependent suppression without specifying an exact IC50 value. The cytotoxic effects of the aglycone, apigenin (B1666066), have been more extensively studied across a wider range of cell lines. For instance, in human breast cancer MDA-MB-453 cells, apigenin showed IC50 values of 59.44 µM at 24 hours and 35.15 µM at 72 hours[4]. In cervical cancer cell lines, apigenin's IC50 at 72 hours was 10 µM for HeLa, 68 µM for SiHa, and 76 µM for CaSki[5].

Signaling Pathway Modulation

A7G's anti-cancer activity is significantly attributed to its ability to interfere with key signaling pathways that are often dysregulated in cancer.

The PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. A7G has been shown to inhibit this pathway in various cancer cells. In lung cancer cells (A549 and H1975), A7G treatment led to a weakened phosphorylation of PI3K, Akt, and mTOR[3]. Similarly, in cervical cancer HeLa cells, the PTEN/PI3K/AKT pathway was inhibited in a concentration-dependent manner by A7G[1]. This inhibition leads to a downstream reduction in pro-survival signals, thereby promoting apoptosis.

PI3K_Akt_mTOR_Pathway A7G This compound PI3K PI3K A7G->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits

A7G inhibits the PI3K/Akt/mTOR signaling pathway.
The MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route involved in cell proliferation, differentiation, and apoptosis. A7G has been demonstrated to modulate this pathway. Studies have shown that A7G can inhibit the phosphorylation of key MAPK members, such as p38 and extracellular signal-regulated kinase (ERK), in response to inflammatory stimuli[6]. The aglycone, apigenin, has also been shown to regulate MAPK pathways in human melanoma cells, although the effects on specific kinases can be cell-line dependent[7].

MAPK_Pathway A7G This compound MAPK_p38 p38 MAPK A7G->MAPK_p38 Inhibits phosphorylation MAPK_ERK ERK A7G->MAPK_ERK Inhibits phosphorylation AP1 AP-1 MAPK_p38->AP1 Activates MAPK_ERK->AP1 Activates Proliferation Cell Proliferation MAPK_ERK->Proliferation Inflammation Inflammatory Response AP1->Inflammation

A7G modulates the MAPK signaling pathway.
The NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer by promoting the expression of genes involved in cell survival and proliferation. A7G has demonstrated anti-inflammatory effects by inhibiting the NF-κB pathway. It has been shown to suppress the phosphorylation of NF-κB p65, which is a critical step in its activation[8]. The aglycone, apigenin, has been shown to directly inhibit IκB kinase (IKK), preventing the degradation of IκBα and subsequent activation of NF-κB[9].

Induction of Apoptosis

A significant component of A7G's anti-cancer activity is its ability to induce apoptosis in cancer cells. In HeLa cells, A7G treatment leads to a reduced mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases 9 and 3[1]. Furthermore, it regulates the Bcl-2 family of proteins, which are key modulators of apoptosis[1]. In lung cancer cells, A7G also elevates the level of cytochrome C[3]. Flow cytometry analysis of HCT116 cells treated with A7G showed an increase in Annexin V positive cells, indicating apoptosis[10].

Apoptosis_Pathway A7G This compound Mitochondria Mitochondria A7G->Mitochondria Bcl2 Bcl-2 family A7G->Bcl2 Regulates Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Mitochondria

A7G induces apoptosis via the mitochondrial pathway.

Cell Cycle Arrest

A7G can halt the progression of the cell cycle, thereby preventing cancer cells from dividing. In HeLa cells, treatment with A7G resulted in G0/G1 phase arrest[1]. This was associated with an increased expression of the cell cycle inhibitor p16 INK4A and decreased expression of cyclins A, D, and E, as well as cyclin-dependent kinases (CDK) 2 and 6[1].

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the mechanism of action of this compound.

Experimental_Workflow Cell_Culture Cancer Cell Culture A7G_Treatment Treatment with This compound Cell_Culture->A7G_Treatment MTT_Assay MTT Assay (Cell Viability) A7G_Treatment->MTT_Assay Flow_Cytometry Flow Cytometry A7G_Treatment->Flow_Cytometry Western_Blot Western Blot A7G_Treatment->Western_Blot Transwell_Assay Transwell Assay (Migration/Invasion) A7G_Treatment->Transwell_Assay Apoptosis_Analysis Apoptosis Analysis (Annexin V/PI) Flow_Cytometry->Apoptosis_Analysis Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide) Flow_Cytometry->Cell_Cycle_Analysis Protein_Expression Protein Expression & Phosphorylation Western_Blot->Protein_Expression

General experimental workflow for studying A7G's effects.
Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the A7G concentration.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

Principle: This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the desired concentration of A7G for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Live cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be both Annexin V and PI positive.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, allowing for the quantification of DNA content within a cell population. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Culture and Treatment: Treat cells with A7G as described previously.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Washing: Centrifuge the cells to remove the ethanol and wash with PBS.

  • RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA, which can also be stained by PI.

  • PI Staining: Add PI staining solution to the cells and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

Protocol:

  • Protein Extraction: Lyse the A7G-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Akt, Bcl-2, Bax, etc.) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Transwell Migration and Invasion Assay

Principle: The Transwell assay is used to assess the migratory and invasive potential of cancer cells. Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel). The number of cells that migrate or invade through the pores to the lower side of the membrane is quantified.

Protocol:

  • Chamber Preparation: For invasion assays, coat the upper surface of the Transwell inserts with Matrigel. For migration assays, no coating is needed.

  • Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber of the Transwell inserts.

  • Chemoattractant: Add complete medium containing a chemoattractant (e.g., FBS) to the lower chamber.

  • Treatment: Add different concentrations of A7G to the upper chamber with the cells.

  • Incubation: Incubate the plates for a period that allows for cell migration or invasion (typically 12-48 hours).

  • Cell Removal: Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol (B129727) and stain with a dye such as crystal violet.

  • Quantification: Count the number of stained cells in several random fields under a microscope.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent by targeting multiple facets of cancer cell biology. Its ability to modulate key signaling pathways like PI3K/Akt/mTOR and MAPK, induce apoptosis, and cause cell cycle arrest provides a strong rationale for its further investigation and development as a therapeutic or chemopreventive agent. The detailed protocols and data presented in this guide are intended to facilitate further research into the promising anti-cancer properties of this natural compound.

References

Apigenin-7-O-glucoside: A Comprehensive Technical Guide on its Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin-7-O-glucoside (A7G), a natural flavonoid glycoside also known as apigetrin (B1665589) or cosmosiin, is widely found in various plants, including chamomile, parsley, and celery.[1] As a glycoside of apigenin, A7G exhibits a range of pharmacological activities that have garnered significant interest within the scientific community. This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a focus on its molecular mechanisms of action, supported by quantitative data and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Pharmacological Activities

This compound demonstrates a broad spectrum of biological effects, including anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. These activities are attributed to its ability to modulate various cellular signaling pathways.

Anti-inflammatory and Antioxidant Properties

This compound is a potent anti-inflammatory and antioxidant agent.[2][3] Its mechanisms of action involve the scavenging of reactive oxygen species (ROS) and the modulation of inflammatory signaling cascades.[2][4]

Mechanism of Action:

A7G exerts its anti-inflammatory effects by inhibiting key inflammatory mediators and pathways. It has been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response in macrophages and in animal models of acute lung injury.[5] This is achieved through the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[5] The underlying mechanism involves the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[5][6] Specifically, A7G can inhibit the phosphorylation of MAPK proteins, which in turn prevents the activation and nuclear translocation of NF-κB, a critical transcription factor for inflammatory gene expression.[5]

Furthermore, A7G's antioxidant properties are linked to its ability to scavenge free radicals directly and to enhance the activity of endogenous antioxidant enzymes.[3][4] It has been shown to protect against oxidative damage induced by various agents.[3][7]

Quantitative Data on Anti-inflammatory and Antioxidant Activities:

Activity Model System Key Findings Reference
Inhibition of NO productionLPS-stimulated RAW 264.7 macrophagesConcentration-dependent inhibition[5]
Inhibition of TNF-α, IL-6, IL-1βBALF from LPS-treated miceDose-dependent reduction[5]
ROS ScavengingIn vitro assaysStrong, concentration-dependent activity[2][4]
Inhibition of AcetylcholinesteraseIn vitro assayIC50: 1.91 µmol/L[8]

Experimental Protocols:

Inhibition of Nitric Oxide (NO) Production in Macrophages: RAW 264.7 macrophage cells are pre-treated with varying concentrations of this compound for 1 hour. Subsequently, the cells are stimulated with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours. The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent assay. The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without A7G treatment.[5]

Assessment of Anti-inflammatory Effects in a Mouse Model of Acute Lung Injury: Male C57BL/6 mice are administered this compound or a vehicle control intraperitoneally. After a set period, acute lung injury is induced by intratracheal instillation of LPS. After 6 hours, bronchoalveolar lavage fluid (BALF) is collected to measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using enzyme-linked immunosorbent assay (ELISA) kits. Lung tissues are also harvested for histological analysis and measurement of myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.[5]

Signaling Pathway Diagram:

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK TLR4->MAPK IKK IKK TLR4->IKK NF-κB NF-κB MAPK->NF-κB IκB IκB IKK->IκB IκB->NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n A7G This compound A7G->MAPK A7G->IKK Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NF-κB_n->Inflammatory_Genes

Caption: Inhibition of LPS-induced inflammatory signaling by A7G.
Anticancer Properties

This compound has demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines, including cervical, colon, and lung cancer.[1][9][10][11]

Mechanism of Action:

The anticancer activity of A7G is multifaceted. It can induce cell cycle arrest, promote apoptosis (programmed cell death), and inhibit cancer cell migration and invasion.[10][11][12] One of the key pathways modulated by A7G is the PTEN/PI3K/AKT signaling pathway.[10] By upregulating the tumor suppressor PTEN, A7G inhibits the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[10] This inhibition leads to the downregulation of anti-apoptotic proteins (like Bcl-2) and the upregulation of pro-apoptotic proteins (like Bax), ultimately triggering the caspase cascade and apoptosis.[10] A7G has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress-induced apoptosis.[10][11]

Quantitative Data on Anticancer Activities:

Activity Cell Line Key Findings Reference
AntiproliferativeHeLa (cervical cancer)IC50: 47.26 µM at 48h[10]
AntiproliferativeB16F10 (melanoma)Significant inhibition after 24h and 48h[2]
Cell Viability ReductionHCT116 (colon cancer)More effective than apigenin[9]
Proliferation SuppressionA549, H1975 (lung cancer)Dose-dependent suppression[11]

Experimental Protocols:

Cell Viability Assay (MTT Assay): Cancer cells (e.g., HeLa, HCT116) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of this compound for 24, 48, or 72 hours. After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[9][10]

Apoptosis Analysis (Annexin V/PI Staining): Cells treated with this compound are harvested, washed with PBS, and resuspended in binding buffer. The cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]

Signaling Pathway Diagram:

G A7G This compound PTEN PTEN A7G->PTEN PI3K PI3K PTEN->PI3K AKT AKT PI3K->AKT Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Bax Bax (Pro-apoptotic) AKT->Bax Caspase_Cascade Caspase_Cascade Bcl2->Caspase_Cascade Bax->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis G A7G_derivative This compound derivative PI3K PI3K A7G_derivative->PI3K GSK3b GSK-3β PI3K->GSK3b P Nrf2 Nrf2 GSK3b->Nrf2 ARE Antioxidant Response Element Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., Mn-SOD) ARE->Antioxidant_Enzymes Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection G cluster_ingestion Oral Ingestion cluster_gitract Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_excretion Excretion A7G_ingested This compound Hydrolysis Hydrolysis A7G_ingested->Hydrolysis Microbiota_Metabolism Microbiota Metabolism A7G_ingested->Microbiota_Metabolism Apigenin Apigenin Hydrolysis->Apigenin Absorption Absorption Apigenin->Absorption Other_Metabolites Other Metabolites Microbiota_Metabolism->Other_Metabolites Feces Feces Other_Metabolites->Feces Apigenin_circ Apigenin Absorption->Apigenin_circ Conjugation Hepatic Conjugation Apigenin_circ->Conjugation Conjugated_Metabolites Glucuronides, Sulfates Conjugation->Conjugated_Metabolites Urine Urine Conjugated_Metabolites->Urine

References

Apigenin-7-O-glucoside: An In-depth Technical Guide to its In Vitro Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of Apigenin-7-O-glucoside (AP7G), a naturally occurring flavonoid. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular mechanisms to support further research and development in the field of anti-inflammatory therapeutics.

Core Anti-inflammatory Mechanisms

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways and the subsequent reduction of pro-inflammatory mediators. In vitro studies, predominantly in lipopolysaccharide (LPS)-stimulated murine macrophage cell lines such as RAW 264.7, have demonstrated that AP7G effectively suppresses the inflammatory cascade.

The anti-inflammatory activities of AP7G are strongly associated with the inhibition of pro-inflammatory proteins, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2] This inhibition is achieved through the downregulation of the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][2]

Quantitative Analysis of In Vitro Anti-inflammatory Activity

The following tables summarize the quantitative data from various in vitro studies, providing a comparative look at the efficacy of this compound in mitigating inflammatory responses.

Table 1: Inhibition of Nitric Oxide (NO) Production

Cell LineStimulantThis compound ConcentrationIC50 ValueReference
RAW 264.7LPS0.16–10 μM9.93 ± 1.32 μM[1]

Table 2: Effects on Pro-inflammatory Mediators and Cytokines

Cell LineStimulantThis compound ConcentrationMediator/CytokineObserved EffectReference
RAW 264.7LPSDose-dependentiNOSDecreased protein expression[1][3]
RAW 264.7LPSDose-dependentCOX-2Decreased protein expression[1][3]
RAW 264.7LPSDose-dependentTNF-αSuppressed release[3][4]
RAW 264.7LPSDose-dependentPGE2Suppressed release[3][4]
Murine BALFLPS (in vivo)Dose-dependentTNF-αInhibited production[1]
Murine BALFLPS (in vivo)Dose-dependentIL-1βInhibited production[1]
Murine BALFLPS (in vivo)Dose-dependentIL-6Inhibited production[1]

Key Signaling Pathways Modulated by this compound

This compound's anti-inflammatory effects are largely attributed to its ability to interfere with critical intracellular signaling cascades. The NF-κB and MAPK pathways are central to the transcriptional activation of numerous pro-inflammatory genes, and their inhibition by AP7G is a key mechanism of action.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this process.[1][2]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates Degradation Degradation IkB->Degradation Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB Releases Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes Activates Transcription AP7G This compound AP7G->IKK Inhibits

NF-κB signaling pathway inhibition by this compound.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, encompassing kinases such as p38, ERK, and JNK, is another critical regulator of inflammation. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors like AP-1, which also drive the expression of pro-inflammatory genes. Studies indicate that this compound can suppress the phosphorylation of these MAPK proteins.[1][2]

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases TLR4->Upstream_Kinases Activates p38 p38 Upstream_Kinases->p38 Phosphorylates ERK ERK Upstream_Kinases->ERK Phosphorylates JNK JNK Upstream_Kinases->JNK Phosphorylates AP1 AP-1 p38->AP1 Activates ERK->AP1 Activates JNK->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes Activates Transcription AP7G This compound AP7G->p38 Inhibits Phosphorylation AP7G->ERK Inhibits Phosphorylation AP7G->JNK Inhibits Phosphorylation

MAPK signaling pathway inhibition by this compound.

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments commonly cited in the study of this compound's in vitro anti-inflammatory effects.

Cell Culture and Treatment
  • Cell Line: Murine macrophage RAW 264.7 cells are typically used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol: Cells are seeded in appropriate culture plates and allowed to adhere overnight. They are then pre-treated with various concentrations of this compound (e.g., 0.16–10 μM) for 1 hour, followed by stimulation with an inflammatory agent, commonly lipopolysaccharide (LPS; e.g., 100 ng/mL), for a specified duration (e.g., 24 hours).[5]

Cell Viability Assay (MTT Assay)
  • Purpose: To determine the non-cytotoxic concentration range of this compound.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate.

    • Treat cells with varying concentrations of this compound for 24 hours.

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

    • Remove the supernatant and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Nitric Oxide (NO) Production Assay (Griess Reaction)
  • Purpose: To quantify the amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • After cell treatment as described above, collect the cell culture supernatant.

    • In a 96-well plate, mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at approximately 540 nm. The nitrite concentration is determined by comparison with a sodium nitrite standard curve.

Cytokine Measurement (ELISA)
  • Purpose: To quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Perform the Enzyme-Linked Immunosorbent Assay (ELISA) using commercially available kits specific for the cytokine of interest, following the manufacturer's instructions.

    • Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, an enzyme-linked secondary antibody, and finally a substrate to produce a colorimetric signal.

    • The absorbance is measured, and the cytokine concentration is calculated from a standard curve.

Western Blot Analysis
  • Purpose: To determine the expression levels of key proteins involved in inflammatory signaling pathways (e.g., iNOS, COX-2, phosphorylated and total forms of p38, ERK, JNK, and IκB).

  • Procedure:

    • Lyse the treated cells to extract total protein.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins.

    • Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensity is quantified and often normalized to a loading control like β-actin.

Experimental_Workflow start Start cell_culture RAW 264.7 Cell Culture start->cell_culture treatment Pre-treatment with AP7G followed by LPS Stimulation cell_culture->treatment supernatant_collection Collect Supernatant treatment->supernatant_collection cell_lysis Cell Lysis for Protein treatment->cell_lysis griess_assay Griess Assay (NO) supernatant_collection->griess_assay elisa ELISA (Cytokines) supernatant_collection->elisa western_blot Western Blot (iNOS, COX-2, MAPK, NF-κB) cell_lysis->western_blot data_analysis Data Analysis griess_assay->data_analysis elisa->data_analysis western_blot->data_analysis end End data_analysis->end

General experimental workflow for in vitro anti-inflammatory assays.

References

The Antioxidant Activity of Apigenin-7-O-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin-7-O-glucoside (A7G), a naturally occurring flavonoid glycoside, has garnered significant attention within the scientific community for its potential therapeutic properties, including its notable antioxidant activity. This technical guide provides an in-depth exploration of the antioxidant capacity of A7G, detailing its mechanisms of action, summarizing quantitative data, and providing comprehensive experimental protocols and signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology, drug discovery, and natural product chemistry.

This compound exhibits its antioxidant effects through various mechanisms, including direct radical scavenging and modulation of intracellular signaling pathways. It has been shown to scavenge reactive oxygen species (ROS) in a concentration-dependent manner, contributing to the protection of cells from oxidative damage.[1] Furthermore, A7G plays a role in the upregulation of endogenous antioxidant defense systems through the activation of key signaling pathways such as the Nrf2 and MAPK pathways.

Data Presentation: Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following tables summarize the available quantitative data to facilitate comparison.

AssayCompoundIC50 / EC50Reference
ABTS Radical Scavenging This compound5.49 mg/mL[2]
Apigenin (B1666066) (aglycone)0.68 mg/mL[2]
DPPH Radical Scavenging This compoundNo activity reported in one study[2]
Nitric Oxide Scavenging Apigenin-7-O-glucopyranosideIC50: 6.97 µg/mL[3]
Hydroxyl Radical Scavenging Apigenin-7-O-glucopyranoside77.7% inhibition at highest concentration tested[3]

Core Mechanisms of Antioxidant Activity

This compound exerts its antioxidant effects through two primary mechanisms:

  • Direct Radical Scavenging: A7G can directly neutralize various reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components.[1] This activity is attributed to the phenolic hydroxyl groups in its chemical structure, which can donate a hydrogen atom to stabilize free radicals.

  • Modulation of Cellular Signaling Pathways: A7G can influence intracellular signaling cascades that are crucial for the cellular antioxidant response. The two major pathways implicated are the Nrf2-ARE pathway and the MAPK pathway.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like A7G, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the transcription and translation of a battery of cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

While direct interaction studies with A7G are limited, studies on the aglycone, apigenin, have shown that it can facilitate the nuclear translocation of Nrf2.[5] Molecular docking studies suggest that apigenin can interact with the Nrf2-binding site on Keap1, thereby inhibiting the Keap1-Nrf2 interaction.[6] This disruption of the Keap1-Nrf2 complex is a key step in the activation of the Nrf2 pathway. A derivative of A7G has been shown to elicit a neuroprotective effect through GSK-3β phosphorylation-mediated Nrf2 activation.[7]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A7G This compound Keap1_Nrf2 Keap1-Nrf2 Complex A7G->Keap1_Nrf2 Inhibits interaction ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Leads to Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Leads to synthesis of Antioxidant_Enzymes->ROS Neutralizes

This compound activating the Nrf2 signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are a group of cascades that are involved in the cellular response to a variety of external stimuli, including oxidative stress. The three major MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. The activation of these pathways can have both pro- and anti-antioxidant effects depending on the cellular context and the specific stimulus.

Studies have shown that this compound can modulate MAPK signaling to exert its anti-inflammatory and antioxidant effects. For instance, A7G has been found to inhibit the phosphorylation of ERK, JNK, and p38 in certain inflammatory models, thereby downregulating the expression of pro-inflammatory and pro-oxidant enzymes.[8] The modulation of these pathways by A7G can lead to a reduction in the production of reactive oxygen and nitrogen species.

MAPK_Pathway cluster_mapk MAPK Cascades A7G This compound p38 p38 A7G->p38 Inhibits phosphorylation JNK JNK A7G->JNK Inhibits phosphorylation ERK ERK A7G->ERK Inhibits phosphorylation Oxidative_Stress Oxidative Stress Oxidative_Stress->p38 Activates Oxidative_Stress->JNK Activates Oxidative_Stress->ERK Activates Inflammatory_Response Inflammatory & Oxidative Response (e.g., iNOS, COX-2 production) p38->Inflammatory_Response JNK->Inflammatory_Response ERK->Inflammatory_Response

Modulation of MAPK signaling by this compound.

Experimental Protocols

Detailed methodologies for key in vitro antioxidant assays are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and equipment.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Workflow:

DPPH_Workflow start Start prepare_reagents Prepare DPPH solution (e.g., 0.1 mM in methanol) and sample dilutions start->prepare_reagents mix Mix sample/standard with DPPH solution prepare_reagents->mix incubate Incubate in the dark (e.g., 30 minutes at room temperature) mix->incubate measure Measure absorbance (e.g., at 517 nm) incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate end End calculate->end

Workflow for the DPPH radical scavenging assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). Store in a dark bottle at 4°C.

    • Prepare a series of concentrations of this compound in a suitable solvent (e.g., methanol or DMSO).

    • A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the sample or standard solution to each well.

    • Add the DPPH working solution to each well.

    • A blank well should contain the solvent and the DPPH solution.

    • A control well should contain the sample and the solvent without DPPH.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      Where A_blank is the absorbance of the blank, A_sample is the absorbance of the sample with DPPH, and A_control is the absorbance of the sample without DPPH.

    • The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Workflow:

ABTS_Workflow start Start generate_abts Generate ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate start->generate_abts prepare_reagents Prepare ABTS•+ working solution and sample dilutions generate_abts->prepare_reagents mix Mix sample/standard with ABTS•+ solution prepare_reagents->mix incubate Incubate in the dark (e.g., 6 minutes at room temperature) mix->incubate measure Measure absorbance (e.g., at 734 nm) incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate end End calculate->end

Workflow for the ABTS radical scavenging assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS•+ radical cation, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • On the day of the assay, dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of concentrations of this compound and a positive control (e.g., Trolox).

  • Assay Procedure:

    • In a 96-well microplate, add a small volume of the sample or standard solution to each well.

    • Add the diluted ABTS•+ working solution to each well.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for a short period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

    • The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at an acidic pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Workflow:

FRAP_Workflow start Start prepare_frap_reagent Prepare FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl3 solution start->prepare_frap_reagent warm_reagent Warm FRAP reagent to 37°C prepare_frap_reagent->warm_reagent mix Mix sample/standard with FRAP reagent warm_reagent->mix incubate Incubate at 37°C (e.g., 4-30 minutes) mix->incubate measure Measure absorbance (e.g., at 593 nm) incubate->measure calculate Calculate FRAP value from a standard curve (e.g., FeSO4 or Trolox) measure->calculate end End calculate->end

References

Apigenin-7-O-glucoside: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Apigenin-7-O-glucoside, a naturally occurring flavonoid glycoside found in various plants, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. A thorough understanding of its physicochemical characteristics, particularly its solubility and stability, is paramount for researchers, scientists, and drug development professionals to effectively design and conduct preclinical and clinical studies, as well as to develop stable and bioavailable formulations. This technical guide provides an in-depth overview of the solubility and stability of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its key signaling pathways.

Core Physicochemical Properties: Solubility and Stability

The therapeutic efficacy of any compound is intrinsically linked to its solubility and stability. Poor solubility can lead to low bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradation products. This section details the solubility and stability profiles of this compound under various conditions.

Solubility Characteristics

This compound exhibits variable solubility depending on the solvent, temperature, and pH. Generally, it is more soluble in organic solvents than in water. The presence of the glucose moiety enhances its aqueous solubility compared to its aglycone, apigenin (B1666066).

Table 1: Solubility of this compound in Various Solvents

SolventConcentration (mg/mL)Concentration (mM)Notes
Dimethyl Sulfoxide (DMSO)≥ 100[1]≥ 231.28[1]A common solvent for preparing stock solutions.
Dimethylformamide (DMF)3[2]~6.94-
WaterSoluble[3]-Qualitative data; generally considered slightly soluble.
Acetic AcidSoluble[3]--
MethanolSoluble[3]--
Phosphate-Buffered Saline (PBS) pH 7.2Partially soluble[2]-Solubility in aqueous buffers is limited.

Note: The solubility of flavonoid glycosides is known to be temperature-dependent, generally increasing with higher temperatures.

Stability Profile

This compound is relatively stable under certain conditions, but can be susceptible to degradation by heat, pH, light, and enzymes.

Thermal Stability: Studies have shown that this compound is remarkably stable at high temperatures. In one study, it retained 90-95% of its original concentration after being heated at 100°C for 5 hours across a pH range of 3, 5, and 7.[4]

pH Stability: this compound is susceptible to hydrolysis under acidic conditions, a reaction that is dependent on both pH and temperature.[5] This hydrolysis results in the cleavage of the glycosidic bond to yield its aglycone, apigenin, and a glucose molecule.

Photostability: While specific photostability data for this compound is not extensively available, flavonoids, in general, can be sensitive to light. It is recommended to protect solutions of this compound from direct light exposure to prevent potential degradation.

Enzymatic Stability: this compound can be hydrolyzed by various enzymes, such as β-glucosidases, which are present in some foods and in the gut microbiota.[6] This enzymatic conversion to apigenin can significantly impact its bioavailability and biological activity.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the solubility and stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound powder

  • Selected solvents (e.g., water, PBS, ethanol)

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Place the vial in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Shake the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the original solubility based on the dilution factor.

Protocol for Stability Assessment by HPLC

This protocol outlines a general procedure to evaluate the stability of this compound under various stress conditions.

Materials:

  • Stock solution of this compound of known concentration

  • Buffers of different pH values (e.g., pH 3, 5, 7, 9)

  • Temperature-controlled chambers (e.g., ovens, incubators)

  • Photostability chamber with a light source compliant with ICH Q1B guidelines

  • Enzyme solution (e.g., β-glucosidase)

  • HPLC system

Procedure:

  • Sample Preparation: Prepare solutions of this compound in the desired stress condition (e.g., specific pH buffer, solvent).

  • Incubation:

    • Thermal Stability: Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 40°C, 100°C).

    • pH Stability: Incubate the solutions in buffers of varying pH.

    • Photostability: Expose the solutions to a controlled light source as per ICH Q1B guidelines.[7][8] A dark control should be kept under the same temperature conditions.

    • Enzymatic Stability: Incubate the solution with a specific enzyme at its optimal temperature and pH. A control without the enzyme should be run in parallel.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each solution.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method that can separate the intact this compound from its degradation products.

  • Data Analysis: Quantify the peak area of the intact this compound at each time point and calculate the percentage remaining compared to the initial concentration (time 0).

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the mechanisms of action of this flavonoid.

PI3K_Akt_mTOR_Pathway Apigenin7Oglucoside This compound PTEN PTEN Apigenin7Oglucoside->PTEN Activates PI3K PI3K Apigenin7Oglucoside->PI3K Inhibits PIP3 PIP3 PTEN->PIP3 Dephosphorylates PIP2 PIP2 PI3K->PIP2 Phosphorylates Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes

Caption: this compound inhibits the PI3K/Akt/mTOR pathway.

MAPK_Pathway Apigenin7Oglucoside This compound JNK JNK Apigenin7Oglucoside->JNK Inhibits Phosphorylation p38 p38 Apigenin7Oglucoside->p38 Inhibits Phosphorylation Stress Cellular Stress / Inflammatory Stimuli Stress->JNK Activates Stress->p38 Activates Inflammation Inflammation Apoptosis JNK->Inflammation Promotes p38->Inflammation Promotes

Caption: this compound inhibits the JNK and p38 MAPK pathways.

NFkB_Pathway Apigenin7Oglucoside This compound IKK IKK Apigenin7Oglucoside->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates to GeneTranscription Pro-inflammatory Gene Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

Conclusion

This technical guide provides a comprehensive overview of the solubility and stability of this compound, essential for its scientific investigation and therapeutic development. The provided data tables, experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers and drug development professionals. A thorough understanding and consideration of these physicochemical properties will facilitate the design of robust experiments, the development of stable and effective formulations, and ultimately, the translation of the therapeutic potential of this compound from the laboratory to clinical applications.

References

Whitepaper: The Role of Apigenin-7-O-glucoside in Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Apigenin-7-O-glucoside (A7G), a natural flavonoid glycoside, is emerging as a significant modulator of critical cellular signaling pathways implicated in various pathologies, including cancer and inflammatory diseases. This document provides a comprehensive technical overview of the molecular mechanisms through which A7G exerts its potent anti-inflammatory, antioxidant, and anti-cancer effects. We delve into its inhibitory actions on the PI3K/Akt/mTOR, MAPK, and NF-κB signaling cascades, presenting quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a deeper understanding for research and therapeutic development.

Introduction

This compound (also known as Apigetrin or Cosmosiin) is a bioactive flavonoid abundantly found in various plants, including chamomile, parsley, and celery.[1] As a glycosylated form of apigenin (B1666066), A7G often exhibits improved stability and solubility, enhancing its potential as a therapeutic agent.[2] Extensive research has highlighted its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[2][3] This guide elucidates the core mechanisms of A7G action, focusing on its interaction with key cellular signaling pathways that regulate cell proliferation, apoptosis, inflammation, and stress responses.

Core Signaling Pathways Modulated by this compound

A7G's therapeutic effects are largely attributed to its ability to interfere with and modulate crucial intracellular signaling networks.

The PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. A7G has been shown to effectively suppress this pathway in various cancer cell lines.[4][5]

In lung cancer cells (A549 and H1975), A7G treatment leads to a dose-dependent reduction in the phosphorylation of PI3K, Akt, and mTOR.[4][6] This inhibition disrupts the downstream signaling cascade that promotes cell survival and proliferation. Similarly, in cervical cancer HeLa cells, A7G induces apoptosis by modulating the PTEN/PI3K/AKT pathway.[2][3] By inhibiting this pathway, A7G can halt uncontrolled cell growth and induce programmed cell death, highlighting its anti-cancer potential.[1][4]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates mTOR mTOR Akt->mTOR Phosphorylates Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Promotes PTEN PTEN PTEN:w->PI3K:e Inhibits A7G This compound A7G->PI3K Inhibits A7G->Akt Inhibits Phos.

Caption: A7G inhibits the PI3K/Akt/mTOR signaling pathway.
The Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway, comprising cascades like ERK, JNK, and p38, is critical for translating extracellular signals into cellular responses such as proliferation, differentiation, and apoptosis.[7] A7G demonstrates significant modulatory effects on this pathway, particularly in the context of inflammation.[8][9]

In lipopolysaccharide (LPS)-induced acute lung injury models, A7G significantly inhibits the phosphorylation of ERK, JNK, and p38 MAPKs.[8][9] By blocking the activation of these kinases, A7G prevents the downstream activation of transcription factors like AP-1, which are responsible for expressing pro-inflammatory genes.[10] This inhibitory action on the MAPK pathways is a key mechanism behind A7G's anti-inflammatory properties.[8][10]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS_Receptor LPS Receptor (TLR4) MAPKKK MAPK Kinase Kinase LPS_Receptor->MAPKKK p38 p38 MAPKKK->p38 Phosphorylates JNK JNK MAPKKK->JNK Phosphorylates ERK ERK MAPKKK->ERK Phosphorylates AP1 AP-1 (c-Jun) p38->AP1 JNK->AP1 ERK->AP1 A7G This compound A7G->p38 Inhibits Phos. A7G->JNK Inhibits Phos. A7G->ERK Inhibits Phos. Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2) AP1->Inflammatory_Genes Activates NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_translocation NF-κB Translocation NFkB->NFkB_translocation A7G This compound A7G->IKK Inhibits NFkB_nucleus NF-κB NFkB_translocation->NFkB_nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_nucleus->Inflammatory_Genes Activates Experimental_Workflow cluster_invitro In Vitro Anti-Inflammatory Assay Workflow cluster_analysis Downstream Analysis Seed_Cells 1. Seed Macrophages (e.g., RAW 264.7) Pretreat 2. Pretreat with A7G (various concentrations) Seed_Cells->Pretreat Stimulate 3. Stimulate with LPS Pretreat->Stimulate Incubate 4. Incubate (e.g., 24 hours) Stimulate->Incubate Collect 5. Collect Supernatant & Cell Lysates Incubate->Collect Griess_Assay Nitric Oxide (NO) Measurement Collect->Griess_Assay ELISA Cytokine (TNF-α, IL-6) Quantification Collect->ELISA Western_Blot Protein Phosphorylation (MAPK, NF-κB) Collect->Western_Blot

References

In Vivo Efficacy of Apigenin-7-O-glucoside in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin-7-O-glucoside (A7G), a primary flavonoid glycoside found in various plants, has garnered significant scientific interest for its potential therapeutic applications. Exhibiting a range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer properties, A7G is a promising candidate for drug development. This technical guide provides a comprehensive overview of the in vivo efficacy of this compound in various preclinical animal models. It details the experimental methodologies, summarizes key quantitative outcomes, and visualizes the underlying signaling pathways and experimental workflows to support further research and development in this field.

Quantitative Efficacy Data

The in vivo efficacy of this compound and its derivatives has been evaluated across multiple disease models. The following tables summarize the key quantitative data from these studies, providing a comparative overview of the experimental parameters and outcomes.

Table 1: Neuroprotective Effects of this compound Derivatives
Animal ModelCompoundDosage & Administration RouteTreatment DurationKey Quantitative Outcomes
Middle Cerebral Artery Occlusion (MCAO) in SD ratsApigenin-7-O-β-D-(-6''-p-coumaroyl)-glucopyranoside (APG)50 mg/kg, Intraperitoneal (i.p.)Single dose post-reperfusionReduced infarct volume; Improved neurological scores.[1]
Bilateral Common Carotid Artery Occlusion in C57B6 miceApigenin-7-O-β-D-(-6''-p-coumaroyl)-glucopyranoside (APG)50 mg/kg, i.p.Single dose post-reperfusionImproved neurological function; Increased number of surviving neurons.[1]
Alzheimer's Disease (APP/PS1 transgenic mice)ApigeninChronic treatment3 monthsReduced cerebral levels of insoluble Aβ1–40 and Aβ1–42.[2]
Aluminum Chloride-Induced Neurotoxicity in ratsApigenin50 mg/kg, Oral14 daysReduced nitric oxide (NO) content and hydrogen peroxide (H2O2) generation in the brain.
Table 2: Anti-inflammatory Effects of this compound
Animal ModelCompoundDosage & Administration RouteTreatment DurationKey Quantitative Outcomes
Lipopolysaccharide (LPS)-induced Acute Lung Injury in miceApigenin-7-glycoside (AP7Glu)Pre-treatmentSingle dose before LPSReduced production of TNF-α, IL-1β, and IL-6 in bronchoalveolar lavage fluid (BALF).[3]
Carrageenan-induced paw edema in ratsThis compoundNot specifiedNot specifiedDose-dependent inhibition of paw edema.
Endotoxin (B1171834) shock in miceApigenin-7-O-β-d-glucuronide (AG)Not specifiedNot specifiedProtected mice from LPS-induced endotoxin shock by inhibiting proinflammatory cytokine production.[4]
Table 3: Metabolic and Anti-cancer Effects of Apigenin and its Glycosides
Animal ModelCompoundDosage & Administration RouteTreatment DurationKey Quantitative Outcomes
High-Fat Diet (HFD)-induced Obesity in miceApigenin0.04% (w/w) in diet12 weeksAttenuated HFD-induced weight gain, glucose intolerance, and insulin (B600854) resistance.[5]
Streptozotocin (STZ)-induced Diabetes in ratsApigenin20 mg/kg/day, Oral8 monthsSignificantly reduced blood glucose levels and attenuated renal dysfunction.[6][7]
Hyperlipidemia in SD ratsApigenin-7-O-β-D-glucoside5 mg/kg/day, Oral28 daysSignificantly reduced total cholesterol, LDL, VLDL, and triglycerides.
Cervical Cancer Xenograft in nude miceApigeninNot specifiedNot specifiedPrevented cervical tumor development.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the efficacy tables. These protocols are intended to serve as a guide for reproducing and building upon the existing research.

Animal Model Induction

This protocol is adapted from the intraluminal suture method to induce focal cerebral ischemia.

  • Animals: Male Sprague-Dawley rats (250-300g).

  • Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Procedure:

    • Place the rat in a supine position and make a midline cervical incision.

    • Carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal end of the ECA and the CCA.

    • Make a small incision in the CCA.

    • Introduce a 4-0 monofilament nylon suture with a silicon-coated tip through the incision into the ICA until it blocks the origin of the middle cerebral artery (MCA).[9]

    • The occlusion is typically maintained for a period of 1-2 hours, after which the suture is withdrawn to allow for reperfusion.

  • Confirmation of Ischemia: Cerebral blood flow can be monitored using Laser Doppler Flowmetry to confirm successful occlusion.

This model is used to study acute inflammation in the lungs.

  • Animals: C57BL/6 mice (8-12 weeks old).

  • LPS Preparation: Dissolve LPS from E. coli in sterile saline to the desired concentration (e.g., 5 mg/kg).

  • Administration:

    • Anesthetize the mouse.

    • Make a small incision in the neck to expose the trachea.

    • Administer a single intratracheal injection of the LPS solution.[10]

  • Post-Procedure: Suture the incision and monitor the animal for signs of respiratory distress. The inflammatory response typically peaks within 6-24 hours.

Preparation and Administration of this compound
  • Solubility: this compound has limited water solubility. For oral administration, it can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC). For intraperitoneal injection, it may be dissolved in a small amount of dimethyl sulfoxide (B87167) (DMSO) and then diluted with saline. It is crucial to ensure the final concentration of DMSO is non-toxic to the animals.

  • Administration:

    • Oral Gavage: Use a gavage needle to administer the A7G suspension directly into the stomach.

    • Intraperitoneal (i.p.) Injection: Inject the A7G solution into the peritoneal cavity.

    • Timing: The administration schedule will depend on the experimental design, either as a pre-treatment before inducing the disease model or as a therapeutic treatment after the onset of the disease.

Biochemical Assays

This protocol is for measuring pro-inflammatory cytokine levels in bronchoalveolar lavage fluid (BALF).

  • Sample Collection:

    • Euthanize the mouse and expose the trachea.

    • Cannulate the trachea and instill a known volume of sterile PBS.

    • Gently aspirate the fluid to collect the BALF.

    • Centrifuge the BALF to pellet cells and collect the supernatant.

  • ELISA Procedure:

    • Use commercially available ELISA kits for mouse TNF-α and IL-6.

    • Coat a 96-well plate with the capture antibody overnight at 4°C.

    • Wash the plate and block non-specific binding sites.

    • Add standards and BALF samples to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Wash again and add the enzyme conjugate (e.g., streptavidin-HRP).

    • Add the substrate solution and stop the reaction.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • Calculate the cytokine concentrations based on the standard curve.

  • Tissue Preparation:

    • Perfuse the animal with ice-cold PBS to remove blood.

    • Excise the tissue of interest (e.g., brain, liver) and homogenize it in an appropriate ice-cold buffer.

    • Centrifuge the homogenate to obtain the supernatant for the assays.

  • Malondialdehyde (MDA) Assay (TBARS Method):

    • Mix the tissue supernatant with thiobarbituric acid (TBA) reagent.

    • Heat the mixture at 95°C for a specified time (e.g., 60 minutes) to allow the formation of the MDA-TBA adduct.[8]

    • Cool the samples and centrifuge to remove any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.[11]

    • Quantify MDA levels using a standard curve prepared with an MDA standard.

  • Superoxide (B77818) Dismutase (SOD) Activity Assay:

    • This assay is often based on the inhibition of the reduction of a chromogenic compound (e.g., WST-1) by superoxide radicals generated by a xanthine-xanthine oxidase system.

    • Mix the tissue supernatant with the reaction mixture containing WST-1, xanthine (B1682287), and xanthine oxidase.

    • Monitor the rate of color development at the appropriate wavelength.

    • The SOD activity is proportional to the degree of inhibition of the color reaction.

  • Glutathione (GSH) Assay:

    • This assay is typically based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product.

    • Mix the deproteinized tissue supernatant with DTNB.

    • Measure the absorbance at 412 nm.

    • Quantify GSH levels using a standard curve prepared with known concentrations of GSH.

Western Blot Analysis for Signaling Proteins (MAPK, NF-κB)
  • Protein Extraction:

    • Homogenize tissue samples in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant containing the total protein.

    • Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of MAPK proteins (e.g., p-p38, p38, p-ERK, ERK) and NF-κB pathway proteins (e.g., p-IκBα, IκBα, p65).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a general experimental workflow for its in vivo evaluation.

experimental_workflow cluster_planning Phase 1: Experimental Planning cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Efficacy Analysis cluster_outcome Phase 4: Outcome A Animal Model Selection (e.g., MCAO, LPS) B A7G Formulation & Dosage Determination C Animal Acclimatization D Disease Model Induction C->D E A7G Administration (Oral/i.p.) D->E F Behavioral/Physiological Assessment E->F G Sample Collection (Tissue, Blood, BALF) F->G H Biochemical Assays (ELISA, Oxidative Stress) G->H I Histopathology G->I J Western Blot (Signaling Pathways) G->J K Data Analysis & Interpretation H->K I->K J->K

Caption: General experimental workflow for in vivo efficacy studies of this compound.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK NFkB NF-κB MAPK->NFkB activates IkB IκBα IKK->IkB phosphorylates IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Nucleus->Inflammation activates transcription of A7G This compound A7G->MAPK inhibits A7G->IKK inhibits neuroprotective_pathway Ischemia Ischemia/Reperfusion ROS ↑ Reactive Oxygen Species (ROS) Ischemia->ROS Apoptosis Neuronal Apoptosis ROS->Apoptosis PI3K PI3K Akt Akt PI3K->Akt activates GSK3b GSK-3β Akt->GSK3b inhibits (via phosphorylation) Nrf2 Nrf2 GSK3b->Nrf2 promotes degradation of ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus & binds Antioxidant_Enzymes ↑ Antioxidant Enzymes (e.g., SOD) ARE->Antioxidant_Enzymes induces transcription of Antioxidant_Enzymes->ROS scavenges Antioxidant_Enzymes->Apoptosis inhibits APG This compound derivative (APG) APG->PI3K activates

References

Apigenin-7-O-glucoside: A Technical Guide to its Discovery, Isolation from Chamomile, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apigenin-7-O-glucoside, a principal flavonoid glycoside found in chamomile (Matricaria chamomilla L.), has garnered significant scientific interest due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. This technical guide provides an in-depth overview of the discovery and isolation of this bioactive compound from its natural source. It details comprehensive experimental protocols for extraction, purification, and characterization, supported by quantitative data. Furthermore, this document elucidates the molecular mechanisms of action of this compound, with a focus on its modulation of key cellular signaling pathways.

Introduction

Chamomile has been used for centuries in traditional medicine for its calming and anti-inflammatory effects. Modern phytochemical research has identified a rich array of bioactive constituents within chamomile flowers, with flavonoids being a prominent class. Among these, apigenin (B1666066) and its glycosidic derivatives are major components. This compound, in particular, is often the most abundant flavonoid in aqueous and methanolic extracts of chamomile flowers.[1] Its superior stability and solubility compared to its aglycone, apigenin, make it a compound of significant interest for pharmaceutical and nutraceutical applications. Understanding the efficient extraction and isolation of this compound is crucial for advancing research into its therapeutic potential.

Discovery and Initial Characterization

The presence of apigenin and its glycosides in chamomile has been known for decades. Early phytochemical studies identified these compounds as key contributors to the plant's medicinal properties. The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. These methods remain the gold standard for the identification and characterization of this and other related flavonoids.

Key Spectroscopic Data for this compound:

Spectroscopic TechniqueKey Findings and Characteristic Values
UV Spectroscopy In methanol, exhibits two characteristic absorption maxima (λmax) for a flavone (B191248) skeleton: Band I around 337 nm and Band II around 267 nm.[2]
Infrared (IR) Spectroscopy Shows characteristic absorption bands for hydroxyl groups (~3423 cm⁻¹), a γ-pyrone carbonyl group (~1655 cm⁻¹), aromatic C=C bonds (~1609, 1590, 1510 cm⁻¹), and glycosidic C-O bonds (~1100, 1082, 1030 cm⁻¹).[2][3]
¹H NMR Spectroscopy Reveals signals corresponding to the apigenin skeleton, including protons on the A, B, and C rings, as well as signals for the glucose moiety. A large coupling constant for the anomeric proton (H-1'') indicates a β-linkage.[2]
¹³C NMR Spectroscopy Confirms the presence of all carbons in the apigenin and glucose structures, with characteristic chemical shifts for the carbonyl carbon and other key carbons.[4]
Mass Spectrometry (MS) Electrospray ionization (ESI)-MS is commonly used to determine the molecular weight of this compound (MW: 432). Tandem MS (MS/MS) can be used to confirm the structure by observing fragmentation patterns, such as the loss of the glucose moiety.[1][2]

Isolation and Purification from Chamomile

The isolation of this compound from chamomile involves a multi-step process, beginning with extraction from the dried flower heads, followed by purification using various chromatographic techniques.

Extraction

The choice of extraction solvent significantly impacts the yield and purity of the extracted flavonoids. Methanol, ethanol, and water are commonly used solvents.

Table 1: Comparison of Extraction Solvents for this compound from Chamomile

Extraction SolventThis compound Content (mg/100g dry material)Total Phenolic Content (g GAE/100g)Total Flavonoid Content (g QE/100g)Reference
Methanol111050.7536.75[5]
70% Aqueous Ethanol---[5]
Water2101.770.82[5]

GAE: Gallic Acid Equivalent; QE: Quercetin Equivalent

  • Sample Preparation: Air-dry and powder the floral heads of Matricaria chamomilla.

  • Extraction: Subject the powdered plant material (e.g., 1.5 g) to Soxhlet extraction for 4 hours with 100 mL of methanol.[6] Alternatively, maceration or ultrasonication can be employed.

  • Concentration: Concentrate the resulting extract under reduced pressure to remove the solvent.

Purification

A combination of chromatographic techniques is typically employed to achieve high purity of this compound.

G Purification Workflow A Crude Chamomile Extract B Solid-Phase Extraction (SPE) (e.g., Polyamide) A->B C Fraction Enriched with Flavonoids B->C D Column Chromatography (e.g., Sephadex LH-20, Polyamide) C->D E Semi-Pure this compound D->E F Preparative High-Performance Liquid Chromatography (P-HPLC) E->F G Pure this compound F->G

A typical workflow for the purification of this compound.
  • Solid-Phase Extraction (SPE): The crude extract can be first passed through a polyamide column to remove non-flavonoid compounds.[7][8]

  • Column Chromatography: The flavonoid-enriched fraction is then subjected to column chromatography. Sephadex LH-20 and polyamide resins are effective for separating flavonoids.[2]

  • Preparative High-Performance Liquid Chromatography (P-HPLC): For obtaining highly pure this compound, preparative HPLC with a C18 column is the final step.[2][7][8] A typical mobile phase consists of a gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape.

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV or photodiode array (PDA) detector are the standard methods for the quantitative analysis of this compound in chamomile extracts.

Table 2: HPLC and UPLC Methods for Quantification

MethodColumnMobile PhaseDetection WavelengthReference
HPLCZorbax RX-C18 (250 x 4.6 mm, 5 µm)Isocratic or gradient with acetonitrile and water/acetic acid~257 nm
UPLCC18 (150 x 2 mm, 1.8 µm)Gradient with acetonitrile and 4% aqueous acetic acid-[5]

Signaling Pathways Modulated by this compound

Recent research has begun to unravel the molecular mechanisms underlying the biological activities of this compound. A significant body of evidence points to its role in modulating key signaling pathways involved in cancer and inflammation.

Anti-Cancer Activity: The PTEN/PI3K/AKT Pathway

This compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. One of the key mechanisms is through the modulation of the PTEN/PI3K/AKT signaling pathway.

G This compound's Effect on the PTEN/PI3K/AKT Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion A This compound B PTEN A->B Upregulates C PI3K A->C Inhibits B->C Inhibits D AKT C->D Activates E Bcl-2 D->E Activates F Bax E->F Inhibits G Cytochrome c F->G Promotes release H Caspase-9 G->H Activates I Caspase-3 H->I Activates J Apoptosis I->J Induces

References

Methodological & Application

Application Notes: Extraction and Purification of Apigenin-7-O-glucoside from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Apigenin-7-O-glucoside is a prominent flavonoid glycoside found in numerous plants, recognized for its considerable therapeutic potential, including antioxidant and anti-inflammatory properties. The effective extraction and purification of this compound are critical for research and development in pharmaceuticals and nutraceuticals. This document provides detailed protocols for the extraction of this compound from plant biomass, with a focus on Ultrasound-Assisted Extraction (UAE), followed by purification using Preparative High-Performance Liquid Chromatography (Prep-HPLC). Additionally, methods for quantification and characterization are outlined.

Introduction

This compound, a water-soluble derivative of apigenin (B1666066), is abundant in plants such as chamomile, parsley, celery, and chrysanthemum.[1][2][3] Its biological activities make it a compound of high interest for drug development. However, its low abundance in many plant sources necessitates optimized and efficient extraction and purification protocols to obtain the compound in high purity and yield.[4] This application note details a robust and environmentally conscious methodology for its isolation.

Extraction and Purification Methodologies

Several techniques can be employed for the extraction of this compound. While conventional methods like maceration and heat reflux extraction are options, modern techniques offer higher efficiency and are more environmentally friendly.[5][6]

  • Ultrasound-Assisted Extraction (UAE): This method utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and improving extraction efficiency at lower temperatures and shorter durations.[7] Water can be used as a green solvent, leveraging the polarity and water solubility of the glucoside moiety.[7][8]

  • Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and plant material, leading to rapid and efficient extraction.[5]

  • Purification: Crude plant extracts contain a complex mixture of phytochemicals.[9] Column chromatography using various stationary phases (e.g., Sephadex LH-20, Polyamide) is a common preliminary purification step.[10] For achieving high purity, Preparative High-Performance Liquid Chromatography (Prep-HPLC) is highly effective and suitable.[7][8]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) from Chrysanthemum morifolium

This protocol is optimized for the extraction of this compound from the dried flowers of Chrysanthemum morifolium.[7][8]

3.1. Materials and Equipment

  • Dried plant material (e.g., Chrysanthemum morifolium flowers)

  • Grinder or mill

  • Deionized water

  • Ultrasonic bath or probe sonicator (350 W)

  • Water bath with temperature control

  • Beakers and Erlenmeyer flasks

  • Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

3.2. Procedure

  • Sample Preparation: Dry the plant material at 50-60°C until constant weight is achieved. Grind the dried material into a fine powder (approx. 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the dried plant powder and place it into a 500 mL beaker.

    • Add 200 mL of deionized water to achieve a solid/liquid ratio of 1:20 (g/mL).[7][8]

    • Place the beaker in an ultrasonic water bath.

    • Set the temperature to 50°C and the ultrasound power to 350 W.[7][8]

    • Sonicate the mixture for 35 minutes.[7][8]

  • Recovery of Crude Extract:

    • After extraction, filter the mixture through Whatman No. 1 filter paper to separate the solid residue.

    • Centrifuge the filtrate at 4000 rpm for 15 minutes to remove any remaining fine particles.

    • Collect the supernatant (the crude extract).

    • For long-term storage or prior to purification, the solvent can be removed using a rotary evaporator, and the resulting extract can be lyophilized.

Protocol 2: Purification by Preparative HPLC (Prep-HPLC)

3.3. Materials and Equipment

  • Lyophilized crude extract

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., 21.2 mm × 250 mm, 5 μm particle size).[10]

  • HPLC-grade solvents (e.g., acetonitrile, methanol (B129727), water with 0.1% formic acid)

  • Syringe filters (0.45 μm)

3.4. Procedure

  • Sample Preparation: Dissolve the lyophilized crude extract in the initial mobile phase solvent to a high concentration (e.g., 100 mg/mL).[9] Filter the solution through a 0.45 μm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile or methanol). The specific gradient will depend on the crude extract complexity and should be optimized based on analytical HPLC runs.

    • Flow Rate: A typical flow rate for a preparative column of the specified size is around 4.5 - 5.0 mL/min.[8]

    • Detection: Monitor the eluent at 335-350 nm.[11][12]

    • Injection Volume: Inject a suitable volume of the prepared sample (e.g., 400-500 µL).[9]

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound, as identified by retention time from a reference standard.

  • Post-Purification: Combine the collected fractions. Remove the solvent using a rotary evaporator and lyophilize to obtain the purified this compound as a powder.

Protocol 3: Quantification by Analytical HPLC

3.5. Procedure

  • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. Create a series of calibration standards by serial dilution (e.g., 0.1 to 20 µg/mL).[11]

  • Sample Preparation: Accurately weigh the extract, dissolve it in methanol, and dilute to fall within the calibration curve range. Filter through a 0.45 μm syringe filter.

  • HPLC Conditions:

    • Column: C18 analytical column (e.g., 4.6 × 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with methanol and 0.2% aqueous phosphoric acid (e.g., 1:1, v/v).[11]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 350 nm.[11]

    • Column Temperature: 30°C.[12]

  • Analysis: Inject the standards and samples. Construct a calibration curve by plotting peak area against concentration. Determine the concentration of this compound in the samples from the calibration curve.

Data Summary

The following table summarizes quantitative data from various studies on the extraction of apigenin and its glycosides.

Plant SourceCompoundExtraction MethodKey ParametersYieldReference
Chrysanthemum morifoliumThis compoundUltrasound-AssistedWater, 1:20 ratio, 50°C, 35 min, 350 W16.04 mg/g[7][8]
Tomatoes (Solanum lycopersicum)This compoundUltrasound-AssistedEthanol:Water (1:1), 55°C, 60 min12.08 µg/g[13]
Tree Peony PodApigeninMicrowave-Assisted70% Ethanol, 1:10 ratio, 265 W, 9.6 min104 µg/g[5][6]
CeleryApigeninUltrasound-Assisted Enzymatic HydrolysisPectinase, pH 5.5, 25°C, 30 min, 80 W25.3 mg/g[2]
Parsley (Petroselinum crispum)ApigeninUltrasound-AssistedWater, 1:100 ratio, 25°C, 40 min25.29 µg/g[3]

Visualizations

Extraction_Workflow cluster_prep 1. Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification & Analysis plant_material Plant Material powder Dried Powder plant_material->powder Drying & Grinding uae Ultrasound-Assisted Extraction (UAE) powder->uae Solvent, 50°C, 35 min crude_filtrate Crude Filtrate uae->crude_filtrate Filtration & Centrifugation prep_hplc Preparative HPLC crude_filtrate->prep_hplc pure_compound Pure Apigenin- 7-O-glucoside prep_hplc->pure_compound Fraction Collection analysis Analysis (HPLC, MS) pure_compound->analysis

Caption: Experimental workflow for extraction and purification.

Signaling_Pathway cluster_pathway Inhibition of NF-κB Inflammatory Pathway IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates NFkB_complex IκBα-p50/p65 (Inactive) IkB->NFkB_complex Degrades NFkB_dimer p50/p65 (NF-κB) nucleus Nucleus NFkB_dimer->nucleus Translocation inflammation Inflammatory Gene Expression nucleus->inflammation A7G This compound A7G->IKK Inhibits

Caption: Apigenin's role in inhibiting the NF-κB pathway.

References

Application Note: Quantification of Apigenin-7-O-glucoside using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Apigenin-7-O-glucoside is a prominent naturally occurring flavone (B191248) glycoside found in a variety of plants, including chamomile (Matricaria recutita) and chrysanthemum species.[1][2] It is recognized for a range of pharmacological properties, such as anti-inflammatory, antioxidant, and antispasmodic effects.[2] Accurate and precise quantification of this compound is crucial for the quality control of herbal medicines, standardization of plant extracts, and pharmacokinetic studies in drug development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of this compound.

Principle of the Method

This method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. The separation is achieved on a C18 stationary phase where compounds are separated based on their hydrophobicity. A mobile phase consisting of an aqueous solution with an organic modifier (like methanol (B129727) or acetonitrile) is used to elute the analytes. This compound is identified and quantified by its characteristic retention time and its absorbance of UV light, typically at a wavelength of around 335-350 nm.[3][4]

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterRecommended Conditions
HPLC System Agilent 1200 series or equivalent with UV/DAD detector
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]
Mobile Phase Isocratic: Methanol and 0.2% Phosphoric Acid in Water (1:1, v/v)[3]
Gradient: (Alternative) Acetonitrile and water with 0.1% formic acid[5]
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature Ambient or controlled at 25-30 °C
Detection Wavelength 350 nm[3]
Run Time Approximately 15-20 minutes

Method Validation Summary

The described HPLC method has been validated according to International Council for Harmonisation (ICH) guidelines. The validation parameters demonstrate that the method is accurate, precise, and reliable for its intended purpose.

Validation ParameterResult
Linearity Range 0.06 - 20.0 µg/mL[3]
Correlation Coefficient (r²) > 0.999[2]
Accuracy (% Recovery) 98.27% - 101.21%[2]
Precision (RSD%)
- Intra-day< 2.7%[2]
- Inter-day< 10.0%[3]
Limit of Detection (LOD) 0.108 µg/mL (Apigenin reference)
Limit of Quantification (LOQ) 0.329 µg/mL (Apigenin reference)

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

  • Stock Standard Solution (0.5 mg/mL):

    • Accurately weigh 5.0 mg of this compound reference standard.

    • Transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a methanol:water (1:1, v/v) solution.[2] Use an ultrasonic bath to ensure complete dissolution.[2]

    • Store the stock solution at 4°C, protected from light.[2]

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase.

    • A typical calibration curve may include concentrations such as 24.0, 27.0, 30.0, 33.0, and 36.0 µg/mL.[2]

    • Filter all working standards through a 0.45 µm syringe filter before injection into the HPLC system.[2]

Protocol 2: Sample Preparation (from Plant Material)

This protocol describes a general procedure for the extraction of this compound from dried plant material (e.g., Chrysanthemum flowers).[1]

  • Sample Pulverization: Grind the dried plant material into a fine powder (e.g., passing through a 100-mesh filter).[1]

  • Ultrasound-Assisted Extraction:

    • Accurately weigh 0.1 g of the powdered sample into a centrifuge tube.

    • Add 2.0 mL of ultrapure water (solid/liquid ratio of 1:20).[1]

    • Vortex the mixture to ensure thorough wetting of the sample.

    • Place the tube in an ultrasonic bath and extract for 35 minutes at 50°C with an ultrasound power of 350 W.[1]

  • Centrifugation: Centrifuge the extract at 10,000 rpm for 5-10 minutes to pellet the solid material.[1]

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm nylon membrane filter into an HPLC vial.[1]

  • Injection: The filtered extract is now ready for injection into the HPLC system.

Protocol 3: HPLC Analysis and Quantification

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Calibration Curve: Inject the prepared working standard solutions in triplicate, from the lowest concentration to the highest.

  • Sample Analysis: Inject the prepared sample solutions. It is recommended to inject a standard solution periodically to check for system stability.

  • Data Acquisition: Record the chromatograms and integrate the peak area corresponding to the retention time of this compound.

  • Quantification:

    • Construct a calibration curve by plotting the peak area (y-axis) versus the concentration of the standard solutions (x-axis).

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

    • Calculate the concentration of this compound in the sample extract using the regression equation.

    • The final concentration in the original plant material can be calculated using the following formula:

    Concentration (mg/g) = (C × V × D) / W

    Where:

    • C = Concentration from the calibration curve (mg/mL)

    • V = Initial extraction volume (mL)

    • D = Dilution factor (if any)

    • W = Weight of the plant material (g)

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample Plant Material Grind Grind to Fine Powder Sample->Grind Extract Ultrasound-Assisted Extraction Grind->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filter (0.22 µm) Centrifuge->Filter HPLC Inject into HPLC Filter->HPLC Detect UV Detection (350 nm) HPLC->Detect Data Acquire Chromatogram Detect->Data Calc Calculate Concentration Data->Calc CalCurve Generate Calibration Curve CalCurve->Calc Result Final Result (mg/g) Calc->Result

Caption: Experimental workflow for this compound quantification.

HPLC_System solvent Solvent Reservoir Mobile Phase pump HPLC Pump Flow Rate Control solvent->pump injector Autosampler/Injector Sample Introduction pump->injector column C18 Column Analyte Separation injector->column detector UV/DAD Detector Signal Detection column->detector system Data System Chromatogram & Results detector->system

Caption: Logical relationship of key HPLC system components.

References

Application Note: High-Purity Isolation of Apigenin-7-O-glucoside via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Apigenin-7-O-glucoside (A7G), a naturally occurring flavonoid glycoside, is abundant in plants like chamomile, parsley, and celery.[1] It has garnered significant attention in the scientific community for its wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[2][3] Notably, studies have shown that A7G can induce apoptosis in cancer cells by modulating key signaling pathways, such as the PTEN/PI3K/AKT pathway.[2][4] The isolation and purification of A7G are critical steps for its structural elucidation, pharmacological evaluation, and potential development as a therapeutic agent. This document provides a detailed protocol for the purification of this compound from plant extracts using column chromatography, a robust and widely used separation technique.

Principle of Separation Column chromatography is a preparative separation technique that relies on the differential partitioning of compounds between a stationary phase (a solid adsorbent packed in a column) and a mobile phase (a solvent that flows through the column). For flavonoid glycosides like A7G, common stationary phases include silica (B1680970) gel (adsorption chromatography), where separation is based on polarity, and Sephadex LH-20 (size-exclusion and partition chromatography), where separation is influenced by molecular size and polarity. By carefully selecting the stationary and mobile phases, A7G can be effectively separated from other phytochemicals in a crude plant extract.

Experimental Protocols

Part 1: Plant Material Extraction and Fractionation

This initial phase aims to extract a wide range of compounds from the plant material and then enrich the fraction containing this compound.

  • Drying and Milling: Air-dry the plant material (e.g., aerial parts of Petroselinum crispum or flowers of Chrysanthemum morifolium) at room temperature and grind it into a fine powder.[5][6]

  • Crude Extraction: Macerate the powdered plant material (e.g., 2 kg) in 60% ethanol (B145695) (3 x 30 L) at room temperature for an extended period (e.g., one month) to ensure exhaustive extraction.[5]

  • Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield a viscous crude extract.

  • Solvent-Solvent Partitioning:

    • Suspend the crude extract in water.

    • Perform sequential liquid-liquid extraction with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and finally n-butanol.[5][7]

    • This compound, being a moderately polar glycoside, will typically concentrate in the n-butanol or ethyl acetate fraction.[1][5]

    • Collect the desired fraction and evaporate the solvent to obtain the enriched extract for chromatographic purification.

Part 2: Column Chromatography Purification

This protocol outlines two common methods using different stationary phases. The choice depends on the specific impurity profile of the extract.

Method A: Sephadex LH-20 Column Chromatography

  • Materials and Reagents:

    • Sephadex LH-20 gel

    • Chromatography column (e.g., 3 cm diameter x 120 cm height)[1]

    • Methanol (HPLC grade)

    • Deionized water

    • Enriched n-butanol or ethyl acetate fraction

    • Fraction collection tubes

    • TLC plates (silica gel 60 F254)

  • Column Packing:

    • Prepare a slurry of Sephadex LH-20 in 80% methanol.

    • Pour the slurry into the column and allow it to pack under gravity, ensuring a uniform and bubble-free bed.

    • Continuously add the slurry until the desired bed height is achieved (e.g., 100 cm).

    • Equilibrate the packed column by washing it with at least two column volumes of the mobile phase (80% methanol).[1]

  • Sample Loading:

    • Dissolve a known amount of the enriched extract (e.g., 400 mg) in a minimal volume of 80% methanol.[1]

    • Carefully apply the dissolved sample to the top of the column bed.

  • Elution and Fraction Collection:

    • Begin elution with the mobile phase (80% methanol) at a constant flow rate (e.g., 1.0 mL/min).[1]

    • Collect fractions of a defined volume (e.g., 5-10 mL) sequentially.[1]

  • Fraction Analysis (TLC Monitoring):

    • Spot a small aliquot from every few fractions onto a TLC plate.

    • Develop the TLC plate using a suitable mobile phase, such as chloroform:methanol (80:20, v/v).[1]

    • Visualize the spots under UV light (254 nm and 365 nm).

    • Identify fractions containing a spot that corresponds to a standard this compound reference. Fractions 11 to 13 have been reported to contain the compound in a specific experiment.[1]

  • Pooling and Concentration:

    • Combine the fractions that show a high concentration of the target compound with minimal impurities.

    • Remove the solvent using a rotary evaporator to yield the purified this compound. A second purification step on a smaller Sephadex column may be necessary to achieve high purity.[1]

Method B: Silica Gel Column Chromatography

  • Materials and Reagents:

    • Silica gel (60-120 mesh)

    • Chromatography column

    • Solvents (e.g., Toluene, Ethyl Acetate, Methanol)

    • Other materials as listed in Method A.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., Toluene) and pack the column as described previously. Equilibrate with the mobile phase.

  • Sample Loading: Dissolve the enriched extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully layer the dried silica-sample mixture on top of the column bed.

  • Elution: Elute the column using a gradient of increasing polarity. Start with a non-polar solvent system and gradually increase the polarity. For example, begin with Toluene and gradually increase the proportion of Ethyl Acetate. A mobile phase of Toluene:Ethyl Acetate (2:1) has been successfully used.[8]

  • Fraction Collection and Analysis: Collect and analyze fractions using TLC as described in Method A. Pool the pure fractions and evaporate the solvent to obtain the final product.

Data Presentation

Quantitative data from various purification studies are summarized below for easy comparison.

Table 1: Column Chromatography Parameters

Stationary Phase Column Dimensions (D x H) Mobile Phase Flow Rate Reference
Sephadex LH-20 3 cm x 120 cm 80% Methanol 1.0 mL/min [1]
Sephadex LH-20 1 cm x 100 cm 80% Methanol Not specified [1]
Silica Gel Not specified Toluene:Ethyl Acetate (2:1) 0.5 mL/min [8]
Preparative HPLC (C18) 21.2 mm x 250 mm 40% Methanol-H₂O Not specified [5]

| Preparative HPLC (C18) | 4.6 mm x 250 mm | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | 4.73 mL/min |[6] |

Table 2: Purity and Yield of this compound

Purification Method Source Material Achieved Purity Reported Yield Reference
Multi-column (MR, Sephadex, P-HPLC, PA) Elsholtzia splendens 98% Not specified [5]
Preparative HPLC Chrysanthemum morifolium >95% (assumed) 16.04 mg/g [6]

| Column Chromatography | Petroselinum crispum | High purity | Not specified |[1] |

Table 3: Analytical Methods for Quality Control

Technique Stationary Phase Mobile Phase Detection Reference
HPLC C18 Column Methanol:0.2% Phosphoric Acid (1:1, v/v) UV at 335 nm [9]
HPLC C18 Column Acetonitrile/H₂O (Gradient) UV at 230 nm [5]
TLC Silica Gel Chloroform:Methanol (80:20, v/v) UV light [1]

| Structural Elucidation | - | - | ¹H-NMR, ¹³C-NMR, ESI-MS |[1][5] |

Visualizations

Experimental Workflow Diagram

Workflow Purification Workflow for this compound Plant Plant Material (e.g., Parsley, Chamomile) Extract Crude Extraction (e.g., 60% Ethanol) Plant->Extract Partition Solvent-Solvent Partitioning (n-Butanol or Ethyl Acetate Fraction) Extract->Partition Load Load Enriched Fraction onto Column Partition->Load Column Column Chromatography (e.g., Sephadex LH-20 or Silica Gel) Load->Column Fractions Collect Fractions Column->Fractions TLC Monitor Fractions by TLC Fractions->TLC Pool Pool Positive Fractions TLC->Pool Evap Solvent Evaporation Pool->Evap Purified Purified this compound Evap->Purified Analysis Purity & Structure Analysis (HPLC, MS, NMR) Purified->Analysis

Caption: Purification Workflow for this compound.

Signaling Pathway Diagram

SignalingPathway This compound induces apoptosis via the PTEN/PI3K/AKT pathway A7G This compound PTEN PTEN A7G->PTEN Modulates/ Activates PI3K PI3K PTEN->PI3K Inhibits AKT Akt PI3K->AKT Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits

Caption: this compound induces apoptosis via the PTEN/PI3K/AKT pathway.[2][4]

References

Application Note: Quantification of Apigenin-7-O-glucoside in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Apigenin-7-O-glucoside, a naturally occurring flavonoid, is found in a variety of plants and is recognized for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[1] Accurate quantification of this compound in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in various biological samples.

The described methodologies have been successfully applied to quantify this compound and its metabolites in matrices such as plasma, blood, and bile.[2] The protocols herein provide a reliable framework for researchers and scientists engaged in the bioanalysis of this and similar flavonoid glycosides.

Analytical Method

A validated LC-MS/MS method was employed for the quantitative analysis of this compound. Biological samples were prepared using protein precipitation for plasma and blood, and solid-phase extraction for bile to minimize matrix effects.[2] Chromatographic separation was achieved on a C18 column with a gradient elution using a mobile phase consisting of acetonitrile (B52724) and water with 0.1% formic acid.[2] Detection was performed on a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity.

Data Presentation

The quantitative performance of the LC-MS/MS method for the analysis of apigenin (B1666066) and its glucoside/glucuronide metabolites is summarized in the following tables.

Table 1: LC-MS/MS Method Parameters

ParameterDescription
Chromatography
ColumnC18 reversed-phase column (e.g., Resteck HPLC, 50 mm × 2.1 mm, 1.7 μm)[2]
Mobile Phase A0.1% Formic acid in Water[2]
Mobile Phase BAcetonitrile[2]
Flow Rate0.200 mL/min[3]
Injection Volume5-10 µL
Mass Spectrometry
InstrumentTriple Quadrupole Mass Spectrometer (e.g., AB Sciex 5500 QTrap)[1]
Ionization ModeElectrospray Ionization (ESI), Positive or Negative[1]
Scan TypeMultiple Reaction Monitoring (MRM)[1]
Precursor Ion (m/z)433.1 (for this compound, [M+H]⁺)
Product Ion (m/z)271.1 (corresponding to the apigenin aglycone)

Table 2: Quantitative Data for Apigenin and its Metabolites in Biological Matrices

AnalyteMatrixCalibration RangeLLOQReference
Apigenin-7-O-glucuronideBlood1.56 - 4000.0 nM1.56 nM≥ 0.98[1]
Apigenin-7-O-glucuronideBile10.0 - 5000.0 nM10.0 nM≥ 0.98[1]
This compoundGoat SerumNot Specified0.5 ng/mLNot Specified[1]
ApigeninRat Plasma0.50 - 500 ng/mL0.50 ng/mL>0.99[3][4]

Table 3: Precision and Accuracy Data

AnalyteMatrixQC LevelsIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)Reference
This compoundGoat SerumLow, Medium, High1.22 - 14.51.22 - 14.50.147 - 14.6[5]
ApigeninRat PlasmaLow, Medium, High< 13.1< 13.1-10.6 to 8.6[3][4]

Table 4: Recovery and Matrix Effect

AnalyteMatrixQC LevelsRecovery (%)Matrix Effect (%)Reference
Apigenin-7-O-glucuronideBlood, BileLow, Medium, High> 85< 20[2]
ApigeninRat PlasmaNot Specified86.5 - 90.1Not Specified[3][4]

Experimental Protocols

Protocol 1: Sample Preparation from Plasma/Blood by Protein Precipitation
  • Thaw frozen plasma or blood samples on ice.[6]

  • To 100 µL of the sample in a microcentrifuge tube, add 200 µL of cold acetonitrile containing a suitable internal standard (e.g., baicalin (B1667713) or rutin).[6]

  • Vortex the mixture for 1 minute to precipitate proteins.[6]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[6]

  • Transfer the supernatant to a clean tube.[6]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.[6]

  • Reconstitute the residue in 100 µL of the initial mobile phase.[6]

  • Vortex for 30 seconds and centrifuge to pellet any particulates.[6]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[6]

Protocol 2: Sample Preparation from Bile by Solid-Phase Extraction (SPE)
  • Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.[1]

  • Dilute 5 µL of the bile sample with 1 mL of water containing 0.1% formic acid and an internal standard.[6]

  • Load the diluted sample onto the conditioned SPE cartridge.[1]

  • Wash the cartridge with 1 mL of water to remove interferences.[1]

  • Elute the analyte and internal standard with 1 mL of methanol.[1]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.[6]

  • Reconstitute the residue in 200 µL of the initial mobile phase.[6]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[6]

Visualization of Experimental Workflow and Signaling Pathway

G Experimental Workflow for LC-MS/MS Analysis of this compound cluster_sample_prep Sample Preparation cluster_pp Protein Precipitation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma/Blood Sample pp1 Add Acetonitrile with IS plasma->pp1 bile Bile Sample spe1 Condition Cartridge bile->spe1 pp2 Vortex & Centrifuge pp1->pp2 pp3 Evaporate & Reconstitute pp2->pp3 lc LC Separation (C18 Column) pp3->lc spe2 Load Sample spe1->spe2 spe3 Wash & Elute spe2->spe3 spe4 Evaporate & Reconstitute spe3->spe4 spe4->lc ms MS/MS Detection (MRM Mode) lc->ms quant Quantification ms->quant

Caption: General experimental workflow for the quantification of this compound.

G This compound Induced Apoptosis Signaling Pathway cluster_membrane Cell Membrane cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm A7G This compound PTEN PTEN A7G->PTEN activates PI3K PI3K AKT AKT PI3K->AKT activates Bcl2 Bcl-2 AKT->Bcl2 activates PTEN->PI3K inhibits Bax Bax Bcl2->Bax inhibits CytC Cytochrome c Bax->CytC promotes release Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis induces

Caption: this compound induces apoptosis via the PTEN/PI3K/AKT pathway.

Conclusion

The LC-MS/MS method detailed in this application note provides a selective, sensitive, and reliable approach for the quantification of this compound in various biological matrices. The presented protocols for sample preparation are effective in minimizing matrix interference, leading to accurate and precise results. This methodology is well-suited for supporting pharmacokinetic and other drug development studies involving this compound and related flavonoids.

References

Application Notes and Protocols: Structure Elucidation of Apigenin-7-O-glucoside using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural elucidation of Apigenin-7-O-glucoside using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below are intended to serve as a detailed methodology for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring flavonoid glycoside found in a variety of plants and is known for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.[1][2] Accurate structural confirmation is a critical step in the research and development of any potential therapeutic agent. NMR spectroscopy is an indispensable tool for the unambiguous structure determination of such natural products.[3] This document details the application of 1H NMR, 13C NMR, and 2D NMR techniques (COSY, HSQC, HMBC) for the complete structural assignment of this compound.

Data Presentation: NMR Spectroscopic Data for this compound

The following tables summarize the 1H and 13C NMR chemical shift data for this compound, compiled from published literature.[2][4][5] Spectra are typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) at room temperature. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Table 1: 1H NMR Data of this compound (500 MHz, DMSO-d6)

Positionδ (ppm)MultiplicityJ (Hz)
Apigenin (B1666066) Moiety
36.94s
5-OH12.97s
66.44d2.2
86.84d2.2
2'8.04d8.8
3'7.11d8.8
4'-OH10.51s
5'7.11d8.8
6'8.04d8.8
Glucose Moiety
1''5.06d7.4
2''3.71m
3''3.27-3.47m
4''3.27-3.47m
5''3.27-3.47m
6''a3.27-3.47m
6''b3.27-3.47m

Table 2: 13C NMR Data of this compound (125 MHz, DMSO-d6)

Positionδ (ppm)
Apigenin Moiety
2164.5
3104.4
4182.7
5163.2
695.6
7163.7
895.5
9157.7
10104.4
1'123.4
2'129.1
3'115.3
4'161.8
5'115.3
6'129.1
Glucose Moiety
1''100.3
2''73.8
3''77.8
4''70.2
5''77.1
6''61.3

Experimental Protocols

This section provides a detailed methodology for the isolation and NMR-based structural elucidation of this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Isolation and Purification: this compound can be isolated from various plant sources using chromatographic techniques such as column chromatography over silica (B1680970) gel, Sephadex LH-20, or polyamide, followed by preparative high-performance liquid chromatography (HPLC) to achieve high purity (>98%).[1][4]

  • Sample Dissolution: Accurately weigh 5-10 mg of the purified this compound for 1H NMR (20-50 mg for 13C NMR) and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).[6] DMSO-d6 is a common solvent for flavonoids due to its excellent dissolving power.

  • Filtration: To ensure a homogeneous solution free of particulate matter, which can affect spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts (δ = 0.00 ppm).[4]

NMR Data Acquisition

All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) equipped with a suitable probe.

  • 1H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 15-20 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Temperature: 298 K (25 °C).

  • 13C NMR Spectroscopy:

    • Pulse Program: Standard proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 scans, as 13C has a low natural abundance.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) couplings within the molecule. Standard pulse programs are used.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon (C-H) pairs.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different structural fragments.

Data Processing and Interpretation
  • Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate NMR software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS).

  • 1H NMR Interpretation:

    • The downfield signal at δ 12.97 ppm is characteristic of the chelated 5-OH proton.[4]

    • The aromatic region shows signals for the A and B rings of the apigenin skeleton. The meta-coupled doublets at δ 6.44 and 6.84 ppm are assigned to H-6 and H-8 of the A-ring, respectively.[2] The AA'BB' system with doublets at δ 8.04 and 7.11 ppm corresponds to the protons of the B-ring (H-2'/H-6' and H-3'/H-5').[2]

    • The anomeric proton of the glucose unit appears as a doublet around δ 5.06 ppm. The large coupling constant (J ≈ 7.4 Hz) confirms the β-configuration of the glycosidic linkage.[2][4]

  • 13C NMR Interpretation:

    • The carbonyl carbon (C-4) resonates at a characteristic downfield shift of around δ 182.7 ppm.[2]

    • The anomeric carbon (C-1'') of the glucose moiety is observed at approximately δ 100.3 ppm.[2]

    • The remaining carbon signals are assigned based on their chemical shifts and comparison with literature data for similar flavonoid glycosides.

  • 2D NMR Interpretation:

    • COSY: Correlations between adjacent protons in the glucose moiety and within the aromatic rings are observed, confirming their spin systems.

    • HSQC: Direct one-bond correlations between each proton and its attached carbon are used to assign the carbon signals for all protonated carbons.

    • HMBC: Key for final structure confirmation. For instance, a correlation between the anomeric proton H-1'' (δ 5.06 ppm) and the C-7 carbon of the apigenin skeleton (δ 163.7 ppm) unambiguously establishes the point of glycosylation.

Visualization of Experimental Workflow and Structural Relationships

The following diagrams, generated using Graphviz, illustrate the logical workflow of the structure elucidation process and key structural correlations.

experimental_workflow cluster_isolation Isolation and Purification cluster_nmr NMR Analysis cluster_elucidation Structure Elucidation plant_material Plant Material extraction Extraction plant_material->extraction column_chromatography Column Chromatography (Silica, Sephadex, Polyamide) extraction->column_chromatography prep_hplc Preparative HPLC column_chromatography->prep_hplc pure_compound Pure this compound (>98%) prep_hplc->pure_compound sample_prep Sample Preparation (Dissolution in DMSO-d6) pure_compound->sample_prep nmr_acquisition NMR Data Acquisition (1H, 13C, COSY, HSQC, HMBC) sample_prep->nmr_acquisition data_processing Data Processing (FT, Phasing, Baseline Correction) nmr_acquisition->data_processing spectral_analysis Spectral Analysis and Interpretation data_processing->spectral_analysis structure_confirmation Structure Confirmation spectral_analysis->structure_confirmation

Caption: Workflow for the isolation and NMR-based structure elucidation of this compound.

hmbc_correlations cluster_structure Key HMBC Correlations for this compound apigenin Apigenin Moiety C7 C-7 (δ ~163.7) apigenin->C7 C5 C-5 (δ ~163.2) apigenin->C5 C7_2 C-7 (δ ~163.7) apigenin->C7_2 C7_3 C-7 (δ ~163.7) apigenin->C7_3 C9 C-9 (δ ~157.7) apigenin->C9 C2 C-2 (δ ~164.5) apigenin->C2 C4_prime C-4' (δ ~161.8) apigenin->C4_prime glucose Glucose Moiety H1_prime_prime H-1'' (δ ~5.06) glucose->H1_prime_prime H1_prime_prime->C7 ³JCH (Confirms Glycosylation Site) H6 H-6 (δ ~6.44) H6->C5 H6->C7_2 H8 H-8 (δ ~6.84) H8->C7_3 H8->C9 H2_prime_6_prime H-2'/6' (δ ~8.04) H2_prime_6_prime->C2 H2_prime_6_prime->C4_prime

Caption: Key HMBC correlations for confirming the structure of this compound.

Conclusion

The combined application of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural elucidation of this compound. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers working on the isolation, identification, and characterization of flavonoids and other natural products. Unambiguous structural assignment is fundamental for advancing the study of their biological activities and potential therapeutic applications.

References

Application Notes and Protocols for Cell-Based Assays: Evaluating the Cytotoxicity of Apigenin-7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Apigenin-7-O-glucoside (A7G), a naturally occurring flavonoid found in a variety of plants, has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[1][2] As a glycoside of apigenin, its cytotoxic effects on various cancer cell lines are a key area of investigation for drug development professionals. These application notes provide detailed protocols for essential cell-based assays to quantitatively assess the cytotoxicity of this compound, intended for researchers and scientists in the fields of pharmacology, cell biology, and oncology.

This document outlines the methodologies for determining cell viability (MTT assay), cell membrane integrity (LDH assay), and the induction of apoptosis (Annexin V/Propidium Iodide assay). Furthermore, it summarizes the cytotoxic effects of A7G on various cancer cell lines and visualizes the key signaling pathways implicated in its mechanism of action.

Data Presentation: Cytotoxicity of this compound

The cytotoxic potential of this compound has been evaluated across multiple cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter for quantifying its efficacy. The following table summarizes the reported IC50 values for A7G in different human cancer cell lines after a 48-hour treatment period.

Cell LineCancer TypeIC50 Value (µM)Reference
HCT116Colon Carcinoma15[3]
HeLaCervical Cancer47.26[4]
A549Lung CarcinomaNot specified, but proliferation was suppressed in a dose-dependent manner (25-200 µM)[5][6]
H1975Non-Small Cell Lung CancerNot specified, but proliferation was suppressed in a dose-dependent manner (25-200 µM)[5][6]

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HCT116, HeLa)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[1]

  • Dimethyl sulfoxide (B87167) (DMSO)[1]

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium and incubate overnight at 37°C in a humidified 5% CO2 incubator.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of A7G to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve A7G) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[1]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[8]

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[1] Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of cell viability against the logarithm of the A7G concentration to determine the IC50 value.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate_overnight Incubate overnight seed->incubate_overnight add_A7G Add this compound incubate_overnight->add_A7G incubate_treatment Incubate for 24-72h add_A7G->incubate_treatment add_MTT Add MTT solution incubate_treatment->add_MTT incubate_MTT Incubate for 2-4h add_MTT->incubate_MTT solubilize Add DMSO to dissolve formazan incubate_MTT->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability and IC50 read_absorbance->calculate_viability

Caption: Workflow for assessing cell viability using the MTT assay.

Cytotoxicity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells with compromised membrane integrity into the culture medium.[8][9]

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described in the MTT assay protocol (steps 1 and 2). Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5-10 minutes to pellet the cells.[10][11]

  • Assay Reaction: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[8] Add 50 µL of the LDH reaction mixture from the kit to each well.[8]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8][11]

  • Stop Reaction: Add 50 µL of the stop solution from the kit to each well.[8]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader, with a reference wavelength of >600 nm.[10]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the assay kit manufacturer, based on the absorbance values of the treated, spontaneous release, and maximum release samples.

Experimental Workflow for LDH Assay

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_sample Sample Collection cluster_reaction LDH Reaction cluster_analysis Data Analysis seed_treat Seed and treat cells with A7G incubate Incubate for 24-72h seed_treat->incubate centrifuge Centrifuge plate incubate->centrifuge transfer_supernatant Transfer supernatant to new plate centrifuge->transfer_supernatant add_reagent Add LDH reaction mixture transfer_supernatant->add_reagent incubate_rt Incubate at RT (30 min) add_reagent->incubate_rt add_stop Add stop solution incubate_rt->add_stop read_absorbance Measure absorbance at 490 nm add_stop->read_absorbance calculate_cytotoxicity Calculate % cytotoxicity read_absorbance->calculate_cytotoxicity

Caption: Workflow for assessing cytotoxicity using the LDH assay.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC/PI Apoptosis Detection Kit (commercially available)

  • 1X Binding Buffer (provided in the kit)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.[12]

  • Washing: Wash the cells twice with cold PBS.[8]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[13]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[8] Gently mix and incubate for 15 minutes at room temperature in the dark.[8][14]

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.[13]

  • Flow Cytometry Analysis: Analyze the samples within 1 hour using a flow cytometer. Differentiate cell populations as follows:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Experimental Workflow for Annexin V/PI Staining

AnnexinV_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry seed_treat Seed and treat cells with A7G harvest Harvest cells seed_treat->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate Incubate at RT (15 min) in dark add_stains->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze Analyze by flow cytometry add_buffer->analyze quantify Quantify cell populations analyze->quantify PI3K_Akt_mTOR_Pathway A7G This compound PI3K PI3K A7G->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis MAPK_Pathway A7G This compound p38 p38 MAPK A7G->p38 ERK ERK A7G->ERK AP1 AP-1 p38->AP1 ERK->AP1 JNK JNK JNK->AP1 Inflammation Inflammation & Cell Proliferation AP1->Inflammation

References

Application Notes and Protocols: Apigenin-7-O-Glucoside in Rodent Models of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin-7-O-glucoside (A7G), a naturally occurring flavonoid found in various plants, has garnered significant attention for its potent anti-inflammatory properties. As a glycosylated form of apigenin (B1666066), A7G often exhibits improved solubility and bioavailability, making it a promising candidate for therapeutic development. These application notes provide a comprehensive overview of the administration of this compound in various rodent models of inflammation, summarizing key quantitative data and detailing experimental protocols. The information presented is intended to guide researchers in designing and executing studies to evaluate the anti-inflammatory effects of this compound.

The primary mechanisms underlying the anti-inflammatory action of this compound involve the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] By inhibiting these pathways, A7G can effectively reduce the production of pro-inflammatory cytokines and mediators, thereby attenuating the inflammatory response.

Data Presentation: Quantitative Summary of In Vivo Studies

The following tables summarize the quantitative data from studies administering this compound or its aglycone, apigenin, in rodent models of inflammation.

Table 1: this compound/Apigenin Administration in Lipopolysaccharide (LPS)-Induced Inflammation Models

Rodent ModelCompoundDosageAdministration RouteKey FindingsReference
BALB/c MiceApigenin-7-glycoside (AP7Glu)5, 10, 20 mg/kgIntraperitoneal (i.p.)Dose-dependently decreased TNF-α, IL-6, and IL-1β in bronchoalveolar lavage fluid (BALF). Reduced lung wet-to-dry ratio and inflammatory cell infiltration in a model of acute lung injury.[2]
ICR MiceApigenin-7-O-β-D-glucuronide (AG)5, 10, 20 mg/kgIntraperitoneal (i.p.)Protected mice from LPS-induced endotoxin (B1171834) shock and inhibited the production of pro-inflammatory cytokines.[1][3]
Kunming MiceApigenin50, 100, 200 mg/kgIntratrachealSignificantly decreased TNF-α, IL-6, and IL-1β in BALF in a model of acute lung injury.[4][5]

Table 2: this compound/Apigenin Administration in Other Inflammation Models

Rodent ModelInflammation ModelCompoundDosageAdministration RouteKey FindingsReference
Wistar RatsSkin Inflammation (Xanthine-oxidase/Cumene (B47948) hydroperoxide)Liposomal Apigenin-7-glucosideNot specifiedIntradermalInhibited skin inflammation in a dose-dependent manner.[6]
Wistar Albino RatsSepsis (Cecal Ligation and Puncture)Apigenin20, 40, 60 mg/kgNot specifiedReduced pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and increased anti-inflammatory cytokine (IL-10).
Sprague-Dawley RatsHyperlipidemia-Associated Vascular DysfunctionApigenin 7-O-β-D glucoside1, 3, 5 mg/kgOral (p.o.)Reversed hyperlipidemia and associated vascular dysfunction.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the administration of this compound in rodent models of inflammation.

Protocol 1: LPS-Induced Acute Lung Injury in Mice

This protocol is adapted from studies investigating the protective effects of Apigenin-7-glycoside against LPS-induced acute lung injury.[2][4][5]

1. Animal Model and Acclimatization:

  • Species: BALB/c mice, male, 6-8 weeks old.

  • Acclimatization: House the mice in a controlled environment (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) for at least one week before the experiment. Provide standard chow and water ad libitum.

2. Experimental Groups:

  • Control Group: Vehicle (e.g., sterile saline or PBS) administration.

  • LPS Group: LPS administration + Vehicle.

  • A7G Treatment Groups: LPS administration + Apigenin-7-glycoside (e.g., 5, 10, and 20 mg/kg).

3. Administration of Apigenin-7-glycoside and LPS:

  • Prepare Apigenin-7-glycoside solution in a suitable vehicle (e.g., sterile saline with a small percentage of DMSO if needed for solubility).

  • Administer the assigned treatment (vehicle or A7G) via intraperitoneal (i.p.) injection one hour prior to LPS challenge.

  • Induce acute lung injury by intratracheal instillation of LPS (e.g., 5 mg/kg body weight in 50 µL of sterile saline).

4. Sample Collection and Analysis (6 hours post-LPS administration):

  • Euthanize mice and collect bronchoalveolar lavage fluid (BALF) by lavaging the lungs with sterile PBS.

  • Centrifuge the BALF to separate the supernatant and cell pellet.

  • Cytokine Analysis: Measure the concentrations of TNF-α, IL-6, and IL-1β in the BALF supernatant using commercial ELISA kits according to the manufacturer's instructions.

  • Cell Count: Resuspend the cell pellet and perform a total and differential leukocyte count.

  • Lung Wet-to-Dry Ratio: Excise the right lung, weigh it (wet weight), then dry it in an oven at 60°C for 48 hours and weigh again (dry weight) to assess pulmonary edema.

  • Histopathology: Fix the left lung in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate inflammatory cell infiltration and lung injury.

  • Western Blot Analysis: Homogenize lung tissue to extract proteins. Perform Western blot analysis to determine the expression and phosphorylation levels of proteins in the NF-κB and MAPK signaling pathways (e.g., p-p65, p-IκBα, p-ERK, p-p38, p-JNK).

Protocol 2: Endotoxin Shock in Mice

This protocol is based on studies evaluating the protective effects of Apigenin-7-O-glucuronide against LPS-induced endotoxin shock.[1][3]

1. Animal Model and Acclimatization:

  • Species: ICR mice, male, 6-8 weeks old.

  • Acclimatization: As described in Protocol 1.

2. Experimental Groups:

  • Control Group: Vehicle administration.

  • LPS Group: LPS administration + Vehicle.

  • A7G Treatment Groups: LPS administration + Apigenin-7-O-glucuronide (e.g., 5, 10, and 20 mg/kg).

3. Administration of Apigenin-7-O-glucuronide and LPS:

  • Administer the assigned treatment (vehicle or A7G) via intraperitoneal (i.p.) injection.

  • After a specified pretreatment time (e.g., 1 hour), administer a lethal dose of LPS (e.g., 15 mg/kg, i.p.) to induce endotoxin shock.

4. Survival Rate and Sample Collection:

  • Survival Monitoring: Monitor the survival of the mice for a defined period (e.g., 48 hours) and record the time of death.

  • Blood Collection: In a separate cohort of animals, collect blood samples via cardiac puncture at a specific time point (e.g., 2 hours) after LPS administration.

  • Serum Cytokine Analysis: Separate the serum and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

Protocol 3: Skin Inflammation in Rats

This protocol is adapted from a study on the anti-inflammatory activity of liposomal Apigenin-7-glucoside in a rat model of skin inflammation.[6]

1. Animal Model and Acclimatization:

  • Species: Wistar rats, male.

  • Acclimatization: As described in Protocol 1.

2. Induction of Skin Inflammation:

  • Anesthetize the rats and shave the dorsal skin.

  • Induce skin inflammation by intradermal injection of an inflammatory agent such as xanthine-oxidase/hypoxanthine or cumene hydroperoxide.

3. Administration of Liposomal Apigenin-7-glucoside:

  • Prepare liposomal formulation of Apigenin-7-glucoside.

  • Administer the liposomal A7G intradermally at the site of inflammation.

4. Assessment of Inflammation:

  • Visually score the severity of the skin inflammation (e.g., erythema, edema) at specified time points after induction.

  • Measure the thickness of the inflamed skin using a caliper.

  • Collect skin biopsies for histological analysis (H&E staining) to assess inflammatory cell infiltration.

Mandatory Visualizations

Signaling Pathways

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Cascades cluster_2 Nuclear Translocation & Transcription cluster_3 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway IKK IKK TLR4->IKK Gene_Expression Pro-inflammatory Gene Expression MAPK_pathway->Gene_Expression IkB IκB IKK->IkB phosphorylates (degradation) NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->Gene_Expression Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene_Expression->Cytokines Mediators Inflammatory Mediators (iNOS, COX-2) Gene_Expression->Mediators A7G This compound A7G->MAPK_pathway Inhibits A7G->IKK Inhibits

Experimental Workflow

G Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Experimental Groups Acclimatization->Grouping Treatment A7G or Vehicle Administration Grouping->Treatment Inflammation Induction of Inflammation (e.g., LPS injection) Treatment->Inflammation Monitoring Monitoring (e.g., Survival, Clinical Signs) Inflammation->Monitoring Sampling Sample Collection (BALF, Blood, Tissue) Monitoring->Sampling Analysis Data Analysis (ELISA, Western Blot, Histology) Sampling->Analysis

Conclusion

This compound demonstrates significant anti-inflammatory effects in a variety of rodent models of inflammation. Its mechanism of action is primarily attributed to the downregulation of the NF-κB and MAPK signaling pathways, leading to a reduction in pro-inflammatory cytokine and mediator production. The provided protocols and data serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this compound in inflammatory diseases. Further research is warranted to explore its efficacy in other chronic inflammatory models and to elucidate its pharmacokinetic and pharmacodynamic properties to facilitate its translation into clinical applications.

References

Application Notes and Protocols: Assessing the Antioxidant Capacity of Apigenin-7-O-Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin-7-O-glucoside, a primary flavonoid glycoside found in various plants, is recognized for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities.[1] The antioxidant capacity of a compound is a critical parameter in drug development and functional food research, as it indicates the potential to mitigate oxidative stress-related diseases.[2] These application notes provide detailed protocols for assessing the in vitro antioxidant capacity of this compound using common and reliable assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, FRAP (Ferric Reducing Antioxidant Power) assay, and ORAC (Oxygen Radical Absorbance Capacity) assay.

Data Presentation

The antioxidant capacity of this compound can be quantified and compared using various assays. The half-maximal inhibitory concentration (IC50) or equivalent capacity values are typically determined.

Table 1: Summary of Reported Antioxidant Activity for Apigenin (B1666066) Glycosides

AssayCompoundIC50 / ActivityReference
DPPH Radical ScavengingApigenin-8-C-(α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside)7.528 µg/mL[3]
ABTS Radical ScavengingApigenin-8-C-(α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside)379.7 µg/mL[3]
DPPH Radical ScavengingThis compoundNo significant activity reported in one study[4]
ABTS Radical ScavengingThis compoundLower activity than aglycone (apigenin)[4]

Note: The antioxidant activity of flavonoid glycosides can be influenced by the position of the glycosidic bond and the assay conditions. Hydrolysis of the glycoside to its aglycone form, apigenin, has been shown to increase antioxidant activity.[4]

Experimental Protocols

Detailed methodologies for four key antioxidant capacity assays are provided below. It is recommended to use a positive control with known antioxidant properties, such as Trolox, Ascorbic Acid, or Quercetin, for comparison.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695)

  • 96-well microplate

  • Microplate reader

  • Positive control (e.g., Trolox, Ascorbic Acid)

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.06 mmol/L solution of DPPH in methanol or ethanol.[4]

  • Sample Preparation: Prepare a stock solution of this compound in the same solvent. Create a series of dilutions to be tested.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of the test sample (or standard/blank) to each well.[4]

    • Add 290 µL of the DPPH working solution to each well.[4]

    • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[3][4]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[3][5]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol or Phosphate (B84403) Buffered Saline (PBS)

  • 96-well microplate

  • Microplate reader

  • Positive control (e.g., Trolox)

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mmol/L aqueous solution of ABTS and a 2.45 mmol/L aqueous solution of potassium persulfate.[4]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[4][6]

  • Preparation of ABTS Working Solution: Dilute the ABTS•+ solution with ethanol or PBS to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[3][6]

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of the test sample to each well.[4]

    • Add 290 µL of the ABTS working solution to each well.[4]

    • Incubate the plate in the dark at room temperature for 6-30 minutes.[3][4]

  • Measurement: Measure the absorbance at 734 nm.[4]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous form (Fe²⁺-TPZ), which has an intense blue color and can be monitored at 593 nm.

Materials:

  • This compound

  • FRAP reagent:

    • 300 mM Acetate (B1210297) buffer, pH 3.6

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O in water

  • 96-well microplate

  • Microplate reader

  • Standard (e.g., FeSO₄·7H₂O or Trolox)

Protocol:

  • Preparation of FRAP Working Solution: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[7][8] Warm the solution to 37°C before use.

  • Sample and Standard Preparation: Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using a series of dilutions of FeSO₄ or Trolox.

  • Assay Procedure:

    • Add 10 µL of the sample, standard, or blank to each well of a 96-well plate.[7]

    • Add 220 µL of the FRAP working solution to each well.[7]

    • Mix and incubate for 4 minutes at room temperature with continuous stirring.[7]

  • Measurement: Measure the absorbance at 593 nm.[7]

  • Calculation: The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is expressed as µM Fe(II) equivalents or Trolox equivalents.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Materials:

  • This compound

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader with an incubator

  • Standard (Trolox)

Protocol:

  • Reagent Preparation:

    • Prepare a fluorescein working solution.

    • Prepare an AAPH solution in phosphate buffer. This solution should be made fresh daily.[9]

    • Prepare a standard curve using Trolox.

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions in phosphate buffer.

  • Assay Procedure:

    • Equilibrate the microplate reader to 37°C.[9]

    • In a black 96-well plate, add 25 µL of the sample, standard, or blank (phosphate buffer) to each well.[10]

    • Add 150 µL of the fluorescein working solution to each well and mix.[10]

    • Incubate the plate at 37°C for 30 minutes.[10]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[10]

  • Measurement: Immediately begin recording the fluorescence kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520-538 nm every 1-5 minutes for at least 60-90 minutes.[10][11]

  • Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC of the sample is calculated by subtracting the AUC of the blank. The ORAC value is then determined by comparing the net AUC of the sample to the Trolox standard curve and is expressed as µmol of Trolox Equivalents (TE) per gram or mole of the sample.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a generalized workflow for an in vitro antioxidant capacity assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_sample Prepare this compound and Standard Solutions mix Mix Sample/Standard with Reagent in Microplate prep_sample->mix prep_reagent Prepare Assay-Specific Reagent (e.g., DPPH, ABTS•+) prep_reagent->mix incubate Incubate under Specific Conditions (Time, Temp, Light) mix->incubate measure Measure Absorbance or Fluorescence incubate->measure calculate Calculate % Inhibition, IC50, or TEAC measure->calculate report Report Results calculate->report

Caption: Generalized workflow for in vitro antioxidant assays.

Antioxidant Signaling Pathway

Apigenin, the aglycone of this compound, exerts its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways.[2] This leads to the upregulation of endogenous antioxidant enzymes. While the specific signaling of the glucoside form may differ in its cellular uptake and metabolism, the ultimate effects of the aglycone are relevant.

G apigenin Apigenin nrf2 Nrf2 apigenin->nrf2 activates nfkb NF-κB Pathway apigenin->nfkb inhibits ros Reactive Oxygen Species (ROS) ros->nrf2 activates keap1 Keap1 nrf2->keap1 are Antioxidant Response Element (ARE) nrf2->are translocates to nucleus and binds to antioxidant_enzymes Upregulation of Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes induces transcription of antioxidant_enzymes->ros neutralizes inflammation Inflammation nfkb->inflammation promotes

Caption: Apigenin's modulation of Nrf2 and NF-κB pathways.

References

Apigenin-7-O-glucoside: A Promising Inducer of Apoptosis in HCT116 Colon Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction: Apigenin-7-O-glucoside (AP7Glu), a natural flavonoid glycoside, has demonstrated significant potential as a cytotoxic agent against human colon cancer.[1] Studies on the HCT116 colorectal carcinoma cell line indicate that AP7Glu is a more potent inducer of cell death than its aglycone counterpart, apigenin (B1666066).[1] These notes provide a comprehensive overview of the effects of AP7Glu on HCT116 cells, focusing on its ability to induce apoptosis, and offer detailed protocols for key experimental assays.

Data Presentation

The cytotoxic and pro-apoptotic effects of this compound on HCT116 colon cancer cells are summarized below. Data has been compiled from studies investigating its impact on cell viability, apoptosis induction, and the expression of key apoptotic regulatory genes.

Table 1: Cytotoxicity of this compound in HCT116 Cells

CompoundIncubation TimeIC50 ValueAssay
This compound48 hours15 µMMTT
Apigenin48 hours62 µMMTT

This table clearly demonstrates the superior cytotoxic effect of this compound compared to apigenin in HCT116 cells.[1]

Table 2: Apoptosis and Necrosis Analysis in HCT116 Cells Treated with this compound

Treatment (48h)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)Necrosis (%)
Vehicle ControlNot ReportedNot ReportedNot ReportedNot Reported
This compound (15 µM)~1%~2.5%~3.5%17.5%

Data from Annexin V/PI staining reveals that at its IC50 concentration, this compound induces a notable level of necrosis alongside a minor degree of apoptosis in HCT116 cells.[1]

Table 3: Gene Expression Changes in HCT116 Cells Following this compound Treatment

GeneFold Change in Expression
p53~2.5-fold increase
Bax~2.0-fold increase

Treatment with this compound leads to the upregulation of key pro-apoptotic genes, suggesting the involvement of a p53-dependent apoptotic pathway.[1]

Signaling Pathways and Experimental Workflow

The induction of apoptosis in HCT116 cells by this compound is believed to be mediated through a p53-dependent pathway. The compound upregulates the expression of the tumor suppressor p53, which in turn increases the expression of the pro-apoptotic protein Bax. This shift in the balance of Bcl-2 family proteins can lead to mitochondrial dysfunction and the activation of the caspase cascade, ultimately resulting in programmed cell death.

AP7Glu_p53_Pathway p53-Dependent Apoptotic Pathway of this compound AP7Glu This compound Cell HCT116 Cell AP7Glu->Cell Treatment p53 p53 (Upregulation) Cell->p53 Bax Bax (Upregulation) p53->Bax Mitochondria Mitochondria Bax->Mitochondria Promotes permeabilization Caspase_Cascade Caspase Activation Mitochondria->Caspase_Cascade Cytochrome c release Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: p53-Dependent Apoptotic Pathway of AP7Glu.

A typical experimental workflow to investigate the apoptotic effects of this compound on HCT116 cells would involve cell culture, treatment with the compound, and subsequent analysis using various assays to measure cell viability, apoptosis, and protein expression.

Experimental_Workflow Experimental Workflow for Apoptosis Studies Start Start: HCT116 Cell Culture Treatment Treatment with This compound Start->Treatment Incubation Incubation (e.g., 48 hours) Treatment->Incubation Viability Cell Viability Assay (MTT) Incubation->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Incubation->Apoptosis Protein Protein Expression Analysis (Western Blot) Incubation->Protein Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Protein->Data_Analysis

Caption: General Experimental Workflow for Apoptosis Studies.

Experimental Protocols

1. Cell Culture and Treatment

  • Cell Line: HCT116 human colorectal carcinoma cells.

  • Culture Medium: McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Humidified incubator at 37°C with 5% CO2.

  • Treatment Preparation: Dissolve this compound in DMSO to create a stock solution. Further dilute the stock solution in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is less than 0.1% to avoid solvent-induced cytotoxicity.

2. Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of HCT116 cells.

  • Materials:

    • HCT116 cells

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed HCT116 cells in a 96-well plate at a density of 3 x 10^4 cells per well and allow them to adhere overnight.[1]

    • Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 15, 20, 40 µM) and a vehicle control (DMSO).

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

    • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 550-570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

3. Apoptosis Assay (Annexin V-FITC/PI Double Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • HCT116 cells

    • 6-well plates

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Binding Buffer (1X)

    • Flow cytometer

  • Procedure:

    • Seed HCT116 cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at the desired concentration (e.g., 15 µM) and a vehicle control for 48 hours.

    • Harvest the cells (including floating cells) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

4. Western Blot Analysis for Apoptosis-Related Proteins

This protocol allows for the detection of changes in the expression levels of key proteins involved in apoptosis.

  • Materials:

    • HCT116 cells

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP, anti-Actin or anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed HCT116 cells and treat with this compound as described for the apoptosis assay.

    • After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Use a loading control (Actin or GAPDH) to normalize protein expression levels.

References

Application Notes: In Vitro Permeability Assays for Apigenin-7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Apigenin-7-O-glucoside (A7G) is a naturally occurring flavonoid found in various plants, recognized for its anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3] However, its therapeutic potential is contingent upon its bioavailability, a key determinant of which is its permeability across the intestinal epithelium. In drug development, in vitro permeability assays are crucial for predicting the oral absorption of compounds. This document provides detailed protocols and application notes for assessing the intestinal permeability of A7G using two standard assays: the Caco-2 cell monolayer assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of differentiated, polarized enterocytes with tight junctions, mimicking the intestinal barrier.[4][5] This model is widely used to study the transport of compounds, including both passive diffusion and carrier-mediated transport.[5] The PAMPA model, on the other hand, is a non-cell-based assay that specifically evaluates passive, transcellular permeation across an artificial lipid membrane, offering a high-throughput method to rank compounds based on passive permeability alone.[6]

Caco-2 Permeability Assay

The Caco-2 assay is the gold standard for in vitro prediction of intestinal drug absorption. It allows for the determination of the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) direction, simulating absorption, and the basolateral-to-apical (B-A) direction to identify potential active efflux.

Experimental Workflow: Caco-2 Assay

G seed Seed Caco-2 cells on Transwell® inserts culture Culture for 19-21 days to form a monolayer seed->culture teer Verify monolayer integrity (TEER measurement) culture->teer prepare Prepare A7G dosing solution in transport buffer teer->prepare add_cpd Add A7G to donor chamber (Apical or Basolateral) prepare->add_cpd incubate Incubate (e.g., 1.5-2 hours) at 37°C add_cpd->incubate collect Collect samples from donor and receiver chambers incubate->collect quantify Quantify A7G concentration (LC-MS/MS) collect->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate

Caption: Workflow for the Caco-2 intestinal permeability assay.
Protocol: Caco-2 Bidirectional Permeability Assay

1. Cell Culture and Seeding:

  • Culture Caco-2 cells in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids (NEAA), and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ atmosphere.[5]

  • Seed Caco-2 cells at a density of approximately 8 x 10⁴ cells/cm² onto 12-well Transwell® inserts (e.g., 1.12 cm² polycarbonate membrane, 0.4 µm pore size).[5]

  • Culture the cells for 19-21 days, replacing the medium every other day for the first 14 days and daily thereafter to allow for differentiation and formation of a confluent monolayer.[5]

2. Monolayer Integrity Test:

  • Before the transport study, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using an epithelial volt-ohm meter.

  • Only use inserts with TEER values indicating a confluent, tight monolayer (typically >250 Ω·cm²).

3. Transport Experiment:

  • Wash the cell monolayers twice with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

  • Prepare the dosing solution of this compound (e.g., at a final concentration of 10 µM) in the transport buffer. Note: Ensure the final solvent concentration (e.g., DMSO) is non-toxic, typically ≤1%.

  • For A-B transport: Add the A7G dosing solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

  • For B-A transport: Add the A7G dosing solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.

  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 90 or 120 minutes).[7]

  • At the end of the incubation, collect samples from both the donor and receiver chambers for analysis.

4. Sample Analysis and Calculation:

  • Quantify the concentration of A7G in the collected samples using a validated LC-MS/MS method.[4]

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of permeation of the compound across the monolayer.

    • A is the surface area of the insert (cm²).

    • C₀ is the initial concentration in the donor chamber.

  • Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).[4][8]

Data Summary: Permeability of Apigenin and Related Flavonoids

Direct permeability data for this compound is not widely published. However, studies on its aglycone, apigenin, and other flavonoids provide valuable context. Glycosylation generally decreases permeability due to increased molecular size and polarity.

CompoundAssayPapp (A-B) (x 10⁻⁶ cm/s)Efflux RatioPredicted AbsorptionReference
Apigenin Caco-2< 201.5Medium[4]
Chrysin Caco-25 - 7~0.87 - 2.0Moderate[8]
Quercetin Caco-21.34 ± 0.12< 2Low[8]
Rutin (Quercetin glycoside) Caco-20.96 ± 0.03< 2Low / Poor[8]

Compounds with Papp values >10 x 10⁻⁶ cm/s are considered highly permeable, while those <2 x 10⁻⁶ cm/s are considered to have low permeability.[8] Based on the data for Rutin, the permeability of A7G is expected to be low.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput screening tool that assesses passive permeability. A filter plate is coated with a lipid-infused artificial membrane, separating a donor well from an acceptor well. It is useful for early-stage drug discovery to quickly classify compounds based on their ability to passively diffuse across a membrane.

Experimental Workflow: PAMPA

G coat Coat filter plate with artificial membrane solution (e.g., phospholipid in dodecane) add_cpd Add A7G solution to donor plate wells coat->add_cpd add_buffer Add buffer to acceptor plate wells sandwich Place donor plate on top of acceptor plate add_cpd->sandwich incubate Incubate (e.g., 4-5 hours) at room temperature sandwich->incubate separate Separate plates incubate->separate quantify Quantify A7G concentration in donor and acceptor wells (LC-MS/MS or UV-Vis) separate->quantify calculate Calculate effective permeability (Pe) quantify->calculate G A7G This compound (A7G) (in Intestinal Lumen) Enzymes β-glucosidases (Intestinal enzymes, gut microbiota) A7G->Enzymes Apigenin Apigenin (Aglycone) Enzymes->Apigenin Hydrolysis Absorption Passive Diffusion across enterocytes Apigenin->Absorption Systemic Systemic Circulation (Apigenin & Metabolites) Absorption->Systemic G A7G This compound (A7G) PI3K PI3K A7G->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Apigenin-7-O-glucoside Degradation During Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Apigenin-7-O-glucoside (A7G) degradation during purification.

Troubleshooting Guide

Encountering degradation of this compound during your purification workflow can be a significant setback. This guide provides a systematic approach to identifying and resolving common issues.

Table 1: Troubleshooting Common Issues in A7G Purification

Problem Potential Cause Recommended Solution
Low yield of A7G and presence of apigenin (B1666066) peak in chromatogram. Acid-catalyzed hydrolysis: The glycosidic bond of A7G is susceptible to cleavage under acidic conditions, a common issue in reverse-phase HPLC using acid modifiers.[1][2] This hydrolysis is accelerated by elevated temperatures.[2]- Optimize mobile phase pH: Maintain the mobile phase pH as close to neutral as possible while still achieving good separation. If an acidic modifier is necessary for peak shape, use the lowest effective concentration (e.g., 0.1% formic acid).[2] - Control temperature: Perform purification at ambient or sub-ambient temperatures. Avoid heating during any step of the purification process.[3]
Appearance of unexpected peaks, potentially acylated derivatives. Degradation of acylated precursors: Plant extracts can contain acylated derivatives of A7G which are unstable and can degrade to A7G or other related compounds during extraction and purification.[3]- Gentle extraction methods: Employ extraction techniques that minimize the use of high temperatures.[3] - Rapid purification: Proceed with purification steps promptly after extraction to minimize the time for degradation to occur.
Gradual loss of A7G in solution during processing. Oxidative degradation: Flavonoids can be susceptible to oxidation, leading to the gradual degradation of the target molecule.[4]- Use of antioxidants: Consider adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to extraction solvents and purification buffers to mitigate oxidative loss.[5] - Inert atmosphere: Where possible, perform extraction and solvent evaporation steps under an inert atmosphere (e.g., nitrogen or argon).
Significant loss of A7G when working with crude plant extracts. Enzymatic hydrolysis: The presence of endogenous plant enzymes, such as β-glucosidases, can cleave the glycosidic bond of A7G.[6]- Enzyme deactivation: Prior to extraction, consider a blanching step or freeze-drying of the plant material to denature enzymes. - Use of inhibitors: Incorporate known β-glucosidase inhibitors into the extraction buffer, if compatible with your downstream processing.[7]
Precipitation of A7G during purification or concentration. Poor solubility in the chosen solvent system: A7G has varying solubility in different solvents, and precipitation can occur if the solubility limit is exceeded.[8]- Solvent selection: Refer to solubility data to choose appropriate solvents. A7G is more soluble in DMSO and DMF than in water or ethanol.[8] - Solvent gradients: When using chromatography, employ a gradual solvent gradient to prevent the compound from crashing out of solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during purification?

The most significant cause of A7G degradation during purification is acid-catalyzed hydrolysis of the 7-O-glycosidic bond.[1][2] This reaction cleaves the glucose moiety from the apigenin backbone, resulting in the formation of apigenin. The rate of this hydrolysis is highly dependent on both pH and temperature, with lower pH values and higher temperatures accelerating degradation.[2]

Q2: How does pH affect the stability of this compound?

A7G is most stable at a neutral pH and becomes increasingly unstable under acidic conditions.[3] One study demonstrated that at 80°C, the hydrolysis of A7G is significantly more rapid at lower pH values.[9]

Table 2: Effect of pH on A7G Hydrolysis at 80°C

pH Observation
1.10Significant hydrolysis
2.15Partial hydrolysis
4.55Reduced hydrolysis
6.85Minimal hydrolysis

Data adapted from a study on the hydrolysis behavior of this compound.[9]

Q3: What is the impact of temperature on A7G stability?

Higher temperatures significantly accelerate the degradation of A7G, especially in the presence of acid.[2] It is recommended to conduct all purification steps at room temperature or below to minimize thermal degradation.

Table 3: Effect of Temperature on A7G Hydrolysis in the Presence of 60% Formic Acid

Temperature (°C) Observation
35Partial hydrolysis
50Increased hydrolysis
65Significant hydrolysis
80Substantial hydrolysis

Data adapted from a study on the hydrolysis behavior of this compound.[9]

Q4: Can the choice of solvent impact the stability of this compound?

Yes, the solvent system can influence the stability of A7G and its acylated derivatives. For instance, in a methanolic extract, certain acylated forms of A7G were observed to degrade.[3] While specific quantitative data on A7G degradation kinetics in various organic solvents is limited, it is crucial to use high-purity solvents and minimize storage time in solution. For long-term storage, it is best to store A7G as a dry powder at -20°C or below, protected from light.[8]

Q5: Are there other degradation pathways I should be aware of?

Besides acid hydrolysis, other potential degradation pathways include:

  • Enzymatic Hydrolysis: Crude plant extracts may contain β-glucosidases that can cleave the sugar moiety.[6]

  • Oxidative Degradation: Like many flavonoids, A7G can be susceptible to oxidation.[4] The use of antioxidants can help mitigate this.[5]

  • Degradation of Acylated Precursors: Acylated derivatives of A7G present in the natural source can be unstable and degrade to A7G during processing.[3]

Experimental Protocols

Protocol 1: Preparative HPLC for A7G Purification with Enhanced Stability

This protocol is adapted from a published method and includes modifications to enhance the stability of A7G.[2]

  • Column: C18 reverse-phase preparative column.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid (use the lowest concentration necessary for good peak shape).

    • Solvent B: Acetonitrile.

  • Gradient Elution: A gradient from 20% B to 50% B over 30 minutes is a good starting point. The gradient should be optimized to ensure good separation of A7G from impurities.[2]

  • Flow Rate: A typical flow rate for preparative HPLC is in the range of 4-5 mL/min.[2]

  • Detection: UV detection at approximately 267 nm.

  • Temperature: Maintain the column and all solutions at ambient temperature (around 20-25°C).

  • Fraction Collection: Collect fractions corresponding to the A7G peak.

  • Post-Purification: Immediately process the collected fractions. If the mobile phase is acidic, consider neutralization before solvent evaporation. Evaporate the solvent under reduced pressure at a low temperature (e.g., <30°C).

Visualizations

This compound Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_precursor Precursor Degradation A7G This compound Apigenin Apigenin A7G->Apigenin H+ / Heat β-glucosidase Oxidized Oxidized Products A7G->Oxidized ROS Acylated Acylated A7G Derivatives Acylated->A7G Troubleshooting Workflow for A7G Degradation Start Low A7G Yield or Impurity Presence Check_Apigenin Apigenin Peak Present? Start->Check_Apigenin Hydrolysis Potential Acid Hydrolysis Check_Apigenin->Hydrolysis Yes Check_Other_Peaks Other Unexpected Peaks? Check_Apigenin->Check_Other_Peaks No Optimize_pH_Temp Optimize Mobile Phase pH & Reduce Temperature Hydrolysis->Optimize_pH_Temp End Improved A7G Purity & Yield Optimize_pH_Temp->End Precursor_Degradation Potential Precursor Degradation Check_Other_Peaks->Precursor_Degradation Yes Check_Gradual_Loss Gradual Loss of A7G? Check_Other_Peaks->Check_Gradual_Loss No Gentle_Extraction Use Gentle Extraction & Rapid Purification Precursor_Degradation->Gentle_Extraction Gentle_Extraction->End Oxidation Potential Oxidation Check_Gradual_Loss->Oxidation Yes Check_Gradual_Loss->End No Add_Antioxidants Add Antioxidants & Use Inert Atmosphere Oxidation->Add_Antioxidants Add_Antioxidants->End A7G Purification Workflow to Minimize Degradation Start Plant Material Enzyme_Deactivation Enzyme Deactivation (e.g., Freeze-drying) Start->Enzyme_Deactivation Extraction Extraction (Low Temperature, Antioxidants) Enzyme_Deactivation->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Prep_HPLC Preparative HPLC (Ambient Temp, Optimized pH) Filtration->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Solvent_Evaporation Solvent Evaporation (Low Temperature) Fraction_Collection->Solvent_Evaporation Final_Product Purified A7G Solvent_Evaporation->Final_Product

References

Addressing Apigenin-7-O-glucoside stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues associated with Apigenin-7-O-glucoside in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: The primary cause of instability is the hydrolysis of the O-glycosidic bond that links the glucose molecule to the apigenin (B1666066) aglycone. This reaction is particularly accelerated under acidic conditions and at elevated temperatures, leading to the formation of apigenin.[1][2]

Q2: What are the main factors that influence the stability of this compound?

A2: The stability of this compound in aqueous solutions is influenced by several factors:

  • pH: The glycosidic linkage is susceptible to hydrolysis under acidic or alkaline conditions.[2] It is more stable at neutral pH.

  • Temperature: Higher temperatures significantly increase the rate of degradation.[1][2] For optimal stability, solutions should be stored at low temperatures.

  • Light: Like many flavonoids, this compound can be light-sensitive. It is advisable to protect solutions from direct light.

  • Solvents: The choice of solvent can impact stability.[3]

  • Enzymes: The presence of β-glucosidases can enzymatically cleave the glycosidic bond, converting this compound to apigenin.

Q3: How should I store this compound to ensure its long-term stability?

A3: For maximum stability, this compound should be stored as a dry powder at -20°C, protected from light. Under these conditions, it is stable for at least three to four years. Stock solutions in anhydrous DMSO can be stored at -80°C for up to one year; it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. For short-term storage of up to one month, stock solutions can be kept at -20°C.

Troubleshooting Guides

Issue 1: I am observing precipitation of this compound in my aqueous buffer/cell culture medium.

  • Possible Cause 1: Low Aqueous Solubility.

    • Solution: this compound has limited solubility in aqueous buffers. Try lowering the final concentration of the compound in your experiment.

  • Possible Cause 2: High Final Concentration.

    • Solution: The desired concentration may exceed the solubility limit. Perform a dose-response curve to determine the optimal, non-precipitating concentration for your specific medium.

  • Possible Cause 3: Improper Dilution Technique.

    • Solution: Adding a highly concentrated DMSO stock solution directly into an aqueous buffer can cause the compound to precipitate. It is recommended to perform a serial dilution. First, dilute the high-concentration stock to an intermediate concentration in DMSO. Then, add this intermediate stock to the final volume of the aqueous medium with gentle but thorough mixing.

  • Possible Cause 4: Interaction with Media Components.

    • Solution: Components in cell culture media, such as salts and proteins, may interact with the compound and reduce its solubility. Consider using a solubilizing agent like hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex and enhance aqueous solubility.

Issue 2: I am getting inconsistent results in my cell-based assays.

  • Possible Cause 1: Degradation of the Compound in Cell Culture Medium.

    • Solution: this compound may be degrading during the incubation period of your experiment. Before your main experiment, perform a stability check by incubating the compound in your specific cell culture medium for the intended duration. Analyze the medium by HPLC to check for degradation. Always prepare fresh dilutions of the compound from a frozen stock solution immediately before each experiment.

  • Possible Cause 2: Microprecipitation.

    • Solution: Even if not visible to the naked eye, microprecipitates can form, leading to inconsistent cellular uptake. Visually inspect the cells under a microscope after adding the compound to check for any signs of precipitation. Using a solubilizing agent like HP-β-CD can help prevent this.

  • Possible Cause 3: Cellular Metabolism.

    • Solution: The cell line you are using might be metabolizing the this compound. This can be investigated by analyzing cell lysates and the culture medium for the presence of metabolites.

  • Possible Cause 4: Inconsistent Cell Seeding or Treatment Application.

    • Solution: Ensure consistent cell seeding density and uniform application of the treatment across all wells. Always include vehicle controls (e.g., medium with the same final concentration of DMSO) to ensure that the observed effects are due to the compound and not the solvent.

Data Presentation

Table 1: Effect of pH on the Stability of this compound at 80°C

Time (hours)Remaining A7G at pH 1.10 (%)Remaining A7G at pH 2.15 (%)Remaining A7G at pH 4.55 (%)Remaining A7G at pH 6.85 (%)
0100100100100
2~50~75~90~95
4~25~60~85~90
6~10~50~80~88
8<5~40~75~85

Data estimated from graphical representations in Wang et al., 2018.[1]

Table 2: Effect of Temperature on the Stability of this compound in 60% Formic Acid

Time (hours)Remaining A7G at 35°C (%)Remaining A7G at 50°C (%)Remaining A7G at 65°C (%)Remaining A7G at 80°C (%)
0100100100100
2~95~85~70~55
4~90~75~50~30
6~85~65~35~15
8~80~55~20<10

Data estimated from graphical representations in Wang et al., 2018.[1]

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

This protocol outlines a method to assess the stability of this compound in a given aqueous solution.

  • Solution Preparation: Prepare a solution of this compound at a known concentration (e.g., 100 µg/mL) in the aqueous buffer of interest (e.g., phosphate-buffered saline at a specific pH).

  • Incubation: Aliquot the solution into several vials and incubate them at the desired temperature(s) (e.g., 4°C, 25°C, 37°C). Protect the vials from light.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each temperature condition. Immediately stop any further degradation by freezing the sample at -80°C or by adding a quenching solvent if necessary.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of an acidic aqueous phase (e.g., water with 0.1% formic acid, Solvent A) and an organic phase (e.g., acetonitrile, Solvent B).

    • Gradient Program: A suitable gradient could be: 0-25 min, 20% B; 25-30 min, 20-50% B; 30-35 min, 50-100% B; 35-37 min, 100-20% B; 37-42 min, 20% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at approximately 335 nm.

    • Injection Volume: 10-20 µL.

  • Data Analysis: Quantify the peak area of the intact this compound at each time point. The degradation can be expressed as the percentage of the compound remaining compared to the concentration at time 0.

Protocol 2: Enhancing Aqueous Solubility using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol describes the preparation of an inclusion complex of this compound with HP-β-CD to improve its aqueous solubility.

  • Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to HP-β-CD. This ratio can be optimized for your specific application.

  • Preparation of HP-β-CD Solution: Prepare an aqueous solution of HP-β-CD in your desired buffer (e.g., PBS).

  • Complexation:

    • Method A (Direct Addition): Add the this compound powder directly to the stirring HP-β-CD solution.

    • Method B (Solvent Evaporation): Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol) and add it dropwise to the stirring HP-β-CD solution.

  • Equilibration: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The container should be sealed to prevent solvent evaporation.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the dissolved this compound in the filtrate using a validated analytical method such as HPLC-UV to confirm the increase in solubility.

Mandatory Visualizations

cluster_hydrolysis Acid-Catalyzed Hydrolysis A7G This compound Apigenin Apigenin A7G->Apigenin Hydrolysis Glucose Glucose A7G->Glucose Hydrolysis H_plus H+ H_plus->A7G cluster_workflow Stability Assessment Workflow prep Prepare A7G solution in aqueous buffer incubate Incubate at different temperatures and time points prep->incubate sample Sample at each time point incubate->sample hplc Analyze by HPLC sample->hplc data Quantify peak area and calculate % remaining hplc->data cluster_pathway Inhibition of Inflammatory Signaling Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway A7G This compound IKK IKK A7G->IKK inhibits p38 p38 A7G->p38 inhibits phosphorylation ERK ERK A7G->ERK inhibits phosphorylation IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes AP1 AP-1 p38->AP1 ERK->AP1 AP1_nuc AP-1 (nucleus) AP1->AP1_nuc translocates Genes2 Inflammatory Mediator Genes AP1_nuc->Genes2

References

Optimizing HPLC separation to resolve Apigenin-7-O-glucoside from co-eluting compounds.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Apigenin-7-O-glucoside. Our aim is to help you resolve common issues, particularly those involving co-eluting compounds, and optimize your chromatographic method for reliable quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common compounds that co-elute with this compound?

A1: Co-elution is a frequent challenge in the analysis of complex mixtures like plant extracts. For this compound, the most common co-eluting compounds are structurally similar flavonoid glycosides. These include:

  • Luteolin-7-O-glucoside: This is a very common co-eluting compound as it has a similar structure to this compound, differing by only one hydroxyl group on the B-ring.[1][2][3]

  • Apigenin-7-O-glucuronide: Another potential interference, differing in the sugar moiety.[4]

  • Isomers of this compound: Positional isomers, where the glucoside is attached to a different hydroxyl group of the apigenin (B1666066) backbone, can be difficult to separate.[5]

  • Other Flavonoid Glycosides: Depending on the sample matrix, other flavonoid glycosides with similar polarities may also co-elute.

Q2: My peak for this compound is showing significant tailing. What are the likely causes and how can I fix it?

A2: Peak tailing is a common issue in HPLC and can compromise peak integration and resolution. The primary causes for tailing of flavonoid glycosides include:

  • Secondary Interactions with Stationary Phase: Silanol (B1196071) groups on the surface of silica-based C18 columns can interact with the hydroxyl groups of the analyte, leading to tailing.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

To address peak tailing, consider the following troubleshooting steps:

  • Modify the Mobile Phase:

    • Add an Acidic Modifier: Incorporating a small amount of acid, such as formic acid or acetic acid (typically 0.1%), to the mobile phase can suppress the ionization of silanol groups and reduce tailing.[4]

    • Adjust pH: Ensure the mobile phase pH is appropriate to maintain this compound in a single, non-ionized form.

  • Reduce Sample Concentration: Dilute your sample and re-inject to see if the peak shape improves.

  • Use a Different Column: Consider a column with end-capping or a different stationary phase (e.g., phenyl-hexyl) that may have different selectivity and reduced silanol interactions.

  • Check for Column Degradation: A deteriorating column can also cause peak tailing. Try replacing it with a new column of the same type.

Q3: I have poor resolution between this compound and a co-eluting peak. What are the key parameters to adjust?

A3: Improving resolution is critical for accurate quantification. The resolution between two peaks is influenced by column efficiency, selectivity, and retention factor. Here are the key parameters to optimize:

  • Change the Mobile Phase Composition: This is often the most effective way to alter selectivity.

    • Vary the Organic Solvent: If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter the elution order and improve separation.

    • Adjust the Gradient: If using a gradient, try making it shallower to increase the separation between closely eluting peaks.

  • Modify the Stationary Phase:

    • Switch Column Chemistry: A different stationary phase (e.g., C8, Phenyl, or Cyano) can provide different retention mechanisms and improve selectivity.

  • Optimize Temperature:

    • Increase Column Temperature: This can sometimes improve peak shape and efficiency, leading to better resolution. However, be mindful of the thermal stability of your analyte.

  • Decrease the Flow Rate: A lower flow rate can increase the number of theoretical plates and improve resolution, but it will also increase the run time.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Resolution / Peak Overlap Co-elution with structurally similar compounds (e.g., Luteolin-7-O-glucoside).1. Modify Mobile Phase: Change the organic modifier (Acetonitrile vs. Methanol) or adjust the gradient slope. 2. Change Stationary Phase: Switch to a column with different selectivity (e.g., Phenyl-Hexyl). 3. Adjust pH: Optimize the mobile phase pH to alter the ionization and retention of interfering compounds.
Peak Tailing Secondary interactions with residual silanols on the column.1. Add an Acidic Modifier: Use 0.1% formic acid or acetic acid in the mobile phase.[4] 2. Use an End-capped Column: These columns have fewer free silanol groups. 3. Lower Sample Concentration: Avoid column overload.
Retention Time Shift Inconsistent mobile phase composition or temperature fluctuations.1. Ensure Proper Mobile Phase Mixing: Premix solvents or ensure the online degasser and mixer are functioning correctly. 2. Use a Column Oven: Maintain a constant column temperature. 3. Equilibrate the Column Properly: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Broad Peaks Extra-column band broadening or a degraded column.1. Minimize Tubing Length: Use short, narrow-bore tubing between the injector, column, and detector. 2. Check for Voids: A void at the head of the column can cause band broadening; replace the column if necessary. 3. Optimize Flow Rate: A very high flow rate can lead to broader peaks.

Experimental Protocols

Below are detailed methodologies for HPLC separation of this compound, summarized from cited literature.

Method 1: RP-HPLC-DAD for Quantification in Chamomile [6]

  • Column: C18, dimensions not specified.

  • Mobile Phase:

    • A: Water with 0.05% Acetic Acid

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 85 15
    10 75 25
    20 75 25

    | 25 | 85 | 15 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 335 nm

  • Column Temperature: 40°C

  • Injection Volume: 15 µL

Method 2: HPLC for Simultaneous Determination with Luteolin-7-O-glucoside [2]

  • Column: C18

  • Mobile Phase: Methanol : 0.2% Phosphoric Acid (1:1, v/v)

  • Flow Rate: Not specified

  • Detection Wavelength: 350 nm

  • Column Temperature: Not specified

  • Injection Volume: Not specified

Quantitative Data Summary

Parameter Method 1 [6]Method 2 [2]Method 3 (for Apigenin) [7]
Column C18C18Kromasil C18 (250mm x 4.6mm, 5µm)
Mobile Phase Gradient: Water (0.05% Acetic Acid) and AcetonitrileIsocratic: Methanol:Water (0.2% Phosphoric Acid) (1:1)Isocratic: Acetonitrile:Water (75:25)
Flow Rate 1.0 mL/minNot Specified1.0 mL/min
Detection 335 nm350 nm268 nm
Temperature 40°CNot SpecifiedNot Specified

Visualizations

Experimental Workflow for HPLC Method Optimization

hplc_optimization_workflow start Start: Poor Resolution of This compound step1 Step 1: Modify Mobile Phase start->step1 step1a Adjust Organic Solvent Ratio (e.g., increase aqueous phase) step1->step1a step1b Change Organic Solvent (Acetonitrile vs. Methanol) step1->step1b step1c Adjust pH with Modifier (e.g., 0.1% Formic Acid) step1->step1c check1 Resolution Improved? step1c->check1 step2 Step 2: Change Stationary Phase check1->step2 No end End: Optimized Separation check1->end Yes step2a Switch to Different Column Chemistry (e.g., Phenyl-Hexyl, C8) step2->step2a check2 Resolution Improved? step2a->check2 step3 Step 3: Optimize Other Parameters check2->step3 No check2->end Yes step3a Adjust Column Temperature step3->step3a step3b Decrease Flow Rate step3->step3b step3b->end

Caption: A stepwise workflow for optimizing HPLC separation and improving peak resolution.

Troubleshooting Logic for Co-eluting Peaks

troubleshooting_logic problem Problem: Co-elution of this compound with Unknown Peak cause1 Possible Cause 1: Structurally Similar Flavonoid (e.g., Luteolin-7-O-glucoside) problem->cause1 cause2 Possible Cause 2: Positional Isomer problem->cause2 cause3 Possible Cause 3: Unrelated Compound with Similar Polarity problem->cause3 solution1 Solution: Alter Selectivity cause1->solution1 solution2 Solution: Improve Efficiency cause1->solution2 cause2->solution1 cause2->solution2 cause3->solution1 action1a Change Mobile Phase (Solvent Type, pH) solution1->action1a action1b Change Stationary Phase (Column Chemistry) solution1->action1b action2a Use a Longer Column or Smaller Particle Size solution2->action2a action2b Optimize Flow Rate and Temperature solution2->action2b

Caption: A logical diagram illustrating the troubleshooting process for co-eluting peaks.

References

Technical Support Center: Mass Spectrometry Analysis of Apigenin-7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the analytical signal of Apigenin-7-O-glucoside in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a low or undetectable signal of this compound in my LC-MS analysis?

A1: A low or undetectable signal for this compound can stem from several factors:

  • Suboptimal Ionization: The choice of ionization mode and source parameters significantly impacts signal intensity.[1]

  • Matrix Effects: Components in your sample matrix can suppress the ionization of your analyte, leading to a weaker signal.[2][3]

  • Improper Sample Preparation: Inefficient extraction or the presence of contaminants can result in a low concentration of the analyte reaching the mass spectrometer.[4]

  • Analyte Instability: Degradation of this compound during sample preparation or storage can lead to signal loss.[2]

  • Incorrect Instrument Settings: Suboptimal settings for the mass analyzer, collision energy, or detector can all contribute to poor signal.[4]

Q2: Which ionization mode, positive or negative, is better for this compound analysis?

A2: Both positive and negative electrospray ionization (ESI) modes can be used for the analysis of this compound. However, the negative ion mode is often recommended for compounds containing saccharide moieties, as it can provide higher sensitivity and more straightforward fragmentation patterns.[5][6] In negative mode, you will typically observe the deprotonated molecule [M-H]⁻. In positive mode, you may see the protonated molecule [M+H]⁺ or adducts such as [M+Na]⁺.[7][8]

Q3: How can I minimize matrix effects when analyzing this compound in biological samples like plasma or urine?

A3: Minimizing matrix effects is crucial for accurate quantification. Here are some effective strategies:

  • Effective Sample Preparation: Utilize robust sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components.[2][9][10]

  • Chromatographic Separation: Optimize your liquid chromatography (LC) method to separate this compound from co-eluting matrix components. This can be achieved by adjusting the gradient, flow rate, or using a different column chemistry.[2]

  • Use of an Internal Standard: Employing a stable isotope-labeled internal standard or a structural analog can help compensate for signal suppression or enhancement caused by matrix effects.[2]

Q4: What are the characteristic fragmentation patterns of this compound in MS/MS?

A4: In tandem mass spectrometry (MS/MS), this compound typically exhibits a characteristic neutral loss of the glucoside group (162 Da). The resulting fragment ion corresponds to the apigenin (B1666066) aglycone.[11][12] This transition is often used for quantification in Multiple Reaction Monitoring (MRM) mode.[9][11]

Q5: Can mobile phase additives enhance the signal of this compound?

A5: Yes, mobile phase additives can significantly impact the ionization efficiency and, consequently, the signal intensity. Adding small amounts of formic acid or ammonium (B1175870) acetate (B1210297) to the mobile phase can improve peak shape and ionization.[2][10] Furthermore, studies have shown that hydrophilic additives like glycine (B1666218) can enhance the ESI signal of flavonoid glycosides.[5][6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue Possible Cause Troubleshooting Steps
No or Very Low Signal Inefficient IonizationOptimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).[1] Consider switching between positive and negative ionization modes to determine which provides a better signal.[5][6]
Sample DegradationEnsure proper sample handling and storage. Keep samples on ice during processing and store at -80°C for long-term stability.[2]
Incorrect MRM TransitionVerify the precursor and product ions for this compound. The primary transition is typically the loss of the glucoside moiety.[11][12]
Poor Peak Shape Suboptimal Mobile PhaseAdjust the mobile phase composition. The addition of formic acid or ammonium acetate can improve peak symmetry.[2][10]
Column OverloadReduce the injection volume or dilute the sample.
Column DegradationReplace the analytical column if it has been used extensively or shows signs of deterioration.[2]
High Signal Variability Inconsistent Sample PreparationStandardize your sample preparation workflow, ensuring consistent volumes, incubation times, and extraction procedures.[2]
Matrix EffectsImplement strategies to mitigate matrix effects as described in the FAQs.[2][3]
Instrument InstabilityCheck for fluctuations in pump pressure, spray stability, and detector response. Perform instrument calibration and tuning.[1]
Inaccurate Quantification Poor Calibration CurvePrepare fresh calibration standards and ensure they are within the linear range of the assay. Verify the purity of your reference standard.[2]
Ion Suppression/EnhancementUse a suitable internal standard to correct for variations in ionization efficiency.[2]
Adduct FormationIf multiple adducts (e.g., [M+H]⁺, [M+Na]⁺) are present, ensure you are consistently integrating the most abundant and reproducible one. Mobile phase additives can influence adduct formation.[7][13]

Quantitative Data Summary

The following table summarizes typical mass spectrometric parameters used for the analysis of this compound and related compounds.

Compound Precursor Ion (m/z) Product Ion (m/z) Ionization Mode Reference
This compound431.1269.0Negative[12]
Apigenin-7-O-glucuronide447.0271.0 (loss of glucuronic acid)Not Specified[9]
Luteolin-7-O-glucoside447.0285.0 (aglycone fragment)Not Specified[11]
Apigenin-7-O-rutinoside577.0269.06 (Apigenin)Negative[14]

Experimental Protocols

Protocol 1: Sample Preparation from Plasma using Protein Precipitation

This protocol is a general guideline for the extraction of this compound from plasma samples.[2][9]

Materials:

  • Plasma sample

  • Internal Standard (IS) solution (e.g., a structural analog)

  • Cold acetonitrile (B52724)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solution (initial mobile phase)

Procedure:

  • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Add 20 µL of the IS solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the reconstitution solution.

  • Vortex briefly and transfer to an autosampler vial for LC-MS analysis.

Protocol 2: LC-MS/MS Method for this compound Analysis

This is a general LC-MS/MS method that can be adapted for your specific instrument.

Liquid Chromatography (LC) Parameters:

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)[10]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 5-10% B, ramp up to 95% B over 5-10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.3-0.5 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 30-40°C

Mass Spectrometry (MS) Parameters:

  • Ionization Source: Electrospray Ionization (ESI)

  • Ionization Mode: Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transition:

    • This compound: Q1: 431.1 m/z -> Q3: 269.0 m/z

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for your specific instrument.

Visualizations

Troubleshooting Workflow for Low Signal of this compound start Low or No Signal Detected check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_lc_conditions Evaluate LC Conditions start->check_lc_conditions check_ms_parameters Optimize MS Parameters start->check_ms_parameters is_prep_ok Is Sample Prep Optimal? check_sample_prep->is_prep_ok is_lc_ok Is Peak Shape & Retention Time OK? check_lc_conditions->is_lc_ok is_ms_ok Is Signal Improved? check_ms_parameters->is_ms_ok is_prep_ok->check_lc_conditions Yes optimize_prep Optimize Extraction (e.g., SPE, LLE) is_prep_ok->optimize_prep No is_lc_ok->check_ms_parameters Yes adjust_lc Adjust Mobile Phase/Gradient is_lc_ok->adjust_lc No optimize_ms Tune Source Parameters Switch Ionization Mode is_ms_ok->optimize_ms No success Signal Enhanced is_ms_ok->success Yes optimize_prep->check_sample_prep adjust_lc->check_lc_conditions optimize_ms->check_ms_parameters further_investigation Consult Instrument Specialist optimize_ms->further_investigation No Improvement

Caption: Troubleshooting workflow for low signal of this compound.

Experimental Workflow for this compound Quantification sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Initial Mobile Phase evaporate->reconstitute lc_ms_analysis LC-MS/MS Analysis (MRM Mode) reconstitute->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing Fragmentation Pathway of this compound in Negative ESI-MS/MS parent This compound [M-H]⁻ m/z 431.1 fragment Apigenin Aglycone [M-H-glucoside]⁻ m/z 269.0 parent->fragment CID loss Neutral Loss of Glucoside (162 Da)

References

Troubleshooting poor peak shape of Apigenin-7-O-glucoside in chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chromatography of Apigenin-7-O-glucoside

Welcome to the technical support center for the chromatographic analysis of this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you resolve common issues with poor peak shape during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound in reverse-phase HPLC?

Poor peak shape, such as tailing, fronting, or broad peaks, can arise from a variety of factors. The most common issues include:

  • Suboptimal Mobile Phase Conditions: Incorrect pH, improper solvent ratios, or the absence of a suitable modifier can significantly impact peak symmetry.[1]

  • Column-Related Issues: Degradation of the stationary phase, use of an inappropriate column, or a partially blocked column frit are frequent culprits.[1][2]

  • Sample Preparation Inconsistencies: High sample concentration leading to column overload, or the presence of interfering substances from the sample matrix can distort peak shape.[1][3]

  • Analyte Stability: this compound can be susceptible to hydrolysis under certain acidic conditions, which may affect the analysis.[4][5][6]

  • HPLC System Problems: Issues with the instrument itself, such as leaks, injector problems, or improper flow rates, can also lead to poor chromatography.[7][8]

Q2: My this compound peak is tailing. What should I do?

Peak tailing is a common problem and is often caused by secondary interactions between the analyte and the stationary phase.[3][9][10] Here are the primary troubleshooting steps:

  • Adjust Mobile Phase pH: Flavonoids like this compound are sensitive to mobile phase pH.[1] Operating at a lower pH (around 2.5-3.5) by adding an acid modifier like formic acid or trifluoroacetic acid can suppress the ionization of residual silanol (B1196071) groups on the silica-based column, thereby reducing peak tailing.[9]

  • Add a Mobile Phase Modifier: The addition of 0.1% formic acid to the mobile phase has been shown to significantly improve the peak shape and retention of this compound.[5][6][11]

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns that are properly end-capped have fewer free silanol groups, which minimizes tailing.[3] A C18 column is a common choice for this analysis.[1]

  • Check for Column Overload: Inject a diluted sample. If the peak shape improves, your original sample concentration was too high.[3]

Q3: My peak shape for this compound is broad. What could be the cause?

Broad peaks can be caused by several factors:

  • Column Degradation: An aging column or one that has been exposed to harsh conditions can lose efficiency, resulting in broader peaks.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.[12]

  • Low Flow Rate: While a slower flow rate can sometimes improve resolution, an excessively low rate can lead to band broadening due to diffusion.[13]

  • Inappropriate Mobile Phase: A mobile phase that is too "strong" (high percentage of organic solvent) can cause the analyte to elute too quickly, not allowing for proper focusing on the column, which can sometimes manifest as a broader peak. Conversely, a mobile phase that is too "weak" can lead to excessive retention and broadening.

Q4: Can the sample preparation method affect the peak shape of this compound?

Yes, sample preparation is critical. Inconsistent or improper sample preparation can lead to variability in results and poor peak shape.[1] Key considerations include:

  • Filtration: Always filter your samples through a 0.22 µm or 0.45 µm filter to remove particulates that could block the column frit.[7]

  • Matrix Effects: When analyzing complex samples (e.g., plasma, plant extracts), endogenous components can interfere with the chromatography.[1] Employing a sample cleanup technique like solid-phase extraction (SPE) can help remove these interferences.

  • Reconstitution Solvent: After any evaporation step, ensure the sample is fully redissolved in a solvent that is compatible with, and preferably weaker than, the initial mobile phase.[1]

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting Poor Peak Shape

This guide provides a logical workflow for diagnosing the root cause of poor peak shape for this compound.

TroubleshootingWorkflow start Start: Poor Peak Shape Observed check_system 1. Check HPLC System (Leaks, Pressure, Flow Rate) start->check_system check_mobile_phase 2. Evaluate Mobile Phase (pH, Composition, Freshness) check_system->check_mobile_phase No Issue system_issue Fix System Hardware (e.g., Change Seals, Tighten Fittings) check_system->system_issue Issue Found check_column 3. Inspect Column (Age, Performance, Guard Column) check_mobile_phase->check_column No Issue mp_issue Prepare Fresh Mobile Phase with 0.1% Formic Acid check_mobile_phase->mp_issue Issue Found check_sample 4. Review Sample Preparation (Concentration, Filtration, Solvent) check_column->check_sample No Issue column_issue Replace Guard/Analytical Column check_column->column_issue Issue Found sample_issue Dilute Sample or Improve Cleanup check_sample->sample_issue Issue Found end_bad End: Problem Persists (Consult Further Resources) check_sample->end_bad No Issue end_good End: Peak Shape Improved system_issue->end_good mp_issue->end_good column_issue->end_good sample_issue->end_good

A systematic troubleshooting workflow for poor peak shape.

Guide 2: Optimizing Mobile Phase Conditions

The mobile phase composition is a critical factor for achieving good peak shape with flavonoids.

ParameterRecommendationRationale
Organic Solvent Acetonitrile or MethanolAcetonitrile often provides better peak shapes and lower backpressure.
Aqueous Phase High-purity waterTo minimize contamination.
Modifier 0.1% Formic AcidEssential for good peak shape and retention.[5][6] It helps to protonate free silanols on the column, reducing secondary interactions.
pH 2.5 - 3.5Ensures this compound is in a stable, non-ionized form and minimizes silanol interactions.[9]
Elution Mode Gradient ElutionOften necessary for complex samples to ensure adequate separation from matrix components and a sharp peak.[1]

Experimental Protocols

Protocol 1: Recommended HPLC Method for this compound

This protocol provides a starting point for method development. Optimization may be required based on your specific instrument and sample matrix.

  • Column: C18, 2.1-4.6 mm I.D., 100-250 mm length, 1.7-5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.[6]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • Start with a low percentage of B (e.g., 20%).

    • Increase the percentage of B to elute this compound. A typical gradient might run from 20% to 50% B over 5-10 minutes.[6]

    • Include a high organic wash step (e.g., 95-100% B) to clean the column after each injection.

    • Re-equilibrate the column at the initial conditions for a sufficient time (e.g., 5-10 column volumes).

  • Flow Rate: 0.3 - 1.0 mL/min (adjusted for column diameter).

  • Column Temperature: 30-40 °C.

  • Detection Wavelength: UV detector set to an appropriate wavelength for this compound (e.g., ~335 nm).

  • Injection Volume: 5 - 20 µL.

Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE) for Complex Matrices

This protocol is a general guideline for cleaning up complex samples like plasma or bile to reduce matrix effects.[1]

  • Sample Pre-treatment: Dilute the sample (e.g., 5 µL of bile with 1 mL of water containing 0.1% formic acid).[1]

  • SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol, followed by 1 mL of water.[1]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences.[1]

  • Elution: Elute this compound with 1 mL of methanol.[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100-200 µL of the initial mobile phase.[1]

  • Analysis: Vortex, centrifuge, and transfer the supernatant to an autosampler vial for HPLC analysis.

SPE_Workflow start Start: Complex Sample pretreat 1. Dilute Sample (e.g., with acidified water) start->pretreat condition 2. Condition SPE Cartridge (Methanol, then Water) pretreat->condition load 3. Load Sample onto Cartridge condition->load wash 4. Wash Cartridge (with Water) load->wash elute 5. Elute Analyte (with Methanol) wash->elute evap 6. Evaporate Eluate elute->evap reconstitute 7. Reconstitute in Mobile Phase evap->reconstitute end Ready for HPLC Injection reconstitute->end

A general workflow for sample cleanup using Solid-Phase Extraction.

References

Minimizing hydrolysis of Apigenin-7-O-glucoside in acidic conditions.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Apigenin-7-O-glucoside Stability

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize its hydrolysis in acidic conditions and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in acidic conditions?

A1: The primary degradation pathway is acid-catalyzed hydrolysis. This reaction cleaves the O-glycosidic bond that links the glucose molecule to the apigenin (B1666066) aglycone at the 7-hydroxyl position. The result is the formation of two separate molecules: apigenin and glucose. This process is influenced by factors such as pH, temperature, and the solvent system used.[1][2][3][4]

cluster_main Acid-Catalyzed Hydrolysis of this compound A7G This compound Products Apigenin + Glucose A7G->Products Hydrolysis H H+ (Acid Catalyst) H₂O (Water) H->A7G Protonation of Glycosidic Oxygen cluster_workflow Workflow for Stability Assessment prep 1. Prepare Solutions (A7G in acidic buffers) incubate 2. Incubate (Varying Temp & Time) prep->incubate sample 3. Sample & Quench (Stop reaction) incubate->sample hplc 4. HPLC Analysis (Quantify A7G) sample->hplc analyze 5. Data Analysis (Calculate degradation rate) hplc->analyze

References

Strategies to increase the solubility of Apigenin-7-O-glucoside for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Apigenin-7-O-glucoside in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is a flavonoid glycoside with limited aqueous solubility. Its solubility is influenced by the solvent, pH, and temperature. Generally, it is slightly soluble in water and physiological buffers, with better solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[1][2][3] The introduction of the glucoside moiety increases its polarity and water solubility compared to its aglycone, apigenin.[3]

Q2: What are the recommended solvents for preparing stock solutions of this compound?

For in vitro assays, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][4][5] It is crucial to use anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce the compound's solubility.[1] For a 10 mM stock solution, you would dissolve 4.32 mg of this compound (M.W. 432.38 g/mol ) in 1 mL of DMSO.

Q3: How should I store this compound stock solutions?

To ensure stability, stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).[1] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1] Protect the solutions from light, as flavonoids can be light-sensitive.[1]

Q4: My this compound precipitated when I added it to my cell culture medium. What should I do?

Precipitation in aqueous media is a common problem with poorly soluble compounds. This can be due to several factors, including exceeding the solubility limit, "solvent shock" from improper dilution of the DMSO stock, or interactions with media components.[1][6] Please refer to the Troubleshooting Guide: Precipitation in Aqueous Solutions below for detailed steps to resolve this issue.

Q5: What are the main strategies to increase the aqueous solubility of this compound for my experiments?

Several strategies can be employed to enhance the solubility of this compound in aqueous solutions for in vitro assays:

  • Co-solvents: Using a small percentage of a water-miscible organic solvent, like ethanol, in the final culture medium can help maintain solubility.[1]

  • pH Adjustment: The solubility of flavonoids can be pH-dependent. Adjusting the pH of the buffer may increase solubility, but it is crucial to consider the stability of the compound and the optimal pH for your specific assay.[1][7]

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance the aqueous solubility of poorly soluble compounds.[1]

  • Solid Dispersions: Preparing solid dispersions of this compound with a polymer carrier can improve its dissolution rate and apparent solubility.[8][9]

Troubleshooting Guides

Issue 1: Precipitation in Aqueous Solutions (e.g., Cell Culture Media, PBS)

Symptoms:

  • Visible particles or cloudiness in the cell culture medium after adding the compound.

  • Inconsistent or non-reproducible results in bioassays.

Workflow for Troubleshooting Precipitation:

G start Precipitation Observed check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc Yes check_dilution Is the dilution method appropriate? check_conc->check_dilution No end_success Precipitation Resolved lower_conc->end_success optimize_dilution Optimize dilution technique (e.g., serial dilution, drop-wise addition) check_dilution->optimize_dilution No check_stock Is the stock solution properly prepared? check_dilution->check_stock Yes optimize_dilution->end_success remake_stock Remake stock solution (ensure complete dissolution in anhydrous DMSO) check_stock->remake_stock No consider_formulation Consider alternative formulation strategies (e.g., cyclodextrins, co-solvents) check_stock->consider_formulation Yes remake_stock->end_success end_fail Issue Persists: Contact Technical Support consider_formulation->end_fail

Caption: Troubleshooting workflow for precipitation of this compound in aqueous solutions.

Possible Causes and Solutions:

Possible Cause Solutions
High Final Concentration The desired concentration exceeds the solubility limit of this compound in the aqueous medium. Solution: Determine the maximum soluble concentration by performing a solubility test (see Protocol 2). Lower the final concentration in your assay if necessary.[1]
Improper Dilution Technique ("Solvent Shock") Adding a highly concentrated DMSO stock directly into the aqueous buffer can cause the compound to rapidly precipitate.[1][6] Solutions:Serial Dilution: First, perform an intermediate dilution of the high-concentration stock in DMSO before adding it to the final aqueous medium.[1] • Drop-wise Addition: Add the stock solution drop-by-drop to the full volume of the aqueous medium while gently vortexing or swirling.[1] • Pre-warming: Pre-warming the cell culture medium to 37°C before adding the compound can sometimes help.[4]
Interaction with Media Components Salts, proteins, or other components in the cell culture medium can interact with the compound and reduce its solubility.[1][4] Solution: Test the solubility of this compound in different types of media or buffers to identify a more suitable one for your experiment.
Incorrectly Prepared Stock Solution The compound may not be fully dissolved in the initial DMSO stock. Solution: Ensure the compound is completely dissolved in anhydrous DMSO. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution.[1][4]
Issue 2: Inconsistent Results in Cell-Based Assays

Symptoms:

  • High variability between replicate wells or experiments.

  • Lack of a clear dose-response relationship.

Possible Causes and Solutions:

Possible Cause Solutions
Compound Degradation This compound may be unstable and degrade in the cell culture medium over the incubation period, especially under certain pH and temperature conditions.[1][3] Solution: Perform a stability assessment of the compound in your specific cell culture medium over the time course of your experiment using HPLC (see Protocol 4). Prepare fresh dilutions from a frozen stock solution immediately before each experiment.[1]
Microprecipitation Even if not visible to the naked eye, small microprecipitates can form, leading to inconsistent cellular uptake and biological effects. Solution: After preparing the final working solution, centrifuge it at high speed (e.g., 10,000 x g) for 10 minutes and use the supernatant for your assay. Visually inspect the cells under a microscope after adding the compound for any signs of precipitation.[6]
Cell Line-Specific Effects The metabolic activity of the cell line could be altering the compound. Solution: Investigate the metabolic profile of this compound in your specific cell line if you suspect metabolic conversion is affecting the results.
Solvent Toxicity High concentrations of the solvent (e.g., DMSO) can have cytotoxic effects on the cells, confounding the results. Solution: Keep the final DMSO concentration in the cell culture medium as low as possible, typically below 0.5%, and ideally at or below 0.1%.[4] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[1]

Quantitative Data Summary

Table 1: Solubility of this compound and Related Compounds in Various Solvents

CompoundSolventSolubilityNotes
This compoundDMSO≥ 100 mg/mL (231.28 mM)Saturation may be higher.[5]
Apigenin-7-O-glucuronideDMSO89 mg/mL (199.39 mM)Use fresh, anhydrous DMSO.[1][10]
Apigenin-7-O-glucuronideDMF10 mg/mL
Apigenin-7-O-glucuronidePBS (pH 7.2)1 mg/mL
Apigenin-7-O-glucuronideWaterSlightly soluble
Apigenin-7-O-glucuronideEthanolInsoluble[1]
ApigeninWater~1.35-2.16 µg/mL[9][11]
ApigeninEthanol~4.86 x 10⁻⁴ (mole fraction)[12]
ApigeninDMSO~4.18 x 10⁻¹ (mole fraction)[12]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile, conical tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired high-concentration stock solution (e.g., 10 mM or 100 mM).

  • Dissolution: Vortex the tube vigorously until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to facilitate dissolution.[1][4]

  • Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term or -80°C for long-term storage, protected from light.[1]

Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Medium
  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM) as described in Protocol 1.

  • Serial Dilutions: Create a series of dilutions of the compound in your specific cell culture medium (e.g., DMEM with 10% FBS) in sterile microcentrifuge tubes. Keep the final DMSO concentration constant and low (e.g., 0.5%).[6]

  • Incubation: Incubate the tubes under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO₂) for a duration relevant to your assay (e.g., 24 hours).[6]

  • Observation: Visually inspect each tube for any signs of precipitation.[6]

  • Quantitative Assessment (Optional): For a more precise determination, centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes. Measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV or a spectrophotometer at a wavelength where the compound absorbs.[6][13] A deviation from the linear relationship between the prepared concentration and the measured concentration in the supernatant indicates precipitation.

Protocol 3: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol is based on methods used for similar flavonoids.[1]

  • Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to HP-β-CD. This ratio can be optimized for your specific needs.

  • Preparation of HP-β-CD Solution: Prepare an aqueous solution of HP-β-CD in your desired buffer (e.g., PBS).

  • Complexation:

    • Method A: Add the this compound powder directly to the HP-β-CD solution.[1]

    • Method B: Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol) and add it drop-wise to the stirring HP-β-CD solution.[1]

  • Equilibration: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.[1]

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved material. The filtrate contains the solubilized this compound-cyclodextrin complex.

Protocol 4: Stability Assessment by HPLC
  • Solution Preparation: Prepare a solution of this compound at a known concentration in the aqueous buffer or cell culture medium of interest.

  • Incubation: Incubate the solutions at the desired temperature (e.g., 37°C).

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each solution.[1]

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is commonly used.[1]

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is typically used.

    • Detection: UV detection at a wavelength appropriate for this compound (e.g., ~335 nm).

  • Data Analysis: Quantify the peak area of the intact this compound at each time point. The degradation can be expressed as the percentage of the compound remaining compared to the initial concentration at time zero.[1]

Signaling Pathways and Experimental Workflows

Apigenin and its glycosides have been reported to modulate several signaling pathways, including the NF-κB and MAPK pathways, which are critical in inflammation and cancer.[1][2][14]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex IkB IκBα IKK_complex->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Inflammatory Gene Expression (iNOS, COX-2, TNF-α) Apigenin7G This compound Apigenin7G->IKK_complex inhibits MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK phosphorylates Nucleus Nucleus ERK->Nucleus translocates to AP1 AP-1 (c-Jun/c-Fos) Gene_Expression Inflammatory & Proliferative Gene Expression AP1->Gene_Expression activates Apigenin7G This compound Apigenin7G->ERK inhibits phosphorylation

References

Preventing degradation of Apigenin-7-O-glucoside under different temperature and pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Apigenin-7-O-glucoside during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: The stability of this compound is primarily influenced by temperature and pH. Elevated temperatures and acidic conditions can lead to the hydrolysis of the glycosidic bond, resulting in the formation of its aglycone, apigenin (B1666066).

Q2: Under what conditions is this compound most stable?

A2: this compound is relatively stable at neutral to slightly acidic pH and at lower temperatures. For instance, at 100°C, it shows minimal degradation at pH levels of 3, 5, and 7 over a 5-hour period, with 90-95% of the compound remaining intact[1]. For long-term storage of stock solutions, it is recommended to store them at -20°C or -80°C to ensure stability for up to one to two years.

Q3: What are the main degradation products of this compound?

A3: The primary degradation product of this compound under hydrolytic conditions (acid and heat) is its aglycone, apigenin . This occurs through the cleavage of the O-glycosidic bond.

Q4: Can the solvent used in my experiments affect the stability of this compound?

A4: Yes, the solvent can influence stability. While common solvents like DMSO are used for preparing stock solutions, the stability in aqueous buffers, especially at non-neutral pH, should be carefully considered. The degradation of acylated derivatives of this compound, for example, is dependent on the solvent, as well as temperature and pH[2].

Q5: I am observing precipitation of this compound in my aqueous experimental medium. What could be the cause and how can I resolve it?

A5: Precipitation is likely due to the low aqueous solubility of this compound. To address this, you can try lowering the final concentration, using a co-solvent like ethanol (B145695) (with appropriate vehicle controls), or adjusting the pH of your solution to a range where the compound is more soluble and stable.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results Degradation of this compound during the experiment.- Prepare fresh solutions of this compound before each experiment.- Perform a stability check of the compound in your specific experimental medium under the same conditions (temperature, pH, duration) prior to the main experiment.- Analyze the medium by HPLC to quantify any degradation.
Low recovery of the compound after extraction Hydrolysis during sample processing.- Keep samples on ice during processing.- Use neutral pH buffers for extraction if possible.- Minimize the duration of any steps involving acidic conditions or high temperatures.
Appearance of an unexpected peak in HPLC chromatogram Formation of the degradation product, apigenin.- Run a standard of apigenin to confirm the identity of the new peak.- Adjust experimental conditions (lower temperature, neutral pH) to minimize degradation.
Variability between sample replicates Inconsistent sample handling leading to differential degradation.- Standardize all sample preparation steps, including incubation times, temperatures, and pH.- Ensure uniform and rapid processing of all samples.

Quantitative Data Summary

The following table summarizes the stability of this compound under various temperature and pH conditions based on available data.

Temperature (°C)pHIncubation Time (hours)% this compound RemainingReference
1003590 - 95%[1]
1005590 - 95%[1]
1007590 - 95%[1]
801.10>2Hydrolysis rate reaches a maximum[3]
801.60 - 6.85>2Hydrolysis rate decreases with increasing pH[3]
35 - 80Acidic (60% Formic Acid)Not specifiedDegradation increases with temperature[3]

Note: The study by Yu et al. (2018) indicates that at 80°C, the hydrolysis rate is highest at pH 1.10 and decreases as the pH increases towards 6.85. The degradation is also shown to be temperature-dependent in acidic conditions.

Experimental Protocols

Protocol: Stability Assessment of this compound by HPLC

This protocol outlines a method to determine the stability of this compound in solution under different temperature and pH conditions.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade water, acetonitrile (B52724), and methanol

  • Buffers of various pH (e.g., phosphate-buffered saline for pH 7.4, citrate (B86180) buffers for acidic pH)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Thermostated incubator or water bath

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in DMSO.

  • From the stock solution, prepare working solutions at a known concentration (e.g., 10 µg/mL) in the desired aqueous buffers of different pH values.

3. Incubation:

  • Aliquot the working solutions into separate vials for each time point and temperature condition to be tested.

  • Incubate the vials at different temperatures (e.g., 25°C, 37°C, 50°C, 80°C).

4. Sampling:

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each condition.

  • Immediately stop any further degradation by cooling the sample on ice or by adding a quenching solution if necessary.

5. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile is commonly used. An example gradient is:

    • 0-25 min: 20% B

    • 25-30 min: 20-50% B

    • 30-35 min: 50-100% B

    • 35-37 min: 100-20% B

    • 37-42 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: ~335 nm.

  • Injection Volume: 10-20 µL.

6. Data Analysis:

  • Quantify the peak area of the intact this compound at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • The degradation can be plotted as the percentage of the compound remaining versus time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (in DMSO) prep_work Prepare Working Solutions (in Buffers of different pH) prep_stock->prep_work incubate Incubate at Different Temperatures prep_work->incubate sampling Sample at Various Time Points incubate->sampling hplc HPLC Analysis sampling->hplc data Data Analysis (% Remaining vs. Time) hplc->data

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway apigenin7g This compound apigenin Apigenin apigenin7g->apigenin Hydrolysis (Acid, Heat) glucose Glucose apigenin7g->glucose

Caption: Degradation pathway of this compound via hydrolysis.

References

Technical Support Center: Method Development for Resolving Apigenin-7-O-glucoside from its Acylated Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method development for the separation of Apigenin-7-O-glucoside from its acylated derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic separation of this compound and its acylated derivatives.

Issue 1: Poor Resolution Between this compound and its Acylated Derivatives

  • Question: My chromatogram shows overlapping or poorly resolved peaks for this compound and its acylated forms. How can I improve the separation?

  • Answer: Poor resolution is a common challenge due to the structural similarity of these compounds.[1][2] Here are several approaches to enhance separation:

    • Optimize the Mobile Phase Gradient: A shallow gradient elution is often necessary to separate compounds with similar polarities.[3] Experiment with the gradient slope and duration to increase the separation window between the parent glucoside and its acylated derivatives.

    • Adjust Mobile Phase Composition and pH: The pH of the mobile phase can significantly influence the peak shape and retention of flavonoids.[3] The addition of small amounts of acids like formic acid, acetic acid, or phosphoric acid can improve peak symmetry and resolution.[4] For instance, a mobile phase of methanol (B129727) with 0.1% phosphoric acid has been shown to be effective for flavonoid separation in Supercritical Fluid Chromatography (SFC).[4]

    • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different column. While C18 columns are commonly used, other stationary phases may offer different selectivity.[3] For complex mixtures, a high-resolution column, such as one with a smaller particle size (e.g., in UPLC), can provide better separation.[5]

    • Consider Supercritical Fluid Chromatography (SFC): SFC can offer faster separations and different selectivity compared to HPLC.[4] A ZORBAX RX-SIL column with a mobile phase of supercritical CO2 and a modifier (e.g., methanol with 0.1% phosphoric acid) has been used successfully for flavonoid separation.[4]

Issue 2: Degradation of Acylated Derivatives During Analysis

  • Question: I suspect my acylated this compound derivatives are degrading during sample preparation or analysis, as I see an increase in the this compound peak over time. What can I do to minimize this?

  • Answer: Acylated glucosides of apigenin (B1666066) are known to be unstable and can degrade to the parent glucoside.[6][7][8] The stability is influenced by temperature, pH, and the solvent used.[6][8]

    • Control Temperature: Process and store samples at low temperatures. For instance, extraction of fresh plant material at -20°C can help preserve the acylated forms.[6] Long-term storage should be at -80°C.[3]

    • pH Management: The pH of the extraction and storage solvent is critical. Malonylated derivatives, for example, are more stable at acidic pH (e.g., pH 2) compared to neutral pH.[6]

    • Solvent Choice: The choice of solvent can impact stability. Methanolic extracts have been shown to be a suitable medium for short-term storage at low temperatures.[6]

    • Minimize Analysis Time: Use faster analytical methods like UPLC or SFC to reduce the time the sample spends in the system, which can minimize on-column degradation.[5]

Issue 3: Inconsistent Peak Areas and Retention Times

  • Question: I am observing high variability in peak areas and retention times between runs. What are the likely causes and solutions?

  • Answer: Inconsistent results can stem from several factors, from sample preparation to instrument performance.[3]

    • Standardize Sample Preparation: Ensure meticulous and consistent sample preparation. This includes precise pipetting, standardized extraction times, and consistent vortexing and centrifugation parameters.[3]

    • Use an Internal Standard: An internal standard is crucial for correcting variability during sample preparation and analysis, including matrix effects and extraction efficiency.[3] The internal standard should be a compound with similar physicochemical properties to the analytes.[3]

    • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection. Insufficient equilibration can lead to shifting retention times.

    • Mobile Phase Preparation: Prepare fresh mobile phases daily and ensure they are properly degassed. Inconsistent mobile phase composition can lead to variability.[3]

    • Control Temperature: Use a column oven to maintain a constant column temperature, as fluctuations can affect retention times.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for separating this compound and its acylated derivatives?

A1: The most prevalent techniques are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS) or diode-array detection (DAD).[3][9] Supercritical Fluid Chromatography (SFC) is also a powerful technique for the rapid separation of flavonoids.[4]

Q2: Which type of HPLC column is best suited for this separation?

A2: A C18 column is the most commonly used stationary phase for the analysis of apigenin and its glucosides.[3] However, for challenging separations, exploring other stationary phases with different selectivities may be beneficial.

Q3: What are some typical mobile phases used for the HPLC separation of these compounds?

A3: Reversed-phase HPLC methods typically employ a gradient elution with a binary mobile phase consisting of an aqueous component (often with an acid additive) and an organic solvent. Common mobile phases include:

Q4: How can I identify the different acylated derivatives of this compound in my sample?

A4: Mass spectrometry (MS), particularly tandem MS (MS/MS), is a powerful tool for identifying these derivatives.[6][7][8] The fragmentation patterns can help to identify the type and position of the acyl group. NMR spectroscopy can also be used for definitive structure elucidation.[6][7]

Q5: What is the matrix effect and how can I mitigate it in my analysis?

A5: The matrix effect is the alteration of analyte ionization in the mass spectrometer due to co-eluting compounds from the sample matrix, leading to signal suppression or enhancement.[3] To mitigate this, you can:

  • Use an appropriate internal standard. [3]

  • Perform sample dilution. [3]

  • Employ effective sample preparation techniques like solid-phase extraction (SPE) to remove interfering components.[6][7][8]

Experimental Protocols

Preparative HPLC for Isolation of this compound and its Acylated Derivatives

This protocol is a general guideline and may require optimization based on the specific sample and available instrumentation.

  • Sample Preparation:

    • Extract the plant material (e.g., chamomile flowers) with 70% (v/v) methanol at a low temperature (-20°C) to minimize degradation of acylated derivatives.[6]

    • Consider a preliminary purification step using solid-phase extraction (SPE) with a polyamide stationary phase to enrich the flavonoid fraction.[6][7][8]

  • HPLC Conditions:

    • Column: A preparative C18 column is a suitable starting point.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and methanol. The gradient should be optimized to achieve baseline separation of the target compounds.

    • Flow Rate: Adjust the flow rate according to the column dimensions.

    • Detection: UV detection at a wavelength of around 335-350 nm is appropriate for flavonoids.[10][11]

  • Fraction Collection: Collect the fractions corresponding to the peaks of interest.

  • Purity Analysis: Analyze the collected fractions using an analytical HPLC-DAD or LC-MS system to confirm the purity of the isolated compounds.

Quantitative Data Summary

Table 1: HPLC Method Parameters for Apigenin-7-glucoside Quantification

ParameterConditionReference
Column C8[11]
Mobile Phase Methanol (20:80 v/v) with 0.5% trifluoroacetic acid[11]
Flow Rate 1.0 mL/min[11]
Detection Wavelength 269 nm[11]
Linearity Range 24.0 to 36.0 µg/mL[10]
Intra-day Precision (RSD) 0.38–2.66%[10]
Accuracy 98.57–100.73%[10]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_verification Verification start Plant Material extraction Extraction (e.g., 70% MeOH, -20°C) start->extraction spe Solid-Phase Extraction (Polyamide) extraction->spe hplc Preparative HPLC (C18 column) spe->hplc fraction Fraction Collection hplc->fraction purity Purity Analysis (Analytical HPLC/LC-MS) fraction->purity identification Structure Elucidation (MS/MS, NMR) purity->identification

Caption: Experimental workflow for the isolation and identification of this compound and its derivatives.

troubleshooting_logic cluster_solutions Troubleshooting Steps issue Poor Peak Resolution solution1 Optimize Mobile Phase - Adjust gradient - Modify pH issue->solution1 Start here solution2 Change Stationary Phase - Different column chemistry - Smaller particle size solution1->solution2 If resolution is still poor solution3 Alternative Technique - UPLC for higher resolution - SFC for different selectivity solution2->solution3 For very complex mixtures

Caption: Troubleshooting logic for addressing poor peak resolution in the separation of flavonoid glycosides.

References

Validation & Comparative

Apigenin vs. Apigenin-7-O-glucoside: A Comparative Analysis of Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin (B1666066), a naturally occurring flavonoid found in various plants, has garnered significant attention for its potential anticancer properties. Its glycosidic form, Apigenin-7-O-glucoside, is also prevalent and raises a critical question for researchers: does the glycosidic linkage enhance or diminish its therapeutic efficacy? This guide provides a comprehensive, data-driven comparison of the anticancer activities of apigenin and its 7-O-glucoside derivative, focusing on their cytotoxic effects, apoptosis-inducing capabilities, and underlying molecular mechanisms.

Quantitative Comparison of Cytotoxic Activity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values for apigenin and this compound in various cancer cell lines, based on published experimental data.

CompoundCancer Cell LineIC50 ValueReference
Apigenin HCT116 (Colon)62 µM[1]
This compound HCT116 (Colon)15 µM[1]
This compound HeLa (Cervical)18.28 µM
This compound HeLa (Cervical)47.26 µM (at 48h)
This compound DLD-1 (Colon)34.29 µM
This compound RKO (Colon)63.67 µM

Key Finding: In the HCT116 colon cancer cell line, this compound (IC50 = 15 µM) demonstrates significantly higher potency in inhibiting cell viability compared to its aglycone form, apigenin (IC50 = 62 µM).[1]

Comparison of Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial mechanism through which anticancer agents exert their effects. Studies have shown that both apigenin and this compound can induce apoptosis in cancer cells.

CompoundCancer Cell LineTreatmentPercentage of Apoptotic CellsReference
Apigenin HCT116 (Colon)50 µM for 24h25%
Cosmosiin (this compound) HCT116 (Colon)5 µM for 48hNot specified, but significant increase

Key Finding: While direct comparative percentages from a single study are limited, available data suggests that both compounds are effective inducers of apoptosis. One study on HCT116 cells reported that this compound is more effective at inducing cell death at lower concentrations than apigenin.[1] Another study showed that 50 µM of apigenin induced apoptosis in 25% of HCT116 cells after 24 hours. Research on cosmosiin (this compound) also demonstrated a significant, concentration-dependent increase in apoptosis in HCT116 cells.

Signaling Pathways

Both apigenin and its glucoside derivative modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

Apigenin

Apigenin has been shown to modulate several critical signaling pathways in cancer cells, including:

  • PI3K/AKT Pathway: Inhibition of this pathway leads to decreased cell survival and proliferation.

  • MAPK/ERK Pathway: Regulation of this pathway can induce cell cycle arrest and apoptosis.

  • JAK/STAT Pathway: Inhibition of STAT3 phosphorylation can suppress tumor growth and metastasis.

  • NF-κB Pathway: Suppression of NF-κB activation reduces inflammation and cancer progression.

  • Wnt/β-catenin Pathway: Modulation of this pathway can inhibit cancer stem cell properties.

This compound

Research indicates that this compound also targets crucial signaling cascades. A key mechanism of action in cervical cancer cells involves the PTEN/PI3K/AKT pathway . By upregulating the tumor suppressor PTEN, this compound inhibits the pro-survival PI3K/AKT signaling cascade, leading to apoptosis.

G cluster_apigenin Apigenin cluster_apigenin7glucoside This compound Apigenin Apigenin PI3K/AKT PI3K/AKT Apigenin->PI3K/AKT inhibits MAPK/ERK MAPK/ERK Apigenin->MAPK/ERK modulates JAK/STAT JAK/STAT Apigenin->JAK/STAT inhibits NF-κB NF-κB Apigenin->NF-κB inhibits Wnt/β-catenin Wnt/β-catenin Apigenin->Wnt/β-catenin modulates Apoptosis Apoptosis PI3K/AKT->Apoptosis MAPK/ERK->Apoptosis JAK/STAT->Apoptosis NF-κB->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Wnt/β-catenin->Cell Cycle Arrest This compound This compound PTEN PTEN This compound->PTEN upregulates PI3K_g PI3K PTEN->PI3K_g inhibits AKT_g AKT PI3K_g->AKT_g activates Apoptosis_g Apoptosis AKT_g->Apoptosis_g inhibits G Start Start Cell Seeding Cell Seeding Start->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Data Analysis Data Analysis Absorbance Measurement->Data Analysis End End Data Analysis->End

References

A Comparative Analysis of Apigenin-7-O-glucoside and Luteolin-7-O-glucoside Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative bioactivities of two prominent flavone (B191248) glycosides, supported by experimental data and detailed methodologies.

Apigenin-7-O-glucoside and Luteolin-7-O-glucoside are naturally occurring flavonoids found in a variety of plants, fruits, and vegetables.[1] As glycosidic forms of the well-studied aglycones apigenin (B1666066) and luteolin (B72000), these compounds have garnered significant interest in the scientific community for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[2][3] This guide provides a detailed comparative analysis of their bioactivities, presenting quantitative data, experimental protocols, and visualizations of key signaling pathways to aid researchers and professionals in the field of drug discovery and development.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and cytotoxic activities of this compound and Luteolin-7-O-glucoside from various studies.

Table 1: Antioxidant Activity

CompoundAssayCell Line/SystemIC50 / ActivityReference
This compoundDPPH Radical ScavengingIn vitroConcentration-dependent ROS scavenging[4]
Luteolin-7-O-glucosideDPPH, FRAP, ORACIn vitroHigh antioxidant activity[5]
This compoundROS AccumulationA549 & H1975 Lung Cancer CellsEnhanced ROS accumulation[6]
Luteolin-7-O-glucosideHO-1 InductionRAW 264.7 MacrophagesPotent induction of HO-1[7]

Table 2: Anti-inflammatory Activity

CompoundParameter MeasuredCell LineIC50 / InhibitionReference
This compoundNO ProductionLPS-stimulated RAW 264.7Significant inhibition[8]
Luteolin-7-O-glucosideNO & PGE2 ProductionLPS-stimulated RAW 264.7Significant suppression at <20 µM[9]
This compoundiNOS & COX-2 ExpressionLPS-stimulated RAW 264.7Downregulation[8]
Luteolin-7-O-glucosideiNOS & COX-2 ExpressionLPS-stimulated RAW 264.7Suppression[9]
Luteolin-7-O-glucosideTNF-α ReleaseLPS-stimulated RAW 264.7Reduction[5]
Luteolin-7-O-glucosideIL-10 ReleaseLPS-stimulated RAW 264.7Increase[5]

Table 3: Anticancer and Cytotoxic Activity

CompoundCell LineActivityIC50 ValueReference
This compoundHCT116 (Colon Cancer)Reduction in cell viability15 µM[10]
ApigeninHCT116 (Colon Cancer)Reduction in cell viability62 µM[10]
This compoundHepG2 (Liver Cancer)Reduced cell viability17 µg/mL[11]
Luteolin-7-O-glucosideHepG2 (Liver Cancer)Reduced cell viability21 µg/mL[11]
This compoundA549 & H1975 (Lung Cancer)Suppressed proliferationDose-dependent[6]
Luteolin-7-O-glucosideNPC-039 & NPC-BM (Nasopharyngeal Carcinoma)Reduced proliferationSignificantly reduced[12]

Key Signaling Pathways

Both this compound and Luteolin-7-O-glucoside exert their biological effects by modulating various intracellular signaling pathways.

This compound has been shown to modulate pathways including:

  • PI3K/Akt/mTOR Pathway : Inhibition of this pathway leads to suppressed proliferation and induction of apoptosis in lung cancer cells.[6]

  • MAPK Pathway : Inhibition of MAPK phosphorylation is linked to its anti-inflammatory effects.[8]

  • p53-dependent Pathway : Suggested to be involved in inducing apoptosis in cancer cells.[10]

Luteolin-7-O-glucoside modulates signaling pathways such as:

  • Nrf2/MAPK Pathway : Strengthens antioxidative potential through the modulation of this pathway, leading to HO-1 expression.[7]

  • NF-κB/AP-1/PI3K-Akt Pathway : Inhibition of these pathways contributes to its anti-inflammatory effects.[13] Luteolin-7-O-glucoside was found to impede NF-κB activation.[13]

  • STAT3 Pathway : Inhibition of this pathway is associated with its anti-proliferative and antioxidant properties in endothelial cells.[14][15]

  • AKT Signaling Pathway : Induces apoptosis in nasopharyngeal carcinoma cells through this pathway.[12]

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate some of the key signaling pathways and experimental workflows discussed.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Bioactivity Assays start Seed Cells (e.g., RAW 264.7) pretreat Pre-treat with this compound or Luteolin-7-O-glucoside start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24h stimulate->incubate viability MTT Assay (Cell Viability) incubate->viability no_assay Griess Assay (Nitric Oxide) incubate->no_assay cytokine_assay ELISA (Cytokine Levels) incubate->cytokine_assay western_blot Western Blot (Protein Expression) incubate->western_blot

Figure 1: General experimental workflow for in vitro bioactivity assessment.

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs (p38, JNK, ERK) TLR4->MAPKs IKK IKK TLR4->IKK AP1 AP-1 MAPKs->AP1 Inflammatory_Mediators Inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) AP1->Inflammatory_Mediators NFkB NF-κB IKK->NFkB NFkB->Inflammatory_Mediators Apigenin7G This compound Apigenin7G->MAPKs Inhibits Luteolin7G Luteolin-7-O-glucoside Luteolin7G->MAPKs Inhibits Luteolin7G->NFkB Inhibits

Figure 2: Simplified anti-inflammatory signaling pathways modulated by the compounds.

anticancer_pathway cluster_pi3k PI3K/Akt Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Apigenin7G This compound Apigenin7G->PI3K Inhibits Apigenin7G->Apoptosis Induces Luteolin7G Luteolin-7-O-glucoside Luteolin7G->Akt Inhibits Luteolin7G->Apoptosis Induces

Figure 3: Overview of the PI3K/Akt signaling pathway in cancer and points of inhibition.

Detailed Experimental Protocols

Herein are detailed methodologies for key experiments cited in the comparison of this compound and Luteolin-7-O-glucoside bioactivities.

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effects of the compounds on cell lines and to establish non-toxic concentrations for further experiments.

Methodology:

  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages or various cancer cell lines) in a 96-well plate at a density of 3 x 10⁴ cells per well and incubate overnight.[10]

  • Treatment: Treat the cells with various concentrations of this compound or Luteolin-7-O-glucoside for 24 to 48 hours.[3][10] A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the incubation period, add MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[8][10]

  • Formazan (B1609692) Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[8][10]

  • Absorbance Measurement: Measure the absorbance at 550-570 nm using a microplate reader.[8][10] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Nitric Oxide (NO) Production Assay (Griess Reaction)

Purpose: To quantify the production of nitric oxide, a key inflammatory mediator, in cell culture supernatants.

Methodology:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and pre-treat with the test compounds for 1 hour before stimulating with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours.[3][8]

  • Supernatant Collection: After incubation, collect the cell culture supernatants.[3]

  • Griess Reaction: In a new 96-well plate, mix 50-100 µL of supernatant with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[3][8]

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes, protected from light.[3]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[8] The concentration of nitrite (B80452) is determined using a standard curve prepared with sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

Purpose: To measure the concentration of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines in cell culture supernatants.

Methodology:

  • Sample Collection: Following cell treatment as described above, collect the cell culture supernatants at appropriate time points (e.g., 3-24 hours for TNF-α, 48 hours for IL-10).[5]

  • ELISA Procedure: Use commercially available ELISA kits according to the manufacturer's instructions.

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

  • Sample Addition: Add the collected supernatants to the wells.

  • Detection: Add a biotinylated detection antibody, followed by an enzyme-linked avidin-horseradish peroxidase conjugate.

  • Substrate Addition: Add a substrate solution (e.g., TMB) to induce a color change.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm). Cytokine concentrations are determined from a standard curve.

Conclusion

Both this compound and Luteolin-7-O-glucoside demonstrate significant antioxidant, anti-inflammatory, and anticancer properties. The presence of an additional hydroxyl group in the B-ring of luteolin is known to influence its bioactivity, often conferring stronger antioxidant potential. However, the glycosylation at the 7-position in both molecules affects their solubility, stability, and bioavailability, which can alter their efficacy compared to their aglycone forms.[10][16]

Comparative studies suggest that the relative potency of these two compounds can be context-dependent, varying with the specific biological system and endpoint being measured. For instance, while one study found this compound to be more cytotoxic to HepG2 liver cancer cells than Luteolin-7-O-glucoside,[11] another indicated that Luteolin-7-O-glucoside has a more significant inhibitory effect on acetylcholinesterase.[1]

This guide provides a foundational comparison to assist researchers in selecting the appropriate compound for their studies and in designing robust experimental protocols. Further head-to-head studies are warranted to fully elucidate the nuanced differences in their mechanisms of action and therapeutic potential.

References

A Comparative Guide to HPLC Method Validation for Apigenin-7-O-Glucoside Quantification in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds in plant extracts is critical for quality control, standardization, and formulation development. Apigenin-7-O-glucoside, a prominent flavonoid found in plants like chamomile and parsley, is known for its potential therapeutic properties, including anti-inflammatory and anti-cancer effects.[1][2] High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the quantification of this compound due to its high resolution, sensitivity, and specificity.

This guide provides a comparative overview of validated HPLC methods for the quantification of this compound in plant extracts. It includes a summary of key validation parameters from various studies, detailed experimental protocols, and a comparison with alternative analytical techniques.

Comparative Analysis of Validated HPLC Methods

The validation of an analytical method ensures its suitability for the intended purpose. Key parameters as defined by the International Council for Harmonisation (ICH) guidelines include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3] The following table summarizes the performance data of several validated RP-HPLC methods for the quantification of apigenin (B1666066) and its glycosides.

Parameter Method 1 (Apigenin-7-glucoside in Chamomile)[4] Method 2 (Apigenin in Parsley Leaves)[2] Method 3 (Flavonoids including Apigenin)[5] Method 4 (Apigenin)[3]
Linearity Range 24.0–36.0 µg/mL10-100 ng/mL12.5-200 ppm10-50 µg/ml
Correlation Coefficient (r²) 0.99940.999> 0.990.9996
Accuracy (% Recovery) 98.27–101.21%Within acceptable rangeNot explicitly stated99.0-99.43%
Precision (RSD) Intra-day: 0.27–2.66%Intra- and inter-day within acceptable rangeNot explicitly statedIntra-day: 0.922%, Inter-day: 0.674%
LOD Not explicitly stated0.1723 ng/mLNot explicitly stated0.108 µg/ml
LOQ Not explicitly stated0.9748 ng/mLNot explicitly stated0.329 µg/ml
Alternative Analytical Methods

While HPLC is a robust method, other techniques can also be employed for the quantification of this compound. These methods may offer advantages in terms of speed, sensitivity, or cost.

Method Principle Advantages Disadvantages
Ultra-High Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particle size columns for higher resolution and faster analysis.Faster run times, better resolution, lower solvent consumption.Higher initial instrument cost.
High-Performance Thin-Layer Chromatography (HPTLC) A planar chromatographic technique offering high sample throughput.High throughput, low cost per sample.Lower resolution and sensitivity compared to HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of LC with the mass analysis capabilities of MS.High sensitivity and selectivity, provides structural information.High instrument and operational cost, complex data analysis.

Experimental Protocols

A detailed methodology is crucial for the reproducibility of results. The following sections outline a typical experimental protocol for the validation of an HPLC method for this compound quantification.

Sample Preparation: Extraction of this compound
  • Plant Material: Dried and powdered plant material (e.g., chamomile flowers, parsley leaves) is used for extraction.[2][3]

  • Extraction Solvent: A suitable solvent system is chosen to efficiently extract the target analyte. Common choices include methanol (B129727), ethanol, or mixtures with water.[6] For instance, a 70:30 (v/v) mixture of methanol and water can be effective.

  • Extraction Procedure:

    • Weigh a precise amount of the powdered plant material (e.g., 1.0 g).

    • Add a defined volume of the extraction solvent (e.g., 25 mL).

    • Facilitate extraction using techniques like ultrasonication for a specified duration (e.g., 30 minutes) to enhance efficiency.

    • Centrifuge the mixture to separate the solid plant debris.

    • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis to remove any particulate matter.

Chromatographic Conditions

The following HPLC conditions are representative for the analysis of this compound:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2][3]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% phosphoric acid or formic acid to improve peak shape) and an organic phase (e.g., acetonitrile (B52724) or methanol).[7] A typical mobile phase could be a mixture of acetonitrile and water (30:70 v/v).[3]

  • Flow Rate: A flow rate of 1.0 mL/min is often employed.[2]

  • Column Temperature: The column is typically maintained at a constant temperature, for example, 25°C, to ensure reproducible retention times.[7]

  • Detection Wavelength: Detection is performed at the maximum absorbance wavelength of this compound, which is around 335-340 nm. A wavelength of 268 nm has also been reported for apigenin.[2][3]

  • Injection Volume: A 10 or 20 µL injection volume is standard.[7][8]

Method Validation Protocol

The developed HPLC method is validated according to ICH guidelines to ensure its reliability.

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components is determined by comparing the chromatograms of a blank solvent, a standard solution of this compound, and a plant extract sample. The retention time and the UV spectrum of the analyte peak in the sample should match that of the standard.

  • Linearity: Linearity is assessed by preparing a series of standard solutions of this compound at different concentrations (e.g., five to seven concentration levels).[3] A calibration curve is constructed by plotting the peak area against the concentration. The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should ideally be ≥ 0.999.[3]

  • Accuracy: The accuracy of the method is determined by recovery studies. A known amount of the standard is added to a pre-analyzed sample at different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).[4] The percentage recovery is then calculated.

  • Precision:

    • Repeatability (Intra-day precision): The precision of the method is evaluated by analyzing multiple injections of the same sample solution on the same day under the same operating conditions.

    • Intermediate Precision (Inter-day precision): This is assessed by analyzing the same sample on different days, by different analysts, or with different equipment.

    • Precision is expressed as the Relative Standard Deviation (%RSD) of the measurements, which should typically be less than 2%.[3]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. These are often calculated based on the standard deviation of the response and the slope of the calibration curve.[2]

Visualizing the Workflow

To better understand the logical flow of the HPLC method validation process, the following diagrams have been generated.

HPLC_Validation_Workflow start Start: Method Development sample_prep Sample Preparation (Extraction & Filtration) start->sample_prep hplc_analysis HPLC Analysis (Chromatographic Separation) sample_prep->hplc_analysis validation Method Validation (ICH Guidelines) hplc_analysis->validation specificity Specificity validation->specificity linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision (Intra- & Inter-day) validation->precision lod_loq LOD & LOQ validation->lod_loq data_analysis Data Analysis & Reporting specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis end End: Validated Method data_analysis->end Sample_Preparation_Workflow plant_material Dried & Powdered Plant Material extraction Solvent Extraction (e.g., Ultrasonication) plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm filter) centrifugation->filtration hplc_vial Sample for HPLC Analysis filtration->hplc_vial

References

A Comparative Cross-Validation of Apigenin-7-O-glucoside Bioassays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of bioassays for Apigenin-7-O-glucoside, a naturally occurring flavonoid with demonstrated therapeutic potential. This document summarizes quantitative data from multiple studies, offers detailed experimental protocols for key assays, and visualizes relevant biological pathways and workflows to support further research and development.

This compound (A7G), a glycosylated form of the flavone (B191248) apigenin, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] Its improved solubility compared to its aglycone, apigenin, makes it a particularly attractive candidate for therapeutic development.[2] This guide aims to provide a cross-validation of common bioassays used to characterize the biological activities of A7G, presenting data and methodologies to aid in experimental design and interpretation.

Data Presentation: A Comparative Overview of Bioactivities

The following tables summarize the quantitative data from various bioassays, offering a comparative look at the efficacy of this compound across different experimental contexts.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines
Cell LineAssayIC50 Value (µM)Exposure Time (h)Reference
HCT116 (Colon Cancer)MTT1548[2]
HeLa (Cervical Cancer)MTT47.2648[3]
A549 (Lung Cancer)EdUDose-dependent suppression-[4]
H1975 (Lung Cancer)EdUDose-dependent suppression-[4]
B16F10 (Melanoma)MTTSignificant anti-proliferative activity24 and 48[5]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, a colorimetric assay for assessing cell metabolic activity. EdU: 5-ethynyl-2´-deoxyuridine, an assay to measure DNA synthesis and cell proliferation.

Table 2: Anti-inflammatory Activity of this compound
Cell LineParameter MeasuredIC50 Value / EffectReference
RAW 264.7 (Macrophages)Nitric Oxide (NO) Production53.7 µM[5]
RAW 264.7 (Macrophages)Prostaglandin E2 (PGE2) Production> 50 µM[5]
Table 3: Antioxidant Activity of this compound
AssayIC50 Value (µg/mL)Reference
DPPH (1,1-Diphenyl-2-picryl-hydrazyl)172 (fraction)[6]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))74 (fraction)[6]

Note: The IC50 values for antioxidant activity are for a chloroform (B151607) fraction containing this compound, not the pure compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

MTT Assay for Cytotoxicity

This protocol is used to assess the effect of a compound on cell viability by measuring the metabolic activity of cells.

Materials:

  • 96-well plates

  • Cell culture medium

  • This compound (A7G)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of A7G in culture medium. Replace the existing medium with 100 µL of the A7G solutions at various concentrations. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve A7G) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the A7G concentration.

ELISA for Cytokine Measurement (e.g., TNF-α, IL-6)

This protocol is used to quantify the concentration of specific cytokines in cell culture supernatants to assess the anti-inflammatory effects of a compound.

Materials:

  • 96-well ELISA plate

  • Capture antibody (specific for the cytokine of interest)

  • Detection antibody (biotinylated, specific for the cytokine of interest)

  • Recombinant cytokine standard

  • Assay diluent (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Streptavidin-HRP

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Blocking: Wash the plate with wash buffer and then block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate. Add 100 µL of cell culture supernatants (from cells treated with A7G) and serially diluted recombinant cytokine standards to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate. Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate. Add 100 µL of Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate. Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the samples.

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol measures the ability of a compound to scavenge the stable free radical DPPH.

Materials:

  • 96-well plate

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • This compound (A7G)

  • Ascorbic acid or Trolox (as a positive control)

  • Methanol

  • Microplate reader

Procedure:

  • Sample and Control Preparation: Prepare serial dilutions of A7G and the positive control in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the A7G or control solutions at different concentrations.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value can be determined by plotting the percentage of scavenging activity against the log of the A7G concentration.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, visualize key signaling pathways modulated by this compound and a typical experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Bioassay cluster_data_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat with this compound cell_seeding->treatment mtt_assay Perform MTT Assay treatment->mtt_assay Cytotoxicity elisa_assay Perform ELISA treatment->elisa_assay Anti-inflammatory antioxidant_assay Perform Antioxidant Assay treatment->antioxidant_assay Antioxidant read_absorbance Measure Absorbance mtt_assay->read_absorbance elisa_assay->read_absorbance antioxidant_assay->read_absorbance calculate_ic50 Calculate IC50 / Activity read_absorbance->calculate_ic50

Figure 1. A generalized experimental workflow for assessing the bioactivity of this compound.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK A7G This compound A7G->IKK Inhibits IkB IκB IKK->IkB Phosphorylates & Degrades IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_nuc NF-κB (p65/p50) IkB_NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Proinflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) DNA->Proinflammatory_genes

Figure 2. Inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition cluster_mapk MAPK Cascade cluster_transcription Transcription Factors cluster_response Cellular Response LPS LPS p38 p38 LPS->p38 JNK JNK LPS->JNK ERK ERK LPS->ERK A7G This compound A7G->p38 Inhibits A7G->JNK Inhibits A7G->ERK Inhibits AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Proinflammatory_mediators Pro-inflammatory Mediators AP1->Proinflammatory_mediators

Figure 3. Modulation of the MAPK signaling pathway by this compound.

Conclusion

The compiled data and protocols in this guide offer a valuable resource for the scientific community engaged in the study of this compound. The presented evidence underscores its potential as a cytotoxic, anti-inflammatory, and antioxidant agent. Notably, in some assays, this compound demonstrates greater potency than its aglycone, apigenin, highlighting the significance of the glycosidic moiety.[2] The provided methodologies and pathway diagrams are intended to facilitate the design of robust experiments and a deeper understanding of the molecular mechanisms underlying the bioactivities of this promising natural compound. Further research is warranted to fully elucidate its therapeutic potential and to translate these preclinical findings into clinical applications.

References

A Comparative Analysis of the Anti-inflammatory Potency of Apigenin-7-O-glucoside and Other Flavonoid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory efficacy of Apigenin-7-O-glucoside against other common flavonoid glycosides, supported by experimental data. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of flavonoid glycosides for further investigation and development as potential anti-inflammatory agents.

Comparative Anti-inflammatory Activity

The anti-inflammatory potential of flavonoid glycosides is a subject of growing interest. While the aglycone forms of flavonoids, such as apigenin (B1666066) and luteolin (B72000), are often reported to have more potent biological activities, their glycoside counterparts, which are frequently more abundant in nature and possess different physicochemical properties, also exhibit significant anti-inflammatory effects. This comparison focuses on the inhibitory activities of this compound, Luteolin-7-O-glucoside, and Quercetin glycosides on key inflammatory mediators.

The following table summarizes the quantitative data on the inhibition of nitric oxide (NO), a key inflammatory mediator, by these flavonoid glycosides in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This cell line is a widely accepted model for studying inflammatory responses. The 50% inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Flavonoid GlycosideInflammatory MediatorCell LineIC50 (µM)Reference
This compound Nitric Oxide (NO)RAW 264.79.93 ± 1.32[1]
Luteolin-7-O-glucoside Nitric Oxide (NO)RAW 264.722.7[2]
Luteolin-7-O-glucoside Prostaglandin E2 (PGE2)RAW 264.715.0[2]
Apiin (Apigenin-7-O-apiosyl-glucoside) Nitric Oxide (NO)RAW 264.7> 100[3]

It is important to note that direct comparative studies for all inflammatory markers across a wide range of flavonoid glycosides are limited. The data presented is compiled from studies using similar experimental models to provide the most relevant comparison. Generally, flavonoid aglycones like luteolin (IC50 for NO inhibition: 13.9 µM) show stronger anti-inflammatory activity than their corresponding glycosides.[2] However, this compound demonstrates notable potency in inhibiting NO production, being more effective than Luteolin-7-O-glucoside in this specific assay.[1][2] Flavonoid glycosides, in general, are considered less potent than their aglycone forms, as exemplified by apiin, which showed no significant inhibition of NO production up to 100 µM.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of the anti-inflammatory effects of flavonoid glycosides.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the flavonoid glycosides for 1-2 hours before being stimulated with lipopolysaccharide (LPS) (typically 100 ng/mL or 1 µg/mL) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This assay measures the accumulation of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

  • Procedure:

    • After the treatment period (typically 24 hours), the cell culture supernatant is collected.

    • An equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to the supernatant in a 96-well plate.

    • The mixture is incubated at room temperature for 10-15 minutes.

    • The absorbance is measured at a wavelength of 540-550 nm using a microplate reader.

    • The concentration of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite.

Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

  • Procedure:

    • Cell culture supernatants are collected after the specified treatment period.

    • The concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are measured using commercially available ELISA kits.

    • The procedure generally involves the following steps:

      • Coating a 96-well plate with a capture antibody specific for the cytokine of interest.

      • Adding the cell culture supernatants and standards to the wells.

      • Incubating to allow the cytokine to bind to the capture antibody.

      • Washing the plate to remove unbound substances.

      • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

      • Adding a substrate that is converted by the enzyme to produce a colored product.

      • Stopping the reaction and measuring the absorbance at a specific wavelength.

    • The cytokine concentration in the samples is determined by comparison to a standard curve.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of flavonoid glycosides are often mediated through the modulation of key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

G General Experimental Workflow for Assessing Anti-inflammatory Activity cluster_0 Cell Culture and Plating cluster_1 Treatment cluster_2 Incubation cluster_3 Analysis A RAW 264.7 Macrophage Culture B Cell Seeding in Plates A->B C Pre-treatment with Flavonoid Glycosides B->C D Stimulation with LPS C->D E Incubate for a Defined Period (e.g., 24h) D->E F Collect Supernatant E->F G NO Measurement (Griess Assay) F->G H Cytokine Measurement (ELISA) F->H

Caption: A typical workflow for evaluating the anti-inflammatory effects of flavonoid glycosides in vitro.

G Inhibition of NF-κB Signaling Pathway by Flavonoid Glycosides LPS LPS TLR4 TLR4 LPS->TLR4 1. Binds IKK IKK Complex TLR4->IKK 2. Activates IkB IκBα IKK->IkB 3. Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB 4. Releases Nucleus Nucleus NFkB->Nucleus 5. Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes 6. Activates Transcription Flavonoid Flavonoid Glycosides Flavonoid->IKK Inhibits Flavonoid->NFkB Inhibits Translocation

Caption: Flavonoid glycosides can inhibit the NF-κB pathway, a key regulator of inflammation.

G Inhibition of MAPK Signaling Pathway by Flavonoid Glycosides LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Nucleus Nucleus AP1->Nucleus Genes Pro-inflammatory Genes Nucleus->Genes Flavonoid Flavonoid Glycosides Flavonoid->MAPKKK Inhibits Flavonoid->MAPK Inhibits Phosphorylation

Caption: Flavonoid glycosides can also suppress inflammation by inhibiting the MAPK signaling cascade.

References

A Comparative Analysis of the Anti-Inflammatory Efficacy of Apigenin-7-O-glucoside and Synthetic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of the naturally occurring flavonoid, Apigenin-7-O-glucoside, and commonly used synthetic anti-inflammatory drugs. The following sections present quantitative data, experimental methodologies, and mechanistic insights to facilitate an objective evaluation of their respective efficacies.

Executive Summary

Inflammation is a complex biological response implicated in numerous acute and chronic diseases. The therapeutic landscape for inflammatory disorders is dominated by synthetic nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes. However, the use of these drugs is often associated with adverse side effects. This compound, a natural flavonoid, has emerged as a promising alternative with a distinct mechanism of action, primarily modulating the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This guide presents a comparative analysis of their performance based on available experimental data.

Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the in vitro and in vivo anti-inflammatory activities of this compound and representative synthetic anti-inflammatory drugs.

Table 1: In Vitro Inhibitory Activity
CompoundTargetAssay SystemIC50 ValueReference
This compound Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cells9.93 ± 1.32 µM[1]
Diclofenac (B195802) COX-1Human Articular Chondrocytes0.611 µM[2]
COX-2Human Articular Chondrocytes0.63 µM[2]
Ibuprofen COX-1Human Whole Blood2.1 µmol/l (S-ibuprofen)[3]
COX-2Human Whole Blood1.6 µmol/l (S-ibuprofen)[3]
Celecoxib COX-2Sf9 cells40 nM[4]
COX-1Human Whole Blood>100 µM[5]
Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
CompoundDoseRoute of AdministrationPaw Edema Inhibition (%)Time PointReference
Apigenin-7-neohesperidoside (Rhoifolin) 250 mg/kg-45%4 hr[6]
Diclofenac 5 mg/kgOral56.17 ± 3.89%2 hr[2]
20 mg/kgOral71.82 ± 6.53%3 hr[2]
Celecoxib 30 mg/kgOralSignificant reduction6 hr[7]
1, 10, 30 mg/kgIntraperitonealDose-dependent reduction-[4]
Ibuprofen 40 mg/kgOralSignificant decrease1, 2, 3 hr[8]

Mechanisms of Action: A Comparative Overview

The anti-inflammatory effects of this compound and synthetic NSAIDs are mediated by distinct molecular pathways.

This compound: Targeting Inflammatory Signaling Cascades

This compound exerts its anti-inflammatory effects by inhibiting key signaling pathways, primarily the NF-κB and MAPK pathways.[1][9] This leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[1][9]

apigenin_pathway cluster_NFkB LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IκBα IκBα IKK->IκBα P NFκB NF-κB (p65/p50) Nucleus Nucleus NFκB->Nucleus translocation AP1 AP-1 MAPK->AP1 P AP1->Nucleus translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) iNOS, COX-2 Nucleus->Cytokines Gene Expression Apigenin This compound Apigenin->IKK Inhibits Apigenin->MAPK Inhibits

This compound's inhibitory action on NF-κB and MAPK pathways.
Synthetic Anti-Inflammatory Drugs: Inhibition of Cyclooxygenase (COX)

Synthetic NSAIDs, such as diclofenac, ibuprofen, and celecoxib, primarily function by inhibiting the activity of COX enzymes (COX-1 and COX-2). These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. Non-selective NSAIDs inhibit both COX-1 and COX-2, while COX-2 selective inhibitors, like celecoxib, preferentially target the isoform induced during inflammation.

nsaid_pathway Membrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGs_Thromboxanes Prostaglandins Thromboxanes COX1->PGs_Thromboxanes COX2->PGs_Thromboxanes Inflammation Pain & Inflammation PGs_Thromboxanes->Inflammation NSAIDs Synthetic NSAIDs (e.g., Diclofenac, Ibuprofen) NSAIDs->COX1 Inhibits NSAIDs->COX2 Inhibits Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 Inhibits

Mechanism of action of synthetic NSAIDs via COX inhibition.

Experimental Protocols

Standardized in vitro and in vivo models are crucial for evaluating and comparing the efficacy of anti-inflammatory agents.

In Vitro: Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages

This assay is a widely used model to screen for anti-inflammatory activity.

lps_workflow Start Start Culture Culture RAW 264.7 macrophages Start->Culture Pretreat Pre-treat with Test Compound (e.g., this compound) Culture->Pretreat Stimulate Stimulate with LPS (e.g., 1 µg/mL) Pretreat->Stimulate Incubate Incubate (e.g., 24 hours) Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Measure Measure Inflammatory Mediators (NO, PGE2, TNF-α, IL-6, IL-1β) Collect->Measure End End Measure->End

Workflow for the LPS-induced inflammation assay in RAW 264.7 cells.

Protocol:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compound (this compound or synthetic drug) for a specified period (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

  • Incubation: The cells are incubated for a defined period (e.g., 24 hours) to allow for the production of inflammatory mediators.

  • Measurement: The cell supernatant is collected, and the levels of inflammatory markers such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), TNF-α, IL-6, and IL-1β are quantified using appropriate methods (e.g., Griess assay for NO, ELISA for cytokines and PGE2).

In Vivo: Carrageenan-Induced Paw Edema in Rodents

This is a classic and reliable model for assessing the acute anti-inflammatory activity of compounds.

carrageenan_workflow Start Start Acclimatize Acclimatize Rodents (e.g., Wistar rats) Start->Acclimatize Administer Administer Test Compound or Vehicle (Control) Acclimatize->Administer Induce Induce Edema with Carrageenan Injection (subplantar) Administer->Induce Measure Measure Paw Volume at regular intervals (e.g., 0, 1, 2, 3, 4, 5 hours) Induce->Measure Calculate Calculate % Inhibition of Edema Measure->Calculate End End Calculate->End

Experimental workflow for the carrageenan-induced paw edema model.

Protocol:

  • Animal Model: Typically, Wistar or Sprague-Dawley rats are used.

  • Compound Administration: The test compound or vehicle (control) is administered, usually orally or intraperitoneally, at a specific time before the induction of inflammation.

  • Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the subplantar region of the right hind paw of the animal.[8]

  • Measurement of Paw Volume: The volume of the paw is measured at regular intervals (e.g., hourly for up to 5 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.

Conclusion

The available data suggests that this compound represents a viable and potentially safer alternative to synthetic anti-inflammatory drugs. Its distinct mechanism of action, targeting the upstream signaling pathways of inflammation, offers a different therapeutic approach compared to the direct enzyme inhibition of NSAIDs. While synthetic NSAIDs, particularly COX-2 selective inhibitors, demonstrate high potency in inhibiting prostaglandin synthesis, this compound shows broad-spectrum anti-inflammatory effects by modulating a wider array of inflammatory mediators.

Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety profiles of this compound against a broader range of synthetic anti-inflammatory drugs in various preclinical and clinical settings. The development of novel formulations to enhance the bioavailability of this compound could further potentiate its therapeutic utility. This guide provides a foundational framework for researchers and drug development professionals to assess the potential of this natural compound in the management of inflammatory diseases.

References

Validating Analytical Method Specificity for Apigenin-7-O-glucoside in Complex Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of an analytical method is paramount for the accurate quantification of active compounds in complex matrices such as herbal extracts, biological fluids, and pharmaceutical formulations. This guide provides a comparative overview of analytical methods for Apigenin-7-O-glucoside, with a focus on validating method specificity.

Performance Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the predominant techniques for the analysis of this compound. The choice of detector, primarily UV/Vis or Mass Spectrometry (MS), significantly influences the method's specificity and sensitivity.

ParameterHPLC-UV/PDAUPLC-MS/MSHPTLC
Specificity Good; potential for co-elution with structurally similar compounds. Peak purity analysis is crucial.Excellent; high selectivity based on mass-to-charge ratio and fragmentation patterns.Moderate; useful for fingerprinting and discrimination from adulterants.
Linearity Range 0.06 - 7.20 µg/mL[1]1.56 - 4000.0 nM (in blood)Not explicitly reported for quantification range.
Correlation Coefficient (r²) > 0.999[1][2]≥ 0.98Not applicable for this guide's focus.
Precision (%RSD) Intra-day: < 11.7%, Inter-day: < 10.0%[1]Intra-day: 1.22 - 14.5%, Inter-day: 1.22 - 14.5%Not explicitly reported.
Accuracy (% Recovery) 92.6% - 109.3%[1]97% - 102%Not explicitly reported.
Limit of Quantification (LOQ) 0.06 µg/mL[1]0.873 µg/mLNot explicitly reported.
Common Applications Quantification in herbal extracts and pharmaceutical formulations.Quantification in biological matrices (plasma, bile, serum).Quality control and fingerprint analysis of herbal materials.

Experimental Protocols

Detailed methodologies are critical for replicating and comparing results. Below are protocols for sample preparation and specificity validation.

Protocol 1: Sample Preparation from Herbal Extracts
  • Extraction : Weigh 1.0 g of powdered plant material. Add 20 mL of 70% ethanol.

  • Ultrasonication : Sonicate the mixture for 30 minutes at 50°C.

  • Centrifugation : Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration : Filter the supernatant through a 0.45 µm membrane filter prior to HPLC injection.

Protocol 2: Specificity Validation through Forced Degradation

To demonstrate that the analytical method is specific for this compound and can resolve it from its degradation products, forced degradation studies are performed. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

  • Acid Hydrolysis :

    • Prepare a solution of this compound in 0.1 M HCl.

    • Incubate at 80°C for 2 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Analyze by HPLC. This compound is known to be susceptible to hydrolysis under acidic conditions, which can be accelerated by heat.

  • Base Hydrolysis :

    • Prepare a solution of this compound in 0.1 M NaOH.

    • Incubate at room temperature for 30 minutes.

    • Neutralize the solution with 0.1 M HCl.

    • Analyze by HPLC.

  • Oxidative Degradation :

    • Prepare a solution of this compound in 3% H₂O₂.

    • Incubate at room temperature for 2 hours.

    • Analyze by HPLC.

  • Thermal Degradation :

    • Expose solid this compound to 105°C for 24 hours.

    • Dissolve the sample in a suitable solvent.

    • Analyze by HPLC.

  • Photolytic Degradation :

    • Expose a solution of this compound to UV light (254 nm) for 24 hours.

    • Analyze by HPLC.

Analysis of Specificity Data : For each degradation condition, the chromatogram should be inspected for the appearance of new peaks corresponding to degradation products. The peak for this compound should be well-resolved from these new peaks. Peak purity analysis using a photodiode array (PDA) detector is recommended to confirm that the analyte peak is spectrally homogeneous and not co-eluting with any impurities.

Potential Interferences

In complex mixtures, particularly herbal extracts, structurally similar flavonoids can interfere with the analysis of this compound. It is crucial to ensure the analytical method can distinguish the target analyte from these compounds. Common potential interferents include:

  • Luteolin-7-O-glucoside : Differs from this compound by an additional hydroxyl group on the B-ring.

  • Apigenin (aglycone) : The parent compound without the glucose moiety.

  • Kaempferol-7-O-glucoside : Another flavonoid glycoside with a similar core structure.

  • Other Apigenin glycosides : Such as Apigenin-7-O-glucuronide.

The use of a highly selective method like UPLC-MS/MS can effectively differentiate these compounds based on their unique mass-to-charge ratios and fragmentation patterns.

Visualizing the Validation Workflow

A logical workflow is essential for a systematic approach to validating the specificity of an analytical method.

G cluster_prep Preparation cluster_stress Forced Degradation Studies cluster_eval Specificity Evaluation A Standard Solution (this compound) D Acid Hydrolysis A->D E Base Hydrolysis A->E F Oxidation (H2O2) A->F G Thermal Degradation A->G H Photolytic Degradation A->H I HPLC/UPLC Analysis A->I B Sample Solution (Complex Mixture) B->I C Placebo/Blank Solution C->I D->I E->I F->I G->I H->I J No Interference at Analyte Retention Time in Blank I->J K Resolution from Degradation Products I->K L Resolution from Structurally Similar Compounds I->L M Peak Purity Analysis (e.g., PDA Detector) I->M N Method Specificity Validated J->N K->N L->N M->N

Caption: Workflow for Specificity Validation.

Signaling Pathway (Illustrative Example)

While not directly related to analytical method validation, understanding the biological context of this compound can be important. For instance, it has been shown to inhibit inflammatory responses by targeting the NF-κB and MAPK signaling pathways.

G cluster_pathway Illustrative Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK MAPK MyD88->MAPK NFkB NF-κB IKK->NFkB Inflammation Inflammatory Response NFkB->Inflammation MAPK->Inflammation Apigenin7G This compound Apigenin7G->IKK Apigenin7G->MAPK

Caption: Inhibition of Inflammatory Pathways.

References

A Comparative Analysis of the Antioxidant Potential of Apigenin-7-O-glucoside and Other Natural Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant capabilities of Apigenin-7-O-glucoside (AG), a naturally occurring flavonoid, against other well-known natural antioxidants. The following sections present quantitative data from various in vitro antioxidant assays, detailed experimental protocols for key methodologies, and visualizations of relevant biological pathways and workflows to offer a comprehensive resource for research and development.

Quantitative Comparison of Antioxidant Potential

The antioxidant activity of a compound is often evaluated using various assays, with results typically expressed as an IC50 or EC50 value (the concentration required to inhibit 50% of the radical activity). Lower values indicate higher antioxidant potential. The table below summarizes the reported antioxidant activities of this compound and compares it with its aglycone (Apigenin), as well as common antioxidant standards like Ascorbic Acid (Vitamin C) and Trolox (B1683679) (a water-soluble analog of Vitamin E).

Note: Direct comparison of values between different studies should be approached with caution due to variations in experimental conditions, reagents, and instrumentation.

AntioxidantAssayIC50 / EC50 Value (µg/mL)Standard ReferenceSource(s)
This compound ABTS5490-[1][2]
Nitric Oxide Scavenging6.97Trolox (IC50 not specified)[3]
DPPHNo Activity Reported-[1][2]
Apigenin (Aglycone) ABTS680-[1][2]
DPPHNo Activity Reported-[1][2]
Ascorbic Acid (Vitamin C) DPPH59-[4]
ABTS63-[4]
Trolox H₂O₂-induced ROS inhibitionSimilar to this compound-[5][6]

Key Observations:

  • Apigenin, the aglycone form, demonstrates significantly higher antioxidant activity in the ABTS assay compared to its glycoside, this compound.[1][2] This suggests that the sugar moiety may influence the radical-scavenging capability.

  • Interestingly, in some studies, neither this compound nor Apigenin showed activity in the DPPH radical scavenging assay.[1][2]

  • This compound shows strong potential in other antioxidant measures, such as scavenging nitric oxide radicals and inhibiting reactive oxygen species (ROS) production in cellular models, where its efficacy is comparable to that of Trolox.[3][5]

Detailed Experimental Protocols

Reproducibility is critical in scientific research. Below are detailed protocols for the most common in vitro antioxidant capacity assays mentioned in the comparative data.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and decolorize the stable DPPH radical.[7][8]

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The solution should have an initial absorbance of approximately 1.0 at 517 nm.

  • Procedure:

    • Add 1.0 mL of the DPPH solution to 1.0 mL of the test sample (this compound or other antioxidants) at various concentrations.

    • Vigorously shake the mixture.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer.

    • Methanol mixed with the DPPH solution is used as the control. Ascorbic acid is often used as a positive control.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.[9]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green, and its reduction by antioxidants to its colorless neutral form.[7]

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution.

    • To produce the ABTS•+ radical, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Dilute the resulting ABTS•+ solution with methanol or ethanol (B145695) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Procedure:

    • Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the test sample at various concentrations.

    • Incubate the mixture for 6 minutes at room temperature.

    • Measure the absorbance at 734 nm.

  • Calculation: The scavenging percentage and IC50 value are calculated similarly to the DPPH assay.

3. FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the antioxidant potential of a sample through its ability to reduce the ferric (Fe³⁺) to ferrous (Fe²⁺) iron, which forms a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine).[7][8]

  • Reagent Preparation (FRAP Reagent):

    • Prepare 300 mM acetate (B1210297) buffer (pH 3.6).

    • Prepare 10 mM TPTZ solution in 40 mM HCl.

    • Prepare 20 mM FeCl₃·6H₂O solution.

    • Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Procedure:

    • Add 1.5 mL of the freshly prepared FRAP reagent to 50 µL of the test sample.

    • Incubate the mixture at 37°C for 4 minutes.

    • Measure the absorbance of the colored ferrous-TPTZ complex at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve prepared using a known antioxidant like Trolox or FeSO₄.

Visualizing Methodologies and Pathways

Experimental Workflow: DPPH Antioxidant Assay

The following diagram illustrates the typical workflow for determining the antioxidant capacity of a compound using the DPPH assay.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix Sample and DPPH Solution (1:1) prep_dpph->mix prep_sample Prepare Serial Dilutions of Test Compound prep_sample->mix incubate Incubate 30 min in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: Workflow of the DPPH radical scavenging assay.

Signaling Pathway: Anti-inflammatory Action of this compound

This compound has demonstrated anti-inflammatory properties by inhibiting key signaling pathways.[10] One such mechanism involves the suppression of the Toll-like receptor 4 (TLR4) pathway activated by lipopolysaccharide (LPS), which leads to the downstream activation of MAPKs and the NF-κB/NLRP3 inflammasome.[5]

Anti_Inflammatory_Pathway cluster_nfkb NF-κB Activation LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK NFkB NF-κB MAPK->NFkB Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NLRP3 NLRP3 Inflammasome Activation NFkB->NLRP3 Primes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Transcription Casp1 Caspase-1 NLRP3->Casp1 Activates Casp1->Cytokines Cleavage & Maturation AG This compound AG->MAPK Inhibits AG->IKK Inhibits IkB_p->NFkB_n Releases

Caption: Inhibition of LPS-induced inflammatory pathways by this compound.

References

A Head-to-Head Battle: Apigenin-7-O-glucoside Versus its Aglycone, Apigenin, in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of the biological activities of the flavonoid apigenin (B1666066) and its glycoside, apigenin-7-O-glucoside. This analysis is based on published experimental data to objectively evaluate their performance in various biological assays.

The subtle structural difference between this compound and its aglycone, apigenin—the presence of a glucose molecule at the 7th position—can lead to significant variations in their biological efficacy. This guide delves into a head-to-head comparison of these two compounds across antifungal, cytotoxic, and antioxidant assays, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data from comparative studies, highlighting the differential potency of this compound and apigenin in various biological assays.

Biological AssayOrganism/Cell LineParameterThis compoundApigeninReference
Antifungal Activity Candida albicansMIC (mg/mL)0.05 - 0.100.10[1]
Candida albicansMFC (mg/mL)0.05 - 0.100.20[1]
Candida kruseiMIC (mg/mL)0.150.15[1]
Candida kruseiMFC (mg/mL)0.300.30[1]
Cytotoxic Activity HCT116 (Colon Cancer)IC₅₀ (µM)1562[1]
Antioxidant Activity ABTS Radical ScavengingEC₅₀ (mg/mL)5.490.68[2]

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration; IC₅₀: Half-maximal Inhibitory Concentration; EC₅₀: Half-maximal Effective Concentration.

Key Findings from Comparative Assays

The compiled data reveals a nuanced picture of the relative activities of this compound and apigenin.

In antifungal assays against various Candida species, this compound demonstrated greater potency than apigenin, with lower minimum inhibitory and fungicidal concentrations required to suppress fungal growth.[1] Notably, both compounds showed comparable activity against C. krusei.[1]

Conversely, in a cytotoxicity assay against the HCT116 human colon cancer cell line, this compound was found to be approximately four times more potent than its aglycone, with a significantly lower IC₅₀ value.[1]

However, in the antioxidant activity assessment using the ABTS radical scavenging assay, apigenin exhibited substantially stronger antioxidant potential, as indicated by its much lower EC₅₀ value compared to this compound.[2]

Experimental Protocols

For the purpose of reproducibility and further investigation, detailed methodologies for the key experiments cited are provided below.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method was employed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of the compounds against Candida species.[1]

  • Inoculum Preparation: Candida isolates were cultured on Sabouraud Dextrose Agar (B569324). A suspension of each isolate was prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

  • Assay Setup: The assay was performed in 96-well microtiter plates. The compounds were serially diluted in RPMI-1640 medium. An equal volume of the fungal inoculum was added to each well.

  • Incubation: The plates were incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that produced a significant inhibition of visible growth compared to the growth control.

  • MFC Determination: An aliquot from each well showing no visible growth was subcultured onto a fresh Sabouraud Dextrose Agar plate. The plates were incubated at 35°C for 24-48 hours. The MFC was determined as the lowest concentration of the compound that resulted in no fungal growth on the agar plate.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to assess the cytotoxic effects of the compounds on HCT116 cells.[1][3][4]

  • Cell Seeding: HCT116 cells were seeded into 96-well plates at a density of 8 x 10³ cells/well and allowed to adhere overnight.[3]

  • Compound Treatment: The cells were then treated with various concentrations of this compound or apigenin for 48 hours.[5]

  • MTT Addition: After the incubation period, MTT solution (0.5 mg/mL) was added to each well, and the plates were incubated for an additional 3-4 hours.[3][4]

  • Formazan (B1609692) Solubilization: The medium was removed, and dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells.

Antioxidant Activity (ABTS Radical Scavenging Assay)

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay was utilized to evaluate the radical scavenging capacity of the compounds.[2][6]

  • ABTS Radical Cation Generation: The ABTS radical cation (ABTS•⁺) was produced by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[6]

  • Assay Procedure: The ABTS•⁺ solution was diluted with methanol (B129727) to obtain an absorbance of 0.700 ± 0.02 at 734 nm. A small volume of the test compound was added to the diluted ABTS•⁺ solution.

  • Absorbance Measurement: The absorbance was measured at 734 nm after a 30-minute incubation period.

  • Calculation: The percentage of inhibition of absorbance was calculated, and the EC₅₀ value, representing the concentration of the compound that scavenges 50% of the ABTS radicals, was determined.

Nucleotide Leakage Assay

This assay was used to assess damage to the fungal cell membrane by measuring the leakage of intracellular nucleotides.[1]

  • Cell Preparation: An overnight culture of Candida albicans was washed and resuspended in a suitable buffer (e.g., phosphate-buffered saline).

  • Compound Treatment: The fungal suspension was incubated with the test compounds at a concentration of 1.5 times their respective MICs for various time intervals.[7]

  • Sample Collection and Measurement: At each time point, the suspension was centrifuged, and the supernatant was collected. The absorbance of the supernatant was measured at 260 nm to quantify the amount of leaked nucleotides.

Signaling Pathways and Experimental Workflows

To visualize the molecular mechanisms and experimental processes discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_antifungal Antifungal Susceptibility cluster_cytotoxicity Cytotoxicity (MTT) cluster_antioxidant Antioxidant (ABTS) Inoculum Prep Inoculum Prep Serial Dilution Serial Dilution Inoculum Prep->Serial Dilution Incubation Incubation Serial Dilution->Incubation MIC/MFC Determination MIC/MFC Determination Incubation->MIC/MFC Determination Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Absorbance Reading Absorbance Reading MTT Addition->Absorbance Reading ABTS•⁺ Generation ABTS•⁺ Generation Sample Reaction Sample Reaction ABTS•⁺ Generation->Sample Reaction Absorbance Measurement Absorbance Measurement Sample Reaction->Absorbance Measurement

Experimental workflows for the key biological assays.

signaling_pathways cluster_nfkb NF-κB Signaling Pathway cluster_pi3k PI3K/AKT Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Activation Inflammatory Stimuli->IKK IκBα IκBα Phosphorylation & Degradation IKK->IκBα NF-κB NF-κB (p65/p50) IκBα->NF-κB NF-κB_nucleus NF-κB Translocation to Nucleus NF-κB->NF-κB_nucleus Gene Expression Pro-inflammatory Gene Expression NF-κB_nucleus->Gene Expression Growth Factors Growth Factors PI3K PI3K Activation Growth Factors->PI3K PIP2 PIP2 -> PIP3 PI3K->PIP2 AKT AKT Activation PIP2->AKT Cell Survival Cell Survival & Proliferation AKT->Cell Survival Apigenin Apigenin Apigenin->IKK inhibition Apigenin->PI3K inhibition This compound This compound This compound->IKK inhibition This compound->PI3K inhibition

Inhibitory effects on NF-κB and PI3K/AKT pathways.

References

Safety Operating Guide

Navigating the Safe Disposal of Apigenin-7-O-glucoside: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds is fundamental to ensuring both laboratory safety and environmental stewardship. Apigenin-7-O-glucoside, a naturally occurring flavonoid, requires careful handling and disposal. This guide delivers crucial, immediate safety and logistical information, presenting a clear operational plan for its proper disposal.

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), prudent laboratory practices necessitate a structured disposal protocol to minimize environmental impact and ensure a safe working environment.[1]

Hazard and Safety Summary

Before commencing any disposal procedures, it is essential to be cognizant of the compound's characteristics and the requisite personal protective equipment (PPE).

Hazard ClassificationRecommended Personal Protective Equipment (PPE)
Not classified as hazardous[1][2]Safety glasses with side shields, standard laboratory coat, and nitrile rubber gloves.[3]
May cause skin and eye irritation upon prolonged contact.[4]In a well-ventilated area, respiratory protection is not generally required for small quantities. If creating dust or aerosols, a fume hood should be utilized.[3][4]
Harmful if swallowed (in large quantities).[4]
Step-by-Step Disposal Protocol

The following procedure delineates the recommended steps for the safe disposal of this compound waste. This protocol is predicated on general guidelines for chemical waste disposal and should be adapted to adhere to local, state, and federal regulations.

1. Waste Identification and Segregation:

  • All materials that have come into contact with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), should be regarded as chemical waste.[3]

  • Segregate this compound waste from other chemical waste streams to avert unforeseen reactions.

2. Containerization:

  • Employ a dedicated, leak-proof, and clearly labeled waste container. The container material should be compatible with this compound and any associated solvents.

  • The label should prominently display:

    • The name "this compound Waste"

    • Associated hazard symbols (if required by institutional policy)

    • The date of waste accumulation.

3. Waste Consolidation:

  • Solid Waste: Place all solid waste contaminated with this compound, such as used weigh boats, pipette tips, and contaminated gloves, into a designated, sealed container for chemical waste.[3]

  • Liquid Waste: Collect unused solutions or liquid waste containing the compound in a clearly labeled, sealed container intended for hazardous liquid waste. Do not pour down the drain. [2][3]

  • Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.[3]

4. Storage:

  • Store waste containers in a designated, secondary containment area away from incompatible materials while awaiting pickup.

  • Ensure containers remain closed at all times except when adding waste.

5. Final Disposal:

  • Dispose of all waste, including the compound and its container, in accordance with local, regional, and national regulations.[3]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal.[3] While some sources suggest that smaller quantities may be disposed of with household waste, it is best practice to consult with and defer to institutional disposal procedures.[1]

Experimental Workflow for Disposal

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste identify_segregate Step 1: Identify and Segregate Waste (Solid, Liquid, Sharps) start->identify_segregate containerize Step 2: Containerize Waste in Labeled, Compatible Containers identify_segregate->containerize store Step 3: Store Waste in a Designated Secondary Containment Area containerize->store contact_ehs Step 4: Contact Institutional EHS for Disposal Guidance store->contact_ehs pickup Step 5: Arrange for Professional Waste Pickup and Disposal contact_ehs->pickup end_node End: Proper Disposal Complete pickup->end_node

Disposal Workflow for this compound

References

Safeguarding Your Research: A Comprehensive Guide to Handling Apigenin-7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the protection of researchers and the integrity of scientific work when handling chemical compounds. This guide provides detailed procedures for the safe handling of Apigenin-7-O-glucoside, a flavonoid with anti-inflammatory and anxiolytic properties, to ensure a secure laboratory environment for professionals in research and drug development.

While some safety data sheets (SDS) classify this compound as non-hazardous, others indicate it may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][2] Given this conflicting information, a cautious approach is strongly recommended, mandating the use of appropriate personal protective equipment (PPE) to minimize any potential exposure.

Personal Protective Equipment (PPE)

A summary of the recommended personal protective equipment for handling this compound is provided in the table below.

PPE CategoryItemSpecifications & Recommendations
Eye Protection Safety Glasses with Side ShieldsMust be worn to protect against splashes.
Hand Protection Disposable Nitrile Rubber GlovesSelect gloves that are impermeable and resistant to the chemical. Always inspect gloves before use and change them frequently, especially if contaminated.[3]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect street clothing and prevent skin exposure.[3]
Respiratory Protection Fume Hood or Self-Contained Breathing ApparatusNot generally required for small quantities in a well-ventilated area.[3] If creating dust or aerosols, work must be conducted in a chemical fume hood.[3] For situations with potential for significant dust formation, a self-contained breathing apparatus is advised.[4]

Operational Plan: Safe Handling Protocol

Adherence to a standardized handling protocol is crucial for minimizing risk and ensuring the integrity of the compound.

Step 1: Preparation and Area Setup

  • Designate a Workspace: All handling of this compound, particularly in its powder form, should occur in a designated, well-ventilated area such as a chemical fume hood to prevent dust formation.[3]

  • Assemble Materials: Before beginning, ensure all necessary equipment, including PPE, weighing materials, solvents, and waste containers, are within immediate reach to avoid unnecessary movement.[3]

Step 2: Donning PPE

  • Put on a lab coat, safety glasses with side shields, and nitrile gloves.[3]

Step 3: Handling the Compound

  • Weighing: If working with the solid form, carefully weigh the desired amount on a tared weigh boat. Use a spatula to handle the powder and minimize the generation of dust.[3]

  • Dissolving: When preparing solutions, add the solvent to the solid to minimize the potential for dust to become airborne.

Step 4: Post-Handling Procedures

  • Decontamination: Clean all surfaces and equipment that came into contact with the compound. A 70% ethanol (B145695) solution is generally effective for decontamination.[3]

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. First, remove gloves, followed by the lab coat, and finally, the safety glasses.[3]

Disposal Plan

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

  • Solid Waste: All solid waste contaminated with this compound, including used weigh boats, pipette tips, and contaminated gloves, should be placed in a designated, sealed container for chemical waste.[3]

  • Liquid Waste: Unused solutions or liquid waste containing the compound should be collected in a clearly labeled, sealed container for hazardous liquid waste.[3]

  • Regulatory Compliance: Always consult with your institution's environmental health and safety department and local regulations for proper waste disposal procedures. Do not pour chemical waste down the drain.[5]

Experimental Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Workspace (Fume Hood) gather_materials Assemble Materials (PPE, Equipment) prep_area->gather_materials don_ppe Don PPE (Coat, Glasses, Gloves) gather_materials->don_ppe weigh Weigh Solid Compound don_ppe->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Surfaces & Equipment dissolve->decontaminate Experiment Complete doff_ppe Doff PPE decontaminate->doff_ppe solid_waste Dispose of Solid Waste doff_ppe->solid_waste liquid_waste Dispose of Liquid Waste doff_ppe->liquid_waste

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Apigenin-7-O-glucoside
Reactant of Route 2
Apigenin-7-O-glucoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.